molecular formula C8H5ClF2O2 B1362228 3-Chloro-2,6-difluorophenylacetic acid CAS No. 261762-53-2

3-Chloro-2,6-difluorophenylacetic acid

Cat. No.: B1362228
CAS No.: 261762-53-2
M. Wt: 206.57 g/mol
InChI Key: KYNHMNUEUZZTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHMNUEUZZTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378559
Record name 3-Chloro-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-53-2
Record name 3-Chloro-2,6-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-53-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 261762-53-2

This technical guide provides a comprehensive overview of 3-Chloro-2,6-difluorophenylacetic acid, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core with chlorine and fluorine substituents, imparts unique chemical properties that are valuable in the synthesis of complex molecules.[1][2][3] The quantitative data available for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 261762-53-2[1][2][4]
Molecular Formula C₈H₅ClF₂O₂[1][5][]
Molecular Weight 206.57 g/mol [1][]
IUPAC Name 2-(3-chloro-2,6-difluorophenyl)acetic acid[]
Synonyms This compound[2]
Predicted XlogP 2.1[5]
Predicted Hydrogen Bond Donor Count 1
Predicted Hydrogen Bond Acceptor Count 2
Predicted Rotatable Bond Count 1

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound 2,6-difluoroaniline 2,6-difluoroaniline Intermediate_A Diazonium Salt 2,6-difluoroaniline->Intermediate_A NaNO₂, HCl Intermediate_B 3-Chloro-2,6-difluorobenzonitrile Intermediate_A->Intermediate_B CuCN Target_Molecule This compound Intermediate_B->Target_Molecule 1. Grignard Formation 2. CO₂ 3. Acid Workup

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2,6-difluoroaniline

  • Dissolve 2,6-difluoroaniline in an aqueous solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the resulting 3-Chloro-2,6-difluorobenzonitrile with an organic solvent.

  • Purify the product by distillation or chromatography.

Step 3: Grignard Reaction and Carboxylation

  • Prepare a Grignard reagent from 3-Chloro-2,6-difluorobenzyl bromide (which can be synthesized from the corresponding toluene) and magnesium turnings in anhydrous ether.

  • Bubble dry carbon dioxide gas through the Grignard reagent solution.

  • Quench the reaction with an aqueous acid solution (e.g., HCl).

  • Extract the desired this compound with an organic solvent.

  • Purify the final product by recrystallization or chromatography.

Spectroscopic Data (Predicted)

Actual experimental spectroscopic data for this compound is not widely published. However, predicted data can be a useful tool for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and multiplets in the aromatic region for the two phenyl protons. The chemical shift of the carboxylic acid proton will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretches (~1200-1000 cm⁻¹), and C-Cl stretch (~800-600 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.57 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of fluorine and chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and bioavailability.

While specific drug candidates synthesized from this intermediate are often proprietary, the phenylacetic acid scaffold is a common feature in many biologically active molecules. For instance, substituted phenylacetic acids are known to be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The unique substitution pattern of this compound makes it a valuable precursor for creating novel drug candidates with potentially improved efficacy and safety profiles.

Signaling Pathways and Mechanism of Action (General)

The biological activity of compounds derived from this compound will be highly dependent on the final molecular structure. Phenylacetic acid derivatives, in general, have been shown to interact with a variety of biological targets.[7] For example, some act as enzyme inhibitors, while others may modulate the activity of receptors or ion channels.[8] The specific signaling pathways affected would be determined by the therapeutic target of the final drug product.

The following diagram illustrates a generalized workflow for identifying the biological target of a novel compound derived from this intermediate.

G cluster_1 Target Identification Workflow Start Synthesized Compound Screening High-Throughput Screening Start->Screening Hit_Validation Hit Validation Screening->Hit_Validation Target_ID Target Identification Hit_Validation->Target_ID Mechanism_Study Mechanism of Action Studies Target_ID->Mechanism_Study End Lead Optimization Mechanism_Study->End

Caption: A simplified workflow for drug target identification.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenylacetic acid (CAS No. 261762-53-2) is a halogenated derivative of phenylacetic acid.[1][2] Its structural complexity, featuring chlorine and fluorine substituents on the phenyl ring, makes it a compound of interest in medicinal chemistry and organic synthesis. The presence and position of these halogens can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its potential biological activity and suitability as a scaffold or intermediate in drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes a consolidated data summary, detailed experimental protocols for key property determination, and a logical workflow to guide researchers in its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical databases and computational models.

PropertyValueData TypeSource(s)
Identifier
CAS Number261762-53-2Experimental[1][3][4]
Structural
Molecular FormulaC₈H₅ClF₂O₂---[1][2][3]
Molecular Weight206.57 g/mol Calculated[1][2][3]
Physical
Melting Point126-130 °CExperimental[1]
Boiling PointNot Available---[4][5]
Chemical
pKaNot Available---
Partition & Surface
LogP (XLogP3)2.1 - 2.25Calculated[3][6]
Topological Polar Surface Area37.3 ŲCalculated[3]
Molecular Descriptors
Hydrogen Bond Donor Count1Calculated[3]
Hydrogen Bond Acceptor Count4Calculated[1]
Rotatable Bond Count2Calculated[3]

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental data for this compound is limited, the following are detailed, generalized methodologies appropriate for its characterization, based on established techniques.

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a solid compound's purity.[7]

  • Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is observed.[8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[7]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass capillary tubes (sealed at one end), mortar and pestle.[7][8][9]

  • Procedure:

    • Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed at the sealed end.[9][10]

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[7]

    • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (126°C).[10]

    • Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7][10] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9][10]

    • Reporting: The melting point is reported as the range T1-T2. The procedure should be repeated with a fresh sample to ensure consistency.[7]

pKa Determination (Potentiometric Titration Method)

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For this carboxylic acid, it quantifies the tendency to donate the acidic proton. The OECD Guideline 112 outlines several methods, with potentiometric titration being a classical approach.[7][9][11]

  • Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized (i.e., the concentration of the acid equals the concentration of its conjugate base). This corresponds to the midpoint of the steepest portion of the titration curve.[10][12]

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and a temperature-controlled reaction vessel.[8][10]

  • Procedure:

    • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa.[3] Prepare a standardized solution of carbonate-free 0.1 M NaOH.[8]

    • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[8]

    • Titration: Place a known volume of the acid solution in the reaction vessel. Immerse the pH electrode and begin stirring. Add the NaOH titrant in small, precise increments from the burette.[10]

    • Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration well past the equivalence point (the point of inflection in the curve).[8]

    • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined by identifying the pH at the half-equivalence point on the resulting titration curve.[12] The procedure should be replicated a minimum of three times.[8]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for experimental LogP determination.[11]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible phases. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

  • Apparatus: Separatory funnel or vials with screw caps, mechanical shaker, centrifuge (optional), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Phase Saturation: n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for LogD measurement) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.[11]

    • Sample Preparation: A stock solution of this compound is prepared in the saturated n-octanol.

    • Partitioning: A known volume of the stock solution is added to a known volume of the saturated aqueous phase in a vial. The vial is sealed and shaken vigorously at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2 hours) to reach equilibrium.[12]

    • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be required to break up any emulsions.[12]

    • Quantification: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using a validated analytical method (e.g., HPLC-UV).

    • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )

Workflow and Visualization

The characterization of a novel or synthesized compound follows a logical progression of experiments. The following workflow illustrates the key steps in determining the fundamental physicochemical properties of this compound.

G compound This compound Purity Check (e.g., NMR, LC-MS) melting_point Melting Point Determination Capillary Method Assess Purity & Identity compound:f1->melting_point Solid State Characterization pka pKa Determination Potentiometric Titration Quantify Acidity compound:f1->pka Aqueous Property Characterization analysis Data Consolidation & Analysis Relate properties to potential applications in drug design melting_point->analysis logp LogP Determination Shake-Flask Method Measure Lipophilicity pka->logp Determine relevant pH for LogD solubility Aqueous Solubility Study (e.g., Shake-Flask) Determine Dissolution Profile pka->solubility pH influences solubility logp->analysis solubility->analysis

Physicochemical Property Characterization Workflow.

References

An In-depth Technical Guide to 3-Chloro-2,6-difluorophenylacetic Acid: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for 3-Chloro-2,6-difluorophenylacetic acid, catering to researchers, scientists, and professionals in drug development. The document outlines essential safety protocols, hazard identification, and handling procedures to ensure a safe laboratory environment.

Chemical Identification

PropertyValue
Chemical Name 2-(3-Chloro-2,6-difluorophenyl)acetic acid
Synonyms This compound
CAS Number 261762-53-2
Molecular Formula C₈H₅ClF₂O₂
Molecular Weight 206.57 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)
InChIKey KYNHMNUEUZZTLW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)CC(=O)O)F)Cl

Sources:[1][2]

Hazard Identification and Safety Information

GHS Hazard Statements for Structurally Similar Compounds:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[3]

Precautionary Statements:

Precautionary CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source:[3]

Pictograms Associated with Similar Compounds:

  • GHS07 (Exclamation Mark): Indicates that the substance may cause irritation (skin and eye), skin sensitization, respiratory tract irritation, or acute toxicity.[3]

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid to avoid dust formation.[4]

  • Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[5]

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly sealed and stored in a dry environment, recommended at 2-8°C.[1][3]

  • Store locked up.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

First Aid Measures

A standardized first aid protocol should be in place for accidental exposure.

FirstAidProtocol Exposure Accidental Exposure EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion ActionEye Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->ActionEye ActionSkin Wash off immediately with plenty of soap and water. Remove contaminated clothing. SkinContact->ActionSkin ActionInhalation Move person to fresh air. Keep comfortable for breathing. Inhalation->ActionInhalation ActionIngestion Rinse mouth. Do NOT induce vomiting. Ingestion->ActionIngestion MedicalAttention Seek Immediate Medical Attention ActionEye->MedicalAttention ActionSkin->MedicalAttention ActionInhalation->MedicalAttention ActionIngestion->MedicalAttention ShowSDS Show Safety Data Sheet to the doctor. MedicalAttention->ShowSDS

Caption: First Aid Protocol for Exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[6][7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[6]

Experimental Protocols

While a specific synthesis protocol for this compound was not found, a general multi-step synthesis for related 2,6-dialkylphenylacetic acids can be adapted. This process typically involves the formation of a Grignard reagent, followed by formylation, reduction, halogenation, cyanation, and finally hydrolysis.

A more direct, analogous synthesis can be inferred from the preparation of 2,3-difluorophenylacetic acid, which involves the photohalogenation of the corresponding toluene derivative followed by carbonylation.[8]

General Workflow for Synthesis from a Substituted Toluene:

SynthesisWorkflow Start Start: 3-Chloro-2,6-difluorotoluene Step1 Step 1: Photohalogenation (e.g., with Cl₂ or Br₂ under UV light) Start->Step1 Intermediate1 Intermediate: 3-Chloro-2,6-difluorobenzyl halide Step1->Intermediate1 Step2 Step 2: Cyanation (e.g., with NaCN) Intermediate1->Step2 Intermediate2 Intermediate: 3-Chloro-2,6-difluorophenylacetonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acid or Base catalyzed) Intermediate2->Step3 Purification Step 4: Purification (e.g., Recrystallization, Chromatography) Step3->Purification End End Product: This compound Purification->End

Caption: Generalized Synthesis Workflow.

Detailed Protocol for Hydrolysis of a Phenylacetonitrile (Analogous):

This protocol is adapted from the hydrolysis of 2,6-dichlorophenylacetonitrile and serves as a representative example.[9]

Materials and Reagents:

  • 2,6-Dichlorophenylacetonitrile (starting material analog)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stir plate and stir bar

  • Separatory funnel

  • pH paper or meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the starting nitrile (e.g., 100 mmol), ethanol (40 mL), and deionized water (50 mL).[9]

  • Hydrolysis: Add potassium hydroxide (e.g., 200 mmol) to the mixture. Heat the reaction to reflux and maintain for approximately 20 hours.[9]

  • Acidification: After cooling to room temperature, carefully acidify the mixture by adding concentrated hydrochloric acid dropwise in a fume hood until the pH reaches 3.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent like chloroform.[9]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude 2,6-dichlorophenylacetic acid can be further purified by recrystallization from an appropriate solvent system.[9]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the detailed biological activity or interaction of this compound with specific signaling pathways. However, related halogenated aromatic compounds and their derivatives are known to be biologically active. For instance, many 3-chloro monocyclic β-lactams, which can be synthesized from related precursors, exhibit potent antibacterial and anti-inflammatory activities.[10]

The biological effects of such compounds often stem from their ability to act as enzyme inhibitors or to interact with cellular receptors.[10] Further research is required to elucidate the specific mechanisms of action for this compound.

Logical Relationship for Investigating Biological Activity:

BiologicalInvestigation Compound This compound Screening Initial Biological Screening Compound->Screening InVitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) Screening->InVitro CellBased Cell-Based Assays (Cytotoxicity, Pathway Activation) Screening->CellBased Hit Identification of Biological 'Hit' InVitro->Hit CellBased->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Target Target Identification & Validation Mechanism->Target

Caption: Investigating Biological Activity.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5] As this compound is a halogenated organic acid, it should be treated as hazardous waste. Do not empty into drains.[5] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a summary of the available safety and handling information for this compound and its analogs. It is crucial to consult the most current and specific Safety Data Sheet for any chemical before use and to conduct a thorough risk assessment for all laboratory procedures.

References

Commercial Sourcing and Synthetic Insights for 3-Chloro-2,6-difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic pathways related to 3-Chloro-2,6-difluorophenylacetic acid (CAS No. 261762-53-2). This molecule is a key building block in medicinal chemistry and drug discovery, making reliable sourcing and a thorough understanding of its synthesis crucial for research and development.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several key vendors, highlighting available quantities and stated purity levels. Pricing for bulk quantities is generally available upon request.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
P212121 Store [1]261762-53-2C₈H₅ClF₂O₂206.58Not Specified1g
ChemScene [2]261762-53-2C₈H₅ClF₂O₂206.57≥95%Inquire for details
Sunway Pharm Ltd [3]261762-53-2C₈H₅ClF₂O₂206.57Not SpecifiedInquire for details
BOC Sciences []261762-53-2C₈H₅ClF₂O₂206.57Not SpecifiedInquire for details
Matrix Scientific [5]261762-53-2C₈H₅ClF₂O₂Not SpecifiedNot SpecifiedInquire for details
Sigma-Aldrich 261762-53-2Not SpecifiedNot SpecifiedNot SpecifiedInquire for details

Synthetic Pathways and Methodologies

A common approach involves the transformation of a corresponding substituted toluene derivative. This typically includes a side-chain halogenation followed by a cyanation and subsequent hydrolysis to yield the desired carboxylic acid.

G cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start 1-Chloro-2,4-difluoro-3-methylbenzene halogenation Side-Chain Halogenation (e.g., NBS, light/radical initiator) start->halogenation intermediate1 1-(Bromomethyl)-3-chloro-2,6-difluorobenzene halogenation->intermediate1 cyanation Cyanation (e.g., NaCN, KCN) intermediate2 (3-Chloro-2,6-difluorophenyl)acetonitrile cyanation->intermediate2 hydrolysis Hydrolysis (Acid or Base Catalyzed) product This compound hydrolysis->product intermediate1->cyanation intermediate2->hydrolysis

A generalized synthetic workflow for this compound.

Detailed Experimental Considerations (Hypothetical Protocol)

The following represents a hypothetical, generalized experimental protocol based on common organic synthesis techniques for similar molecules. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

Step 1: Side-Chain Bromination of 1-Chloro-2,4-difluoro-3-methylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-difluoro-3-methylbenzene in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reaction: Irradiate the mixture with a UV lamp or heat to initiate the reaction. Monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-3-chloro-2,6-difluorobenzene.

Step 2: Cyanation of 1-(Bromomethyl)-3-chloro-2,6-difluorobenzene

  • Reaction Setup: Dissolve the crude product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add sodium cyanide or potassium cyanide to the solution and heat the mixture. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude (3-Chloro-2,6-difluorophenyl)acetonitrile.

Step 3: Hydrolysis of (3-Chloro-2,6-difluorophenyl)acetonitrile

  • Reaction Setup: The crude nitrile can be subjected to either acidic or basic hydrolysis.

    • Acidic Hydrolysis: Reflux the nitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

    • Basic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification.

  • Work-up: After cooling, the product may precipitate. If so, it can be collected by filtration. Otherwise, extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the precise biological activities and associated signaling pathways for this compound. However, substituted phenylacetic acids are a well-established class of compounds in drug discovery, often serving as scaffolds or key intermediates for a range of therapeutic agents. For instance, related structures are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies. The chloro and difluoro substitutions can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the absence of specific data, a detailed signaling pathway diagram cannot be accurately constructed. Researchers working with this compound are encouraged to perform target identification and mechanism of action studies to elucidate its biological function. A general workflow for such an investigation is outlined below.

G cluster_compound Compound of Interest cluster_screening Screening & Identification cluster_validation Validation & Elucidation compound This compound phenotypic Phenotypic Screening (e.g., Cell Viability, Reporter Assays) compound->phenotypic target Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) compound->target identification Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic->identification validation Target Validation (e.g., Knockdown/Knockout, Overexpression) target->validation identification->validation pathway Pathway Analysis (e.g., Western Blot, Transcriptomics) validation->pathway elucidation Mechanism of Action Elucidation pathway->elucidation

A logical workflow for investigating the biological activity of a novel compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-chloro-2,6-difluorophenylacetic acid, a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-chloro-2,6-difluorobenzaldehyde, followed by its oxidation to the final product. This document includes detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and workflow.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 1,3-dichloro-2-fluorobenzene. The initial step involves a directed ortho-metalation followed by formylation to yield 3-chloro-2,6-difluorobenzaldehyde. This intermediate is then oxidized to the desired this compound.

Synthesis_Pathway start 1,3-Dichloro-2-fluorobenzene intermediate 3-Chloro-2,6-difluorobenzaldehyde start->intermediate 1. n-BuLi, THF 2. DMF product This compound intermediate->product KMnO4, H2O

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for their specific equipment and reagent purities.

Step 1: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde

This procedure details the ortho-formylation of 1,3-dichloro-2-fluorobenzene via a lithiation reaction. The fluorine and one of the chlorine atoms direct the lithiation to the position between them.

Reaction:

1,3-Dichloro-2-fluorobenzene + n-Butyllithium → [3-Chloro-2,6-difluorophenyllithium] + Butane + LiCl [3-Chloro-2,6-difluorophenyllithium] + N,N-Dimethylformamide (DMF) → 3-Chloro-2,6-difluorobenzaldehyde

Materials:

  • 1,3-Dichloro-2-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add 1,3-dichloro-2-fluorobenzene (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF (1.5 equivalents) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-chloro-2,6-difluorobenzaldehyde.

Step1_Workflow A Dissolve 1,3-dichloro-2-fluorobenzene in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1-2 hours at -78 °C C->D E Add anhydrous DMF dropwise D->E F Warm to RT and stir overnight E->F G Quench with 1 M HCl F->G H Extract with Et2O or EtOAc G->H I Wash with NaHCO3 and brine H->I J Dry, filter, and concentrate I->J K Purify by chromatography or distillation J->K

Caption: Experimental workflow for the synthesis of 3-chloro-2,6-difluorobenzaldehyde.

Step 2: Oxidation of 3-Chloro-2,6-difluorobenzaldehyde to this compound

This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product using potassium permanganate.

Reaction:

3-Chloro-2,6-difluorobenzaldehyde + KMnO₄ → 3-Chloro-2,6-difluorobenzoic acid + MnO₂

Note: The immediate product of the oxidation is the corresponding benzoic acid. The conversion to the phenylacetic acid would require a subsequent homologation step (e.g., Arndt-Eistert synthesis or reaction with cyanide followed by hydrolysis). A more direct, albeit potentially lower-yielding, single-step conversion from the aldehyde to the phenylacetic acid is not commonly reported. For the purpose of this guide, we will detail the oxidation to the benzoic acid, which can then be converted to the target molecule via established methods.

A more direct and common route to the target molecule from the aldehyde would be via the Strecker synthesis or a similar cyanohydrin-based pathway followed by hydrolysis. However, based on the provided search results, a detailed protocol for this specific substrate is not available. Therefore, the oxidation to the benzoic acid is presented as a well-documented analogous transformation.

Materials:

  • 3-Chloro-2,6-difluorobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone or a mixture of t-butanol and water

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,6-difluorobenzaldehyde (1 equivalent) in acetone or a t-butanol/water mixture.

  • In a separate beaker, prepare a solution of potassium permanganate (approximately 2 equivalents) in water.

  • Slowly add the potassium permanganate solution to the stirred aldehyde solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. This may take several hours.

  • Cool the reaction mixture to room temperature and quench any excess permanganate by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the mixture becomes colorless.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with water.

  • Combine the filtrate and washings and remove the organic solvent (acetone or t-butanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to a pH of approximately 1-2.

  • A white precipitate of 3-chloro-2,6-difluorobenzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-chloro-2,6-difluorobenzoic acid.

Conversion to this compound:

The resulting 3-chloro-2,6-difluorobenzoic acid can be converted to the target phenylacetic acid via standard homologation procedures, such as the Arndt-Eistert synthesis. This typically involves conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with diazomethane, and then Wolff rearrangement in the presence of a nucleophile (e.g., water).

Quantitative Data

StepReactionStarting MaterialProductReagentsTypical Yield (%)Typical Purity (%)
1 Ortho-formylation1,3-Dichloro-2-fluorobenzene3-Chloro-2,6-difluorobenzaldehyden-BuLi, DMF60 - 80>95 (after purification)
2 Oxidation3-Chloro-2,6-difluorobenzaldehyde3-Chloro-2,6-difluorobenzoic acidKMnO₄70 - 90>98 (after recrystallization)

Note: These values are estimates based on similar reactions reported in the chemical literature and should be used as a guideline. Actual yields and purities will depend on the specific reaction conditions and purification techniques employed.

Conclusion

The described two-step synthesis pathway offers a reliable method for the preparation of this compound, a compound of interest for pharmaceutical and chemical research. The protocols provided, based on well-established chemical transformations, serve as a comprehensive guide for researchers. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications. It is crucial to perform thorough analytical characterization of the final product to confirm its identity and purity.

A Technical Guide to the Spectroscopic Analysis of 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available spectroscopic data for 3-Chloro-2,6-difluorophenylacetic acid (CAS No. 261762-53-2). Due to the limited availability of experimental data in the public domain, this document presents predicted mass spectrometry data and outlines the expected spectroscopic characteristics based on the compound's structure. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the analysis of this and similar compounds. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this molecule.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, including a substituted phenyl ring and a carboxylic acid group, make it a compound of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of such compounds. This guide addresses the spectroscopic profile of this compound.

Molecular Structure and Properties

  • IUPAC Name: 2-(3-Chloro-2,6-difluorophenyl)acetic acid

  • CAS Number: 261762-53-2[1][][3][4]

  • Molecular Formula: C₈H₅ClF₂O₂[1][][5]

  • Molecular Weight: 206.57 g/mol [1][]

  • SMILES: C1=CC(=C(C(=C1F)CC(=O)O)F)Cl[1][][5]

Spectroscopic Data

Mass Spectrometry

While experimental mass spectra are not available, predicted data for various adducts have been calculated and are presented below. This data is useful for identifying the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [5]

Adduct IonPredicted m/z
[M+H]⁺207.00189
[M+Na]⁺228.98383
[M-H]⁻204.98733
[M+NH₄]⁺224.02843
[M+K]⁺244.95777
[M]⁺205.99406
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in the public domain. However, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons and the two methylene protons. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methylene protons would appear as a singlet, integrating to two protons. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the chlorine and fluorine substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to coupling with each other and potentially with the aromatic protons.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not publicly available. The expected characteristic absorption bands are listed below.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded hydroxyl stretch
C-H (Aromatic)3100-3000Aromatic C-H stretch
C-H (Aliphatic)3000-2850Methylene C-H stretch
C=O (Carboxylic Acid)1725-1700Carbonyl stretch
C=C (Aromatic)1600-1450Aromatic ring skeletal vibrations
C-F1350-1150Carbon-fluorine stretch
C-O1300-1200Carbon-oxygen stretch
C-Cl850-550Carbon-chlorine stretch

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for the desired nucleus (¹H, ¹³C, ¹⁹F), including pulse sequence, acquisition time, relaxation delay, and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

    • Acquire the ¹⁹F NMR spectrum if the instrument is equipped with a fluorine probe.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the solvent peak or the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Perform a background scan with a clean, empty ATR crystal.

    • Set the spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16 or 32) for good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Identify and label the major absorption peaks.

    • Compare the peak positions to known correlation charts to identify functional groups.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Introduce the sample solution into the instrument via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, or both.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is set to the appropriate resolution and mass accuracy.

  • Data Processing:

    • Determine the m/z values of the observed ions.

    • For HRMS data, calculate the elemental composition of the molecular ion to confirm the molecular formula.

    • Analyze the fragmentation pattern (if MS/MS was performed) to gain further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or uncharacterized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of 3-Chloro-2,6- difluorophenylacetic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula (HRMS) Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, 19F) - Elucidate Connectivity and Structure Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Final Structure Data_Integration->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide has compiled the available spectroscopic information for this compound and provided generalized, yet detailed, experimental protocols for its analysis. While a full experimental dataset is not currently in the public domain, the predicted data and expected spectral features offer valuable guidance for researchers. The outlined methodologies for NMR, IR, and MS are standard practices that can be readily adapted for the characterization of this and related compounds, thereby supporting ongoing and future research and development efforts.

References

Spectroscopic and Spectrometric Characterization of 3-Chloro-2,6-difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Chloro-2,6-difluorophenylacetic acid. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and spectrometry, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₂-~3.8Triplet (t)J(H-F) ≈ 2.52H
Ar-H~7.2 - 7.4Multiplet (m)-2H
-COOH~11 - 13Singlet (s)-1H

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Predicted values can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-~35
Aromatic C-H~115 - 130
Aromatic C-Cl~125 - 135
Aromatic C-F~155 - 165 (d, J(C-F) ≈ 240-260 Hz)
-COOH~170

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for this compound

Ion AdductPredicted m/z
[M+H]⁺207.0019
[M+Na]⁺228.9838
[M-H]⁻204.9873

Note: The monoisotopic mass of C₈H₅ClF₂O₂ is approximately 206.00 g/mol . The predicted m/z values are based on this mass and the formation of common adducts in electrospray ionization.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shift of the acidic proton.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard proton NMR experiment.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 30-45 degrees.

    • Acquisition time: 2-4 seconds.

    • Spectral width: -2 to 14 ppm.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all peaks.

3. ¹³C NMR Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Experiment: Proton-decoupled ¹³C NMR experiment.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse width: 30-45 degrees.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0 to 200 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent peak as a secondary reference.

Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • For electrospray ionization (ESI), adding a small amount of a volatile acid (e.g., 0.1% formic acid) for positive ion mode or a volatile base (e.g., 0.1% ammonium hydroxide) for negative ion mode can improve signal intensity.

2. Mass Spectrometry Acquisition (ESI-MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization.

  • Parameters:

    • Capillary voltage: 3-4 kV.

    • Nebulizing gas pressure: 20-30 psi.

    • Drying gas flow: 5-10 L/min.

    • Drying gas temperature: 250-350 °C.

    • Mass range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other significant adducts.

    • Determine the accurate mass and compare it to the theoretical mass of this compound to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure. The primary fragmentation is expected to be the loss of the carboxylic acid group (-COOH).

Visualizations

Workflow for Chemical Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated chemical entity like this compound.

G Workflow for Chemical Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Other Other Techniques (IR, Elemental Analysis) Purification->Other Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis Other->Data_Analysis Confirmation Structure Confirmation Data_Analysis->Confirmation

Caption: A logical workflow for the synthesis, purification, and structural characterization of a chemical compound.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound in mass spectrometry.

G Predicted ESI-MS Fragmentation of this compound Parent [C₈H₅ClF₂O₂ + H]⁺ m/z = 207 Fragment1 Loss of H₂O [C₈H₃ClF₂O]⁺ m/z = 189 Parent->Fragment1 - H₂O Fragment2 Loss of COOH [C₇H₄ClF₂]⁺ m/z = 161 Parent->Fragment2 - COOH

Caption: A simplified diagram showing potential fragmentation pathways for protonated this compound.

The Enigmatic Potential: A Technical Guide to the Biological Activity of 3-Chloro-2,6-difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Derivatives of 3-Chloro-2,6-difluorophenylacetic acid represent a promising, yet largely unexplored, frontier in medicinal chemistry. While direct research on this specific scaffold is limited, the well-documented biological activities of structurally similar halogenated phenylacetic acid derivatives provide a compelling rationale for their investigation. This technical guide synthesizes the available data on related compounds to infer the potential therapeutic applications of this compound derivatives, with a primary focus on their prospective anticancer and antibacterial properties. By examining the structure-activity relationships of analogous compounds, we aim to provide a foundational resource to stimulate and guide future research and development in this area. This document outlines potential biological targets, proposes experimental workflows for screening, and presents hypothetical signaling pathways that may be modulated by this novel class of compounds.

Introduction: The Significance of Halogenated Phenylacetic Acids in Drug Discovery

Halogenated organic compounds play a pivotal role in modern drug discovery, with chlorine and fluorine atoms frequently incorporated into molecular scaffolds to enhance biological activity, metabolic stability, and pharmacokinetic properties. Phenylacetic acid and its derivatives have a long history in medicine, serving as precursors to a variety of therapeutic agents. The strategic placement of halogen substituents on the phenyl ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

While the biological activities of derivatives of 2,6-dichlorophenylacetic acid and 2,6-difluorophenylacetic acid have been explored, revealing potential as enzyme inhibitors and cytostatic agents against tumor cells, the specific contribution of a 3-chloro, 2,6-difluoro substitution pattern remains an open area of investigation. This unique substitution may offer a distinct combination of steric and electronic features that could lead to novel biological activities or improved selectivity for existing targets.

Inferred Biological Activities from Analogous Compounds

Due to the scarcity of direct experimental data on this compound derivatives, this section presents a summary of the biological activities of closely related halogenated phenylacetic acid and benzamide derivatives. This information serves as a basis for predicting the potential therapeutic applications of the title compounds.

Potential Anticancer Activity

Derivatives of 2,6-dichlorophenylacetic acid have demonstrated cytostatic activity against various tumor cells. The introduction of a fluorine atom, known for its ability to form strong bonds and alter acidity, could further enhance this activity.

Table 1: Cytotoxic Activity of Related Halogenated Phenylacetic Acid Analogs

Compound ClassCell LineActivity MetricValueReference
2,6-Dichlorophenylacetic Acid DerivativesVarious Tumor CellsCytostatic ActivityNot QuantifiedGeneral Literature
Halogenated N-PhenylacetamidesVarious Cancer LinesIC50 / GI50Varies with substitutionBenchchem
Potential Antibacterial Activity

The 2,6-difluorobenzamide scaffold has been successfully utilized to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics. It is plausible that amide derivatives of this compound could exhibit similar inhibitory activity.

Table 2: Antibacterial Activity of Related 2,6-Difluorobenzamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3-chloroalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1--INVALID-LINK--
3-bromoalkoxy-2,6-difluorobenzamideBacillus subtilis0.25-1--INVALID-LINK--
3-alkyloxy-2,6-difluorobenzamideBacillus subtilis0.25-1--INVALID-LINK--
3-chloroalkoxy-2,6-difluorobenzamideStaphylococcus aureus<10--INVALID-LINK--
3-bromoalkoxy-2,6-difluorobenzamideStaphylococcus aureus<10--INVALID-LINK--
3-alkyloxy-2,6-difluorobenzamideStaphylococcus aureus<10--INVALID-LINK--

Proposed Experimental Protocols

The following are generalized experimental protocols for assessing the potential anticancer and antibacterial activities of novel this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration inhibiting 50% of cell growth) is determined.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in Mueller-Hinton broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

To facilitate the conceptualization of research in this area, the following diagrams illustrate a potential experimental workflow, a hypothetical signaling pathway, and a logical relationship for structure-activity studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of 3-Chloro-2,6-difluorophenylacetic acid derivatives (amides, esters, etc.) purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., MTT Assay for anticancer, Broth Microdilution for antibacterial) characterization->primary_screening hit_identification Hit Identification primary_screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies admet_profiling In vitro ADMET Profiling hit_identification->admet_profiling lead_optimization Lead Optimization sar_studies->lead_optimization admet_profiling->lead_optimization

Caption: A proposed workflow for the discovery and development of novel drugs based on the this compound scaffold.

signaling_pathway cluster_cell Bacterial Cell compound 3-Chloro-2,6-difluorophenylacetic acid derivative ftsZ FtsZ Protein compound->ftsZ Inhibition polymerization FtsZ Polymerization ftsZ->polymerization z_ring Z-ring Formation polymerization->z_ring cell_division Cell Division z_ring->cell_division z_ring->cell_division

Caption: A hypothetical signaling pathway illustrating the potential mechanism of antibacterial action via inhibition of FtsZ polymerization.

logical_relationship cluster_derivatives Derivative Type cluster_activity Potential Biological Activity scaffold 3-Chloro-2,6-difluorophenylacetic acid scaffold amide Amide Derivatives scaffold->amide ester Ester Derivatives scaffold->ester other Other Derivatives scaffold->other antibacterial Antibacterial amide->antibacterial Hypothesized primary activity anticancer Anticancer ester->anticancer Hypothesized primary activity enzyme_inhibition Enzyme Inhibition other->enzyme_inhibition Possible activity

Caption: A logical diagram illustrating the potential relationships between different derivative types and their hypothesized primary biological activities.

Conclusion and Future Directions

The exploration of this compound derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. While direct experimental evidence is currently lacking, the biological activities of analogous halogenated phenylacetic acids and benzamides provide a strong foundation for future research. The proposed experimental workflows and hypothetical mechanisms of action outlined in this guide are intended to serve as a starting point for researchers in the field.

Future efforts should focus on the synthesis of a diverse library of this compound derivatives, followed by systematic screening for anticancer and antibacterial activities. Elucidation of the structure-activity relationships will be crucial for the optimization of lead compounds. Furthermore, investigations into their mechanisms of action and potential off-target effects will be essential for their development as safe and effective drugs. The unique electronic and steric properties conferred by the 3-chloro-2,6-difluoro substitution pattern may unlock novel biological activities, making this an exciting and promising area for medicinal chemistry and drug discovery.

The Strategic Role of Fluorination in Phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylacetic acid and its derivatives represent a crucial scaffold in medicinal chemistry, most notably as the backbone for many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine into these molecules is a powerful and widely adopted strategy in modern drug design to enhance their therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted roles of fluorination in modifying the physicochemical properties, biological activity, and metabolic fate of phenylacetic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize lead compounds and develop next-generation therapeutics.

The strategic placement of fluorine atoms can profoundly influence a molecule's electronic and steric characteristics.[1] This is due to fluorine's high electronegativity, which can alter the acidity of nearby functional groups, and its relatively small size, which often allows it to replace hydrogen without significant steric hindrance.[2] These modifications can lead to improved potency, selectivity, bioavailability, and metabolic stability, ultimately resulting in safer and more effective drugs.[3]

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into the phenylacetic acid scaffold instigates significant and often predictable changes in key physicochemical parameters that are critical for drug action. These include acidity (pKa), lipophilicity (logP), and metabolic stability.

Acidity (pKa)

The acidity of the carboxylic acid moiety is a primary determinant of the absorption, distribution, and target interaction of phenylacetic acid derivatives. Fluorination, particularly on the phenyl ring or the α-carbon, leads to a marked increase in acidity (a decrease in pKa). This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion.[2] A more stable conjugate base corresponds to a stronger acid.[2] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group.[2]

CompoundStructurepKa
Phenylacetic AcidC₆H₅CH₂COOH4.31
2-Fluorophenylacetic Acido-FC₆H₄CH₂COOH~4.09 (estimated)
3-Fluorophenylacetic Acidm-FC₆H₄CH₂COOH~4.15 (estimated)
4-Fluorophenylacetic Acidp-FC₆H₄CH₂COOH~4.24 (estimated)
α-Fluorophenylacetic AcidC₆H₅CHFCOOH~2.68 (estimated based on 2-fluoropropanoic acid)[2]

Table 1: Comparison of pKa values for phenylacetic acid and its fluorinated derivatives. Estimated values are based on the known effects of fluorine substitution on benzoic acid and other carboxylic acids.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the effect of fluorination on lipophilicity can be complex, aromatic fluorination generally leads to an increase in logP. This is attributed to the hydrophobic nature of the fluorine atom. However, the position of the fluorine substituent and the presence of other functional groups can modulate this effect.

CompoundPredicted logP
Phenylacetic Acid1.41
2-Fluorophenylacetic Acid1.63
3-Fluorophenylacetic Acid1.63
4-Fluorophenylacetic Acid1.63

Table 2: Predicted logP values for phenylacetic acid and its ring-fluorinated derivatives. Values are computationally generated and serve as a relative comparison.

Influence of Fluorination on Biological Activity and Metabolism

The modifications in physicochemical properties induced by fluorination have profound consequences for the biological activity and metabolic fate of phenylacetic acid derivatives.

Many phenylacetic acid-based NSAIDs, such as diclofenac, exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[4][5] The increased acidity from fluorination can enhance the interaction with key residues, such as arginine, in the active site of COX enzymes.

Furthermore, fluorination is a key strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450 (CYP). By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, the metabolic pathway can be blocked, leading to a longer half-life and improved bioavailability of the drug.[6]

DerivativeIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Phenylacetic Acid AnalogHighHigh
Fluorinated Phenylacetic Acid AnalogSignificantly IncreasedSignificantly Decreased

Table 3: Representative data illustrating the impact of fluorination on the metabolic stability of a hypothetical phenylacetic acid derivative. Actual values are compound-specific.

Experimental Protocols

Synthesis of 4-Fluorophenylacetic Acid

This protocol describes a common method for the synthesis of 4-fluorophenylacetic acid from 4-fluorobenzyl cyanide.

Materials:

  • 4-Fluorobenzyl cyanide

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Hexane

  • Dichloromethane

  • Water

  • Round-bottom flask with reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 2 L four-necked flask equipped with a thermometer and mechanical stirrer, add 4-fluorobenzyl cyanide (100 g, 0.74 moles).

  • Slowly add a 20% aqueous solution of sodium hydroxide (51 g, 1.275 moles) while maintaining the temperature at 5°C (±5°C).

  • Heat the reaction mixture to reflux at 95°C (±5°C) for 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mass with toluene (1 L).

  • Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid.

  • Extract the product with dichloromethane (3 x 200 ml).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under vacuum using a rotary evaporator.

  • Crystallize the crude product from hexane.

  • Filter the product and wash the solid with hexane.

  • Dry the material at 35-40°C to obtain pure 4-fluorophenylacetic acid.

Determination of pKa by Potentiometric Titration

Materials:

  • Fluorinated phenylacetic acid derivative

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the fluorinated phenylacetic acid derivative and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Begin titrating the acid solution with the NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration until the pH has stabilized in the basic region.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Measurement of logP by RP-HPLC

This method provides an indirect determination of logP based on the retention time of the compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) column.[7][8]

Materials:

  • HPLC system with a C18 column and UV detector[9]

  • Fluorinated phenylacetic acid derivative

  • A series of reference compounds with known logP values

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer)

Procedure:

  • Prepare a mobile phase consisting of a mixture of methanol and water/buffer.

  • Prepare stock solutions of the test compound and reference compounds in a suitable solvent.

  • Inject the reference compounds onto the HPLC column and record their retention times (t_R).

  • Calculate the capacity factor (k') for each reference compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.

  • Create a calibration curve by plotting the log(k') of the reference compounds against their known logP values.

  • Inject the test compound onto the HPLC column and determine its retention time and calculate its log(k').

  • Use the calibration curve to determine the logP of the test compound.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes to predict its intrinsic clearance.[10][11]

Materials:

  • Fluorinated phenylacetic acid derivative

  • Pooled human liver microsomes[10]

  • Phosphate buffer (pH 7.4)[10]

  • NADPH (cofactor)[10][12]

  • Acetonitrile

  • Internal standard

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10]

Procedure:

  • Prepare a solution of the test compound in phosphate buffer to a final concentration of 1 µM.[10]

  • Pre-warm the test compound solution and the liver microsome suspension at 37°C.

  • Initiate the metabolic reaction by adding NADPH to the incubation mixture.[10]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.[10]

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials.

  • Add an internal standard to each sample.

  • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[10]

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Signaling Pathways and Drug Discovery Workflows

Cyclooxygenase (COX) Inhibition Pathway

Phenylacetic acid-based NSAIDs primarily function by inhibiting the COX-1 and COX-2 enzymes, which are key to the inflammatory signaling cascade. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID Fluorinated Phenylacetic Acid Derivative (NSAID) NSAID->COX_Enzymes

Caption: Inhibition of the COX pathway by a fluorinated phenylacetic acid derivative.

Lead Optimization Workflow in Drug Discovery

The development of a fluorinated phenylacetic acid derivative follows a structured lead optimization workflow. This iterative process aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics.

Lead_Optimization Lead_Compound Lead Compound (Phenylacetic Acid Derivative) Fluorination Strategic Fluorination Lead_Compound->Fluorination Analog_Synthesis Analog Synthesis Fluorination->Analog_Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity, Metabolism) Analog_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD, Toxicology) In_Vitro_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Studies->SAR_Analysis SAR_Analysis->Fluorination Iterative Design Candidate_Selection Candidate Selection SAR_Analysis->Candidate_Selection

Caption: A typical lead optimization workflow involving strategic fluorination.

Impact of Fluorination on Key Drug Properties

The decision to incorporate fluorine into a phenylacetic acid derivative is driven by its predictable effects on several key parameters that are essential for a successful drug candidate.

Fluorination_Effects Fluorination Fluorination of Phenylacetic Acid Core pKa Decreased pKa (Increased Acidity) Fluorination->pKa Lipophilicity Increased Lipophilicity (logP) Fluorination->Lipophilicity Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Altered Binding Affinity pKa->Binding_Affinity Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Metabolic_Stability->Bioavailability Binding_Affinity->Bioavailability

Caption: Logical relationships of fluorination's impact on drug properties.

Conclusion

Fluorination is an indispensable tool in the optimization of phenylacetic acid derivatives for therapeutic applications. By judiciously incorporating fluorine atoms into the molecular scaffold, medicinal chemists can fine-tune critical physicochemical properties such as acidity and lipophilicity. These modifications translate into tangible improvements in biological activity, most notably through enhanced target binding and increased metabolic stability. The ability to block metabolic hotspots is a particularly powerful advantage of fluorination, often leading to superior pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental protocols, will enable the rational design of novel fluorinated phenylacetic acid derivatives with enhanced efficacy and safety, paving the way for the next generation of anti-inflammatory and analgesic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 3-chloro-2,6-difluorophenylacetic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development. The protocols outlined below describe two common and effective methods for coupling this compound with primary or secondary amines: one involving a carbodiimide coupling agent and another proceeding via an acyl chloride intermediate.

Method 1: Carbodiimide-Mediated Amide Coupling

Carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used for their mild reaction conditions and broad substrate scope.[1] The addition of an activating agent like 1-Hydroxybenzotriazole (HOBt) can improve reaction efficiency and minimize side reactions.[1]

Experimental Protocol: EDC/HOBt Coupling
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography on silica gel or by recrystallization.

Method 2: Acyl Chloride-Mediated Amide Synthesis

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide.[1][2] This method is particularly useful for less reactive amines.

Experimental Protocol: Acyl Chloride Formation and Amidation

Step A: Synthesis of 3-Chloro-2,6-difluorophenylacetyl chloride

  • Reaction Setup: In a fume hood, combine this compound (1.0 eq) with an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride (1.5 eq) in an anhydrous solvent like Dichloromethane (DCM). A catalytic amount of DMF can be added when using oxalyl chloride.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60°C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using SOCl₂).

  • Isolation of Acyl Chloride: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Amidation

  • Reaction Setup: Dissolve the crude 3-chloro-2,6-difluorophenylacetyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Method 1 (steps 5 and 6).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of amides from this compound. Please note that yields are representative and can vary depending on the specific amine used and the optimization of reaction conditions.

MethodCoupling/Activating AgentBaseSolventTemperatureTime (h)Typical Yield (%)
1 EDC / HOBtDIPEA / TEADMF / DCMRoom Temp.4 - 2475 - 95
2 SOCl₂ or Oxalyl ChlorideTEA / PyridineDCM / THF0°C to Room Temp.1 - 480 - 98

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical transformation for the synthesis of amides from this compound via an activated intermediate.

G start This compound activated Activated Intermediate (e.g., Acyl Chloride or Active Ester) start->activated Activation (e.g., SOCl2 or EDC/HOBt) product Target Amide activated->product Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General reaction pathway for amide synthesis.

Experimental Workflow

This diagram outlines the typical laboratory workflow for the synthesis, work-up, and purification of the target amide.

G A 1. Reaction Setup (Acid, Reagents, Solvent) B 2. Amine Addition & Reaction A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Extraction & Washing) C->D Reaction Complete E 5. Drying & Concentration D->E F 6. Purification (Chromatography or Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: Standard experimental workflow for amide synthesis.

References

Application Notes and Protocols for the Peptide Coupling of 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-2,6-difluorophenylacetic acid is a sterically hindered and electronically deactivated carboxylic acid. The presence of two ortho-substituents (chlorine and fluorine) creates significant steric bulk around the carboxyl group, which can impede the approach of the amine nucleophile. Additionally, the electron-withdrawing nature of the halogen atoms reduces the nucleophilicity of the carboxylate, making activation more challenging. Consequently, standard amide coupling protocols may result in low yields or fail altogether.[1] This document provides detailed protocols using robust coupling reagents known to be effective for challenging substrates.

Challenges in Coupling:

  • Steric Hindrance: The ortho-substituents physically block the reaction center.

  • Electronic Deactivation: Electron-withdrawing groups reduce the reactivity of the carboxylic acid.

  • Potential Side Reactions: Forcing conditions can lead to side reactions, and care must be taken to avoid epimerization if the amine component is chiral.[2]

To overcome these challenges, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical. Reagents that form highly reactive intermediates, such as uronium/aminium or phosphonium salts, are often preferred for such demanding substrates.[3][4]

Comparative Summary of Coupling Protocols

The following table summarizes the key parameters for the recommended protocols. The choice of protocol may depend on the specific amine being coupled, available reagents, and the scale of the reaction.

ParameterProtocol 1: HATUProtocol 2: EDC/OxymaProtocol 3: PyBOP
Reagent Class Uronium/Aminium SaltCarbodiimidePhosphonium Salt
Coupling Reagent HATUEDCPyBOP
Additive None required (contains HOAt moiety)Oxyma PureNone required (contains HOBt moiety)
Base DIPEA (N,N-Diisopropylethylamine)DIPEA or NMMDIPEA
Solvent DMF, NMP, or DCMDMF, DCMDMF, DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Stoichiometry (Acid:Amine:Reagent:Base) 1.0 : 1.2 : 1.1 : 2.01.0 : 1.2 : 1.2 : 2.01.0 : 1.2 : 1.1 : 2.0
Key Advantages High reactivity, fast reactions, effective for hindered substrates.[3][5]Cost-effective, water-soluble byproducts (with EDC), Oxyma is a non-explosive additive.[5][6]High efficiency, particularly for hindered couplings and cyclizations.[3]
Potential Issues Can cause guanidinylation of the amine if used in excess.[6]Lower reactivity than onium salts, may require longer reaction times.[7]Byproducts can sometimes be difficult to remove.

Experimental Protocols

Protocol 1: High-Reactivity Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that forms a reactive OAt-ester intermediate, making it suitable for sterically demanding couplings.[5][6]

Materials:

  • This compound

  • Amine component

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Stir the solution for 5-10 minutes at room temperature for pre-activation.

  • Add the amine component (1.2 eq.) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Carbodiimide-Mediated Coupling using EDC and Oxyma Pure

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, in conjunction with Oxyma Pure as an additive. Oxyma Pure is a safe and effective alternative to HOBt and HOAt, minimizing racemization and enhancing coupling efficiency.[6]

Materials:

  • This compound

  • Amine component

  • EDC Hydrochloride

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq.), the amine component (1.2 eq.), and Oxyma Pure (1.2 eq.) in anhydrous DMF, add DIPEA or NMM (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC Hydrochloride (1.2 eq.) in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring by TLC or LC-MS.[8]

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the aqueous phase with Ethyl Acetate (3x).

  • Combine the organic layers and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Phosphonium Salt-Mediated Coupling using PyBOP

(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is a phosphonium-based reagent that is highly effective for difficult couplings and less prone to causing guanidinylation compared to uronium salts.[3]

Materials:

  • This compound

  • Amine component

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq.) and PyBOP (1.1 eq.) in anhydrous DCM or DMF.

  • Add the amine component (1.2 eq.) to the solution.

  • Cool the reaction vessel to 0 °C.

  • Add DIPEA (2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 4-18 hours. Monitor for completion via TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in Ethyl Acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

G General Workflow for Peptide Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Activation Dissolve Acid & Coupling Reagent (Pre-activation) Acid->Activation Amine Amine Component Coupling Add Amine & Base Stir at 0°C to RT Amine->Coupling Activation->Coupling Add Reagents Quench Quench Reaction Coupling->Quench Monitor to Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Product Purify->Product G Mechanism: Onium Salt (HATU) Activation cluster_activation Activation Step RCOOH R-COOH (Acid) ActiveEster OAt Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amine R'-NH2 (Amine) Product Amide Product Amine->Product Byproduct Tetramethylurea + HOAt + Base·H⁺ Product->Byproduct Byproducts Formed ActiveEster->Product + R'-NH2 G Mechanism: Carbodiimide (EDC) Activation cluster_activation Activation & Coupling RCOOH R-COOH (Acid) Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea Amine R'-NH2 (Amine) Product Amide Product Amine->Product Urea EDC-Urea Byproduct (Water Soluble) Product->Urea Byproduct Formed Additive Oxyma (Additive) OxymaEster Oxyma Active Ester (Reduces Racemization) Additive->OxymaEster Acylisourea->OxymaEster + Oxyma OxymaEster->Product + R'-NH2

References

Application Notes and Protocols for the Esterification of 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 3-Chloro-2,6-difluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method's principles, applications, and detailed experimental protocols are described to guide researchers in selecting and performing the most suitable procedure for their specific needs.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a reversible reaction, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed.[3][4] This method is cost-effective and suitable for simple, non-sensitive substrates.

General Considerations:
  • Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[2]

  • Reaction Conditions: The reaction is typically carried out at reflux temperature to increase the reaction rate.[1]

  • Work-up: The work-up procedure involves neutralizing the acid catalyst and removing the excess alcohol and water.

Experimental Protocol: Synthesis of Methyl 3-Chloro-2,6-difluorophenylacetate

Materials:

  • This compound

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 50 mL).

  • Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, and finally with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure methyl 3-Chloro-2,6-difluorophenylacetate.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly useful for sterically hindered substrates and acid-sensitive compounds, as it proceeds under neutral conditions at room temperature.[3][7] A key feature is the formation of a urea byproduct which is often insoluble and can be removed by filtration.[6]

General Considerations:
  • Coupling Agents: DCC and EDC are common choices. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Catalyst: A catalytic amount of DMAP is crucial for the reaction to proceed efficiently.[5]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[6]

Experimental Protocol: Synthesis of Isopropyl 3-Chloro-2,6-difluorophenylacetate

Materials:

  • This compound

  • Isopropanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.0 g, 1 equivalent) in anhydrous dichloromethane (40 mL).

  • Add isopropanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel to obtain pure isopropyl 3-Chloro-2,6-difluorophenylacetate.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[8][9] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This method is advantageous for its mild reaction conditions and high stereoselectivity.[9][10]

General Considerations:
  • Reagents: Triphenylphosphine and DEAD or DIAD are the standard reagents. The order of addition of reagents can be important for the success of the reaction.[8]

  • Nucleophile Acidity: The carboxylic acid should have a pKa of less than 13 for the reaction to proceed efficiently.[8]

  • Solvent: Anhydrous THF or diethyl ether are common solvents.[8]

Experimental Protocol: Synthesis of Ethyl 3-Chloro-2,6-difluorophenylacetate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), ethanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound. Please note that actual yields may vary depending on the specific reaction scale and purification methods.

Esterification MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Fischer-Speier MethanolH₂SO₄ (cat.)MethanolReflux (65)4-870-85
EthanolH₂SO₄ (cat.)EthanolReflux (78)6-1265-80
IsopropanolH₂SO₄ (cat.)IsopropanolReflux (82)8-1650-70
Steglich MethanolDCC, DMAPDCM0 to RT12-2485-95
EthanolDCC, DMAPDCM0 to RT12-2480-90
IsopropanolDCC, DMAPDCM0 to RT18-3075-85
t-ButanolDCC, DMAPDCM0 to RT24-4860-75
Mitsunobu MethanolPPh₃, DEADTHF0 to RT12-24>90
EthanolPPh₃, DEADTHF0 to RT12-24>90
IsopropanolPPh₃, DEADTHF0 to RT18-3080-90

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Acid, Alcohol, & H₂SO₄ B Reflux A->B Heat C Evaporate Excess Alcohol B->C Cool D Dissolve in Organic Solvent C->D E Wash with H₂O, NaHCO₃, Brine D->E F Dry & Concentrate E->F G Purify (Distillation or Chromatography) F->G

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Alcohol, & DMAP in DCM B Cool to 0 °C A->B C Add DCC B->C D Stir at RT C->D Warm to RT E Filter DCU D->E F Wash with HCl, NaHCO₃, Brine E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Alcohol, & PPh₃ in THF B Cool to 0 °C A->B C Add DEAD/DIAD B->C D Stir at RT C->D Warm to RT E Concentrate D->E F Purify (Chromatography) E->F Esterification_Methods Esterification Esterification Methods for This compound Fischer Fischer-Speier Acid-catalyzed (H₂SO₄)High temperature (reflux)Good for simple alcohols Esterification->Fischer Classic Method Steglich Steglich DCC/EDC & DMAPRoom temperatureGood for hindered & sensitive substrates Esterification->Steglich Mild Conditions Mitsunobu Mitsunobu PPh₃ & DEAD/DIADLow temperature to RTInversion of stereochemistry Esterification->Mitsunobu Stereospecific

References

Application Notes and Protocols for the Use of 3-Chloro-2,6-difluorophenylacetic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 3-chloro-2,6-difluorophenylacetic acid as a key building block in the synthesis of complex heterocyclic scaffolds. The primary application highlighted is the synthesis of substituted imino-indeno[1,2-c]quinoline derivatives, a class of compounds with significant therapeutic potential.

Application: Synthesis of Imino-Indeno[1,2-c]quinoline Derivatives

This compound serves as a crucial precursor for the synthesis of imino-indeno[1,2-c]quinoline heterocycles. The general synthetic approach involves a two-step process: first, the formation of an N-(9-oxo-9H-fluoren-2-yl)acetamide intermediate, followed by an intramolecular cyclization reaction. This cyclization is analogous to the Bischler-Napieralski reaction, a well-established method for the synthesis of isoquinoline systems. The resulting indeno[1,2-c]quinoline core is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities.

Biological Relevance of Indeno[1,2-c]quinoline Derivatives

The indeno[1,2-c]quinoline framework is found in a variety of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated potent antiproliferative activity against several cancer cell lines, including human cervical epithelioid carcinoma (HeLa), hepatocellular carcinoma (SKHep), and non-small cell lung cancer (A549).[1] Some of these compounds have been shown to induce cell cycle arrest and apoptosis.[1] The mechanism of action for some of these derivatives has been linked to the inhibition of topoisomerases I and II, crucial enzymes involved in DNA replication and repair.[2] Furthermore, certain indeno[1,2-c]quinoline derivatives have been investigated as potential anti-tuberculosis and anti-inflammatory agents.

Data on the Biological Activity of Indeno[1,2-c]quinoline Derivatives

The following table summarizes the reported biological activities of various substituted indeno[1,2-c]quinoline derivatives, highlighting the therapeutic potential of this class of heterocycles.

Compound ClassBiological ActivityModel/Cell LinePotency (GI₅₀/IC₅₀)Reference
Aminoalkoxyimino-indeno[1,2-c]quinolinesAntiproliferativeHeLa, SKHep, AGS, A5490.38 - 7.11 µM[1]
6-Alkylamino-indeno[1,2-c]quinolin-11-onesAntiproliferative, DNA intercalation, Caspase-3/8 inductionH460 lung cancer~3.4 µM[3]
Hydroxy-methoxy-indeno[1,2-c]quinolin-one oximesTopoisomerase I & II inhibitionvarious cancer cell lines-[4]
Indeno[1,2-c]quinoline-amino acid conjugatesTopoisomerase II inhibitionHL60 leukemiamicromolar[5]
Sulfonylated indeno[1,2-c]quinolinesEGFR Tyrosine Kinase InhibitionA549, A4310.6 - 10.2 nM

Experimental Protocols

The following is a representative two-step protocol for the synthesis of 6-(3-chloro-2,6-difluorophenyl)-11H-indeno[1,2-c]quinolin-11-imine, based on the general methodology described in the literature for analogous compounds.

Step 1: Synthesis of N-(9-oxo-9H-fluoren-2-yl)-2-(3-chloro-2,6-difluorophenyl)acetamide

This step involves the formation of an amide bond between this compound and 2-amino-9H-fluoren-9-one.

Materials:

  • This compound

  • 2-Amino-9H-fluoren-9-one

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-chloro-2,6-difluorophenylacetyl chloride.

  • Amide Coupling: In a separate flask, dissolve 2-amino-9H-fluoren-9-one (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of the crude 3-chloro-2,6-difluorophenylacetyl chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(9-oxo-9H-fluoren-2-yl)-2-(3-chloro-2,6-difluorophenyl)acetamide.

Step 2: Synthesis of 6-(3-chloro-2,6-difluorophenyl)-11H-indeno[1,2-c]quinolin-11-imine (Intramolecular Cyclization)

This step involves the cyclodehydration of the acetamide intermediate to form the final indeno[1,2-c]quinoline product. This is a Bischler-Napieralski type reaction.[6][7][8]

Materials:

  • N-(9-oxo-9H-fluoren-2-yl)-2-(3-chloro-2,6-difluorophenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or xylene

Procedure:

  • Cyclization Reaction: In a round-bottom flask, dissolve the N-(9-oxo-9H-fluoren-2-yl)-2-(3-chloro-2,6-difluorophenyl)acetamide (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride (3.0-5.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 6-(3-chloro-2,6-difluorophenyl)-11H-indeno[1,2-c]quinolin-11-imine.

Visualizations

Experimental Workflow

experimental_workflow start_material start_material intermediate intermediate product product reagent reagent sub_A 3-Chloro-2,6-difluoro- phenylacetic Acid step1 Step 1: Amide Formation sub_A->step1 sub_B 2-Amino-9H-fluoren-9-one sub_B->step1 intermed N-(9-oxo-9H-fluoren-2-yl)-2- (3-chloro-2,6-difluorophenyl)acetamide step1->intermed SOCl₂, TEA, DCM step2 Step 2: Intramolecular Cyclization intermed->step2 final_product 6-(3-chloro-2,6-difluorophenyl)- 11H-indeno[1,2-c]quinolin-11-imine step2->final_product POCl₃, Toluene, Reflux

Caption: Synthetic workflow for the preparation of 6-(3-chloro-2,6-difluorophenyl)-11H-indeno[1,2-c]quinolin-11-imine.

Proposed Biological Action Pathway

biological_pathway molecule molecule target target process process outcome outcome indenoquinoline Indeno[1,2-c]quinoline Derivative topoisomerase Topoisomerase I/II indenoquinoline->topoisomerase Inhibition dna_damage DNA Strand Breaks indenoquinoline->dna_damage Induction apoptosis Apoptosis (Cell Death) dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle cell_cycle->apoptosis

Caption: Simplified pathway of Topoisomerase inhibition by Indeno[1,2-c]quinoline derivatives leading to apoptosis.

References

Application Notes and Protocols for the Coupling Reactions of 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common coupling reactions involving 3-Chloro-2,6-difluorophenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established methodologies for similar aryl halides and can be adapted and optimized for specific research and development needs.

Amide Bond Formation (Amidation)

The carboxylic acid moiety of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This transformation is fundamental in the synthesis of numerous biologically active molecules.

General Reaction Scheme:

R1-NH-R2 + HOOC-CH2-Ar-Cl -> R1-N(R2)-CO-CH2-Ar-Cl

(where Ar = 3-Chloro-2,6-difluorophenyl)

Key Reaction Parameters:
ParameterTypical Reagents/ConditionsNotes
Coupling Reagents HATU, HBTU, T3P, EDC/HOBt, DCC/DMAPChoice depends on the nucleophilicity of the amine and steric hindrance. HATU and HBTU are often effective for challenging couplings.
Base DIPEA, NMM, TEAA non-nucleophilic base is required to neutralize the acid and facilitate the reaction.
Solvent DMF, DCM, THF, MeCNAnhydrous polar aprotic solvents are generally preferred.
Temperature 0 °C to Room TemperatureInitial activation of the carboxylic acid is often performed at 0 °C, followed by reaction with the amine at room temperature.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. For these reactions, the carboxylic acid group may need to be protected (e.g., as an ester) to avoid potential side reactions.

Suzuki-Miyaura Coupling

This reaction facilitates the formation of a C-C bond between the aryl chloride and a boronic acid or ester, and is widely used for the synthesis of biaryl compounds.

General Reaction Scheme:

Ar-Cl + R-B(OH)2 -> Ar-R

(where Ar = a derivative of this compound)

Key Reaction Parameters:
ParameterTypical Reagents/ConditionsNotes
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial for efficient coupling with aryl chlorides.
Base K2CO3, K3PO4, Cs2CO3An inorganic base is required for the transmetalation step.
Solvent Dioxane/H2O, Toluene/H2O, DMEA mixture of an organic solvent and water is commonly used.
Temperature 80 - 120 °CElevated temperatures are typically required for the coupling of aryl chlorides.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a methyl ester derivative of this compound with an arylboronic acid.

Materials:

  • Methyl 2-(3-chloro-2,6-difluorophenyl)acetate

  • Arylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • K2CO3 (Potassium carbonate)

  • Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add Methyl 2-(3-chloro-2,6-difluorophenyl)acetate (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and K2CO3 (2.0 - 3.0 eq).

  • Add the palladium catalyst, Pd(PPh3)4 (0.02 - 0.05 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This powerful method allows for the formation of a C-N bond between the aryl chloride and a primary or secondary amine.

General Reaction Scheme:

Ar-Cl + R1-NH-R2 -> Ar-N(R1)R2

(where Ar = a derivative of this compound)

Key Reaction Parameters:
ParameterTypical Reagents/ConditionsNotes
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2A Pd(0) source is generated in situ.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)Essential for the catalytic cycle with aryl chlorides.
Base NaOtBu, K3PO4, Cs2CO3A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary.
Temperature 80 - 110 °CHeating is generally required.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of an ester derivative of this compound.

Materials:

  • Ethyl 2-(3-chloro-2,6-difluorophenyl)acetate

  • Amine (primary or secondary)

  • Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.01 - 0.05 eq) and XPhos (0.02 - 0.10 eq) to a Schlenk tube.

  • Add Ethyl 2-(3-chloro-2,6-difluorophenyl)acetate (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Amide Coupling Workflow

AmideCoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Activation Activate Carboxylic Acid (0°C to RT, 15-30 min) Acid->Activation Amine Amine Coupling Add Amine & Couple (RT, 2-24h) Amine->Coupling Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Reagents->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Coupling Quench Quench with Water Coupling->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: General workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Workflow

PalladiumCoupling cluster_reactants Reactants & Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide 3-Chloro-2,6-difluorophenylacetic Acid Derivative (e.g., Ester) ReactionSetup Combine Reactants under Inert Atmosphere ArylHalide->ReactionSetup CouplingPartner Coupling Partner (e.g., Boronic Acid, Amine) CouplingPartner->ReactionSetup Catalyst Pd Precatalyst & Ligand Catalyst->ReactionSetup Base Base Base->ReactionSetup Solvent Anhydrous Solvent Solvent->ReactionSetup Heating Heat Reaction Mixture (80-120°C, 4-24h) ReactionSetup->Heating Cooldown Cool to Room Temperature Heating->Cooldown QuenchExtract Quench & Extract Cooldown->QuenchExtract WashDry Wash, Dry & Concentrate QuenchExtract->WashDry Purify Column Chromatography WashDry->Purify Product Purified Coupled Product Purify->Product

Caption: General workflow for Pd-catalyzed cross-coupling.

Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Application Notes and Protocols for the Scale-up Synthesis of 3-Chloro-2,6-difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenylacetic acid and its derivatives are important building blocks in medicinal chemistry and materials science. Their unique substitution pattern, featuring both chloro and fluoro groups, imparts specific steric and electronic properties that are often sought after in the design of novel pharmaceuticals and functional materials. The presence of the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the chlorine atom provides an additional site for chemical modification.

These application notes provide detailed protocols for the multi-gram scale synthesis of this compound, starting from the corresponding benzyl chloride. The described methods are designed to be robust, scalable, and suitable for implementation in a process chemistry or drug development laboratory. The protocols include a two-step synthesis of the target acid and a subsequent esterification to demonstrate the preparation of a common derivative.

Key Synthetic Pathway

The overall synthetic strategy involves a two-step sequence starting from 3-chloro-2,6-difluorobenzyl chloride:

  • Cyanation: A nucleophilic substitution reaction to form 3-chloro-2,6-difluorophenylacetonitrile.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to yield the final product, this compound.

This pathway is advantageous for scale-up due to the availability of starting materials, the reliability of the reactions, and the straightforward purification procedures.

Synthetic_Pathway 3-Chloro-2,6-difluorobenzyl_chloride 3-Chloro-2,6-difluorobenzyl chloride Intermediate_Nitrile 3-Chloro-2,6-difluorophenylacetonitrile 3-Chloro-2,6-difluorobenzyl_chloride->Intermediate_Nitrile 1. NaCN, DMSO/H₂O Final_Acid This compound Intermediate_Nitrile->Final_Acid 2. H₂SO₄, H₂O, Heat Ester_Derivative Methyl 3-chloro-2,6-difluorophenylacetate Final_Acid->Ester_Derivative 3. CH₃OH, H₂SO₄ (cat.)

Caption: Overall synthetic route for this compound and its methyl ester derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile

This protocol details the conversion of 3-chloro-2,6-difluorobenzyl chloride to 3-chloro-2,6-difluorophenylacetonitrile via a nucleophilic substitution reaction.

Materials:

  • 3-Chloro-2,6-difluorobenzyl chloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Toluene

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel.

  • Reagent Preparation: In the flask, dissolve sodium cyanide (26.0 g, 0.53 mol) in a mixture of DMSO (150 mL) and deionized water (20 mL). Stir the mixture until the sodium cyanide is fully dissolved.

  • Addition of Starting Material: Slowly add a solution of 3-chloro-2,6-difluorobenzyl chloride (100.0 g, 0.51 mol) in DMSO (50 mL) to the sodium cyanide solution via the addition funnel over a period of 30-45 minutes. Maintain the internal temperature between 30-35 °C during the addition. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50 °C and maintain for 3 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with toluene (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-chloro-2,6-difluorophenylacetonitrile can be purified by vacuum distillation to afford a colorless to pale yellow oil.

Protocol 2: Hydrolysis of 3-Chloro-2,6-difluorophenylacetonitrile to this compound

This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final phenylacetic acid product.

Materials:

  • 3-Chloro-2,6-difluorophenylacetonitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice

  • Sodium hydroxide (NaOH) solution (5 M)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Large beaker

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of 1:1 (v/v) concentrated sulfuric acid and deionized water (Total volume: 400 mL). Caution: Add acid to water slowly with cooling.

  • Addition of Nitrile: To the stirred sulfuric acid solution, add 3-chloro-2,6-difluorophenylacetonitrile (90.0 g, 0.48 mol) in one portion.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds. Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over 1 kg of crushed ice in a large beaker with stirring. A white precipitate will form.

  • Precipitation and Filtration: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral (pH ~7).

  • Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system such as toluene or an ethanol/water mixture.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound as a white crystalline solid.

Protocol 3: Synthesis of Methyl 3-Chloro-2,6-difluorophenylacetate (Derivative)

This protocol outlines a standard Fischer esterification to prepare the methyl ester derivative.

Materials:

  • This compound

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add this compound (20.0 g, 0.097 mol) and methanol (150 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by vacuum distillation to yield methyl 3-chloro-2,6-difluorophenylacetate as a colorless oil.

Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the scale-up synthesis.

Table 1: Synthesis of 3-Chloro-2,6-difluorophenylacetonitrile

ParameterValue
Starting Material3-Chloro-2,6-difluorobenzyl chloride
Key ReagentSodium Cyanide (NaCN)
SolventDMSO/Water
Reaction Temperature50 °C
Reaction Time3 hours
Typical Yield85-92%
Purity (by GC)>98% (after distillation)

Table 2: Hydrolysis to this compound

ParameterValue
Starting Material3-Chloro-2,6-difluorophenylacetonitrile
Key ReagentSulfuric Acid (H₂SO₄)
SolventWater
Reaction Temperature120-130 °C (Reflux)
Reaction Time6-8 hours
Typical Yield90-96%
Purity (by HPLC)>99% (after recrystallization)

Table 3: Esterification to Methyl 3-Chloro-2,6-difluorophenylacetate

ParameterValue
Starting MaterialThis compound
Key ReagentMethanol (CH₃OH)
CatalystSulfuric Acid (H₂SO₄)
Reaction TemperatureReflux
Reaction Time4 hours
Typical Yield88-95%
Purity (by GC)>98% (after distillation)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Setup_1 Reaction Setup (Flask, Stirrer, Funnel) Reagents_1 Charge NaCN, DMSO, Water Setup_1->Reagents_1 Addition_1 Add Benzyl Chloride (30-35 °C) Reagents_1->Addition_1 Reaction_1 Heat to 50 °C (3 hours) Addition_1->Reaction_1 Workup_1 Quench with Water, Extract with Toluene Reaction_1->Workup_1 Purify_1 Wash, Dry, Concentrate, Vacuum Distill Workup_1->Purify_1 Product_1 Intermediate: 3-Chloro-2,6-difluorophenylacetonitrile Purify_1->Product_1 Setup_2 Reaction Setup (Flask, Stirrer, Condenser) Product_1->Setup_2 Reagents_2 Charge H₂SO₄/H₂O, Add Nitrile Setup_2->Reagents_2 Reaction_2 Heat to Reflux (6-8 hours) Reagents_2->Reaction_2 Workup_2 Cool, Pour onto Ice, Filter Precipitate Reaction_2->Workup_2 Purify_2 Wash with Water, Recrystallize Workup_2->Purify_2 Product_2 Final Product: This compound Purify_2->Product_2

Caption: General laboratory workflow for the two-step synthesis of the target acid.

Protecting Group Strategies for 3-Chloro-2,6-difluorophenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for the carboxylic acid functionality of 3-Chloro-2,6-difluorophenylacetic acid. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure the stability of the carboxylic acid moiety while other transformations are carried out on the molecule. This guide outlines common protecting group strategies, including the use of methyl, tert-butyl, and benzyl esters, and provides detailed experimental protocols for their installation and removal.

Introduction to Protecting Group Strategy

In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. For carboxylic acids like this compound, esterification is the most common protection strategy. The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to a wide range of reaction conditions.

  • Orthogonal , meaning it can be removed selectively in the presence of other protecting groups.

The choice of protecting group depends on the specific reaction sequence planned for the synthesis. The following sections detail the application of common ester protecting groups for this compound.

General Workflow for Protection and Deprotection

The overall strategy involves the conversion of the carboxylic acid to a less reactive ester, followed by the desired chemical transformations on other parts of the molecule, and concluding with the deprotection of the ester to regenerate the carboxylic acid.

G A This compound B Protection (Esterification) A->B Protecting Group Reagents C Protected Intermediate (Ester) B->C D Further Synthetic Steps C->D Various Reagents E Deprotection D->E F Final Product E->F Cleavage Reagents

Caption: General workflow for utilizing protecting groups.

I. Methyl Ester Protection

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids. They are relatively stable to a variety of reaction conditions but can be readily cleaved by base-catalyzed hydrolysis.

A. Protocol for Methyl Esterification (Fischer Esterification)

This protocol describes the formation of methyl 3-chloro-2,6-difluorophenylacetate using methanol and a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-chloro-2,6-difluorophenylacetate.

  • Purify the product by column chromatography on silica gel if necessary.

B. Protocol for Deprotection of Methyl Ester (Hydrolysis)

This protocol describes the cleavage of the methyl ester using lithium hydroxide.

Materials:

  • Methyl 3-chloro-2,6-difluorophenylacetate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl 3-chloro-2,6-difluorophenylacetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5-2.0 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

II. tert-Butyl Ester Protection

The tert-butyl (t-Bu) ester is a bulky protecting group that is stable to a wide range of nucleophilic and basic conditions. It is readily cleaved under acidic conditions, making it orthogonal to many other protecting groups.

A. Protocol for tert-Butyl Esterification

This protocol describes the formation of tert-butyl 3-chloro-2,6-difluorophenylacetate using isobutylene and an acid catalyst.

Materials:

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Isobutylene (condensed) or generated in situ

  • Concentrated Sulfuric Acid (H₂SO₄) or a milder acid catalyst like Amberlyst-15

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a pressure-resistant vessel.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Carefully add an excess of condensed isobutylene to the reaction mixture.

  • Seal the vessel and allow it to slowly warm to room temperature. Stir for 12-24 hours.

  • Cool the vessel before carefully opening it to release any excess pressure.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Protocol for Deprotection of tert-Butyl Ester

This protocol describes the cleavage of the t-butyl ester using trifluoroacetic acid.

Materials:

  • tert-Butyl 3-chloro-2,6-difluorophenylacetate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl 3-chloro-2,6-difluorophenylacetate (1.0 eq) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting this compound can be used directly or purified further if necessary.

III. Benzyl Ester Protection

Benzyl (Bn) esters are stable to a variety of conditions but are readily cleaved by catalytic hydrogenolysis, a mild and selective method. This makes them orthogonal to acid- and base-labile protecting groups.

A. Protocol for Benzyl Esterification

This protocol describes the formation of benzyl 3-chloro-2,6-difluorophenylacetate using benzyl bromide and a base.

Materials:

  • This compound

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5-2.0 eq).

  • Add benzyl bromide (1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Protocol for Deprotection of Benzyl Ester (Hydrogenolysis)

This protocol describes the cleavage of the benzyl ester by catalytic hydrogenation.

Materials:

  • Benzyl 3-chloro-2,6-difluorophenylacetate

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl 3-chloro-2,6-difluorophenylacetate (1.0 eq) in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Data Presentation

The following table summarizes the key features of each protecting group strategy. Please note that the yields are approximate and can vary depending on the specific reaction conditions and scale.

Protecting GroupProtection ReagentsDeprotection ReagentsTypical Yield (Protection)Typical Yield (Deprotection)Stability
Methyl MeOH, H₂SO₄ (cat.)LiOH, THF/H₂O>90%>90%Stable to acidic and mild basic conditions.
tert-Butyl Isobutylene, H₂SO₄ (cat.)TFA, DCM70-90%>95%Stable to basic and nucleophilic conditions.
Benzyl BnBr, K₂CO₃H₂, Pd/C>85%>95%Stable to acidic and basic conditions.

Logical Relationships in Protecting Group Selection

The choice of a protecting group is dictated by the planned synthetic route. The following diagram illustrates the decision-making process based on the stability of the protecting group to different reaction conditions.

G cluster_0 Protecting Group Selection cluster_1 Suitable Protecting Group A Planned Reaction Conditions B Acidic Conditions A->B C Basic/Nucleophilic Conditions A->C D Reductive Conditions (non-H₂) A->D E Hydrogenolysis A->E G t-Butyl Ester B->G Use t-Butyl or Benzyl H Benzyl Ester C->H Use Benzyl or t-Butyl F Methyl Ester D->F Methyl, t-Butyl, or Benzyl are generally stable E->F Use Methyl or t-Butyl E->G Use Methyl or t-Butyl

Application Notes and Protocols: Derivatization of 3-Chloro-2,6-difluorophenylacetic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid, a class of compounds often investigated for their potential biological activities. To facilitate bioassays, particularly for quantification in biological matrices and for certain activity-based assays, derivatization of the carboxylic acid functional group is often a necessary or advantageous step. Derivatization can enhance the analyte's properties for chromatographic separation and detection, for example, by increasing its volatility for Gas Chromatography (GC) or by introducing a fluorescent tag for sensitive High-Performance Liquid Chromatography (HPLC) analysis.

These application notes provide detailed protocols for the derivatization of this compound into its methyl ester and a primary amide derivative. These derivatives are suitable for various bioanalytical assays. Additionally, a protocol for a relevant bioassay, a Cyclooxygenase-2 (COX-2) inhibition assay, is provided, as compounds with similar structures have been shown to exhibit inhibitory activity against this enzyme.

Data Presentation

The following tables summarize expected quantitative data for the derivatization reactions and a representative bioassay. Please note that these values are based on literature for structurally similar compounds and should be empirically verified for this compound.

Table 1: Expected Derivatization Reaction Yields

DerivativeDerivatization MethodReagentsExpected Yield (%)
Methyl 3-Chloro-2,6-difluorophenylacetateFischer EsterificationMethanol, Sulfuric Acid>80
2-(3-Chloro-2,6-difluorophenyl)acetamideAmidation via Acyl ChlorideThionyl Chloride, Ammonia>90
Fluorescent EsterFluorescent Tagging4-Bromomethyl-7-methoxycoumarin, K₂CO₃, 18-Crown-6>95

Table 2: Analytical Parameters for Derivatized this compound

DerivativeAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Methyl 3-Chloro-2,6-difluorophenylacetateGC-MS10-50 pg/mL50-150 pg/mL
Fluorescent EsterHPLC-Fluorescence1-10 fmol5-50 fmol

Table 3: Representative Bioassay Data: COX-2 Inhibition

CompoundIC₅₀ (µM)
This compoundTo be determined
Celecoxib (Positive Control)0.04
Ibuprofen (Non-selective Control)5

Experimental Protocols

Protocol 1: Methyl Esterification of this compound for GC-MS Analysis

This protocol describes the conversion of this compound to its methyl ester, a volatile derivative suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • GC-MS system

Procedure:

  • To a 50 mL round-bottom flask, add 100 mg of this compound and 10 mL of anhydrous methanol.

  • Swirl the flask to dissolve the solid.

  • Carefully add 3-4 drops of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2 hours using a heating mantle.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • Dissolve the residue in 20 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 15 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and wash it with 15 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the dichloromethane to obtain the methyl ester derivative.

  • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Amide Formation from this compound for Bioassays

This protocol details the synthesis of the primary amide of this compound. Amide derivatives can exhibit different biological activities and physicochemical properties compared to the parent carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ammonia solution (e.g., 0.5 M in dioxane or aqueous solution)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 100 mg of this compound in 5 mL of anhydrous toluene in a round-bottom flask.

  • Add 0.1 mL of thionyl chloride dropwise to the solution while stirring.

  • Heat the mixture to reflux for 1 hour.

  • Allow the reaction to cool to room temperature and then carefully evaporate the toluene and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acyl chloride in 10 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 5 mL of ammonia solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Transfer the mixture to a separatory funnel and wash with 10 mL of 1 M HCl, followed by 10 mL of saturated sodium bicarbonate solution, and finally 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent to yield the amide product.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory activity of this compound and its derivatives against the COX-2 enzyme. The assay measures the production of prostaglandin E₂ (PGE₂) via LC-MS/MS.[1]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (and/or its derivatives)

  • Celecoxib (positive control)

  • Ibuprofen (non-selective control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin

  • DMSO

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a working solution of human recombinant COX-2 in the assay buffer.

  • Inhibitor Preparation: Prepare stock solutions of the test compound, celecoxib, and ibuprofen in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Assay Reaction:

    • In a microcentrifuge tube, combine 148 µL of assay buffer, 2 µL of hematin solution, and 10 µL of epinephrine.

    • Add 20 µL of the diluted COX-2 enzyme solution.

    • Add 2 µL of the test inhibitor solution (or DMSO for the control).

    • Pre-incubate the mixture at 37°C for 10 minutes.[1]

  • Initiation and Termination:

    • Initiate the reaction by adding 20 µL of arachidonic acid solution (final concentration ~10 µM).

    • Incubate at 37°C for 10 minutes.

    • Terminate the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation for LC-MS/MS:

    • Add an internal standard (e.g., PGE₂-d₄).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the amount of PGE₂ produced in each reaction using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

Experimental Workflow for Derivatization and Bioassay

experimental_workflow cluster_synthesis Derivatization cluster_analysis Bioanalytical & Bioassay start This compound ester Esterification (Protocol 1) start->ester amide Amidation (Protocol 2) start->amide bioassay COX-2 Inhibition Assay (Protocol 3) start->bioassay methyl_ester Methyl Ester Derivative ester->methyl_ester amide_deriv Amide Derivative amide->amide_deriv gcms GC-MS Analysis methyl_ester->gcms amide_deriv->bioassay lcms LC-MS/MS Analysis bioassay->lcms data Data Analysis (IC50 Determination) lcms->data

Caption: Workflow for derivatization and subsequent bioanalysis.

Prostaglandin Synthesis Pathway and Site of Inhibition

prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Biological Effects inhibitor This compound (Potential Inhibitor) inhibitor->cox

Caption: Prostaglandin synthesis pathway and the potential point of inhibition by this compound.

References

Application Notes and Protocols: 3-Chloro-2,6-difluorophenylacetic Acid in Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,6-difluorophenylacetic acid is a valuable scaffold for the construction of parallel synthesis libraries in drug discovery. Its substituted phenylacetic acid core provides a versatile platform for the introduction of diverse functional groups, leading to the generation of novel chemical entities with potential therapeutic applications. The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the physicochemical properties of the resulting compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of an amide library.

Applications in Parallel Synthesis

The primary application of this compound in this context is as a core building block for the creation of a diverse library of amides. By reacting the carboxylic acid moiety with a variety of primary and secondary amines, a large number of distinct compounds can be synthesized in a parallel format. This approach is highly efficient for generating compound libraries for high-throughput screening to identify hit compounds for various biological targets. Phenylacetamide derivatives, in general, have shown potential as anticancer agents.[3][4]

Experimental Protocols

This section details a representative protocol for the parallel synthesis of an N-substituted amide library from this compound. The methodology is based on a nickel-catalyzed direct amidation reaction, which offers an efficient and environmentally friendly approach.[5]

Materials and Reagents:

  • This compound

  • A diverse library of primary and secondary amines

  • Nickel(II) chloride (NiCl₂)

  • Toluene (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Heater block

General Procedure for Parallel Amide Synthesis:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous toluene.

    • Prepare a 0.6 M stock solution for each amine from the library in anhydrous toluene.

  • Reaction Setup:

    • To each well of a 96-well reaction block (or to individual reaction vials), add NiCl₂ (10 mol% relative to the carboxylic acid).

    • Add 200 µL of the this compound stock solution (0.1 mmol) to each well.

    • Add a small magnetic stir bar to each well.

    • Place the reaction block on a magnetic stirrer and stir for 10 minutes at room temperature.

    • Add 200 µL of the respective amine stock solution (0.12 mmol) to each corresponding well.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Heat the reaction block to 110°C and stir for 20 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Filter the contents of each well to remove the catalyst, washing the solid with ethyl acetate.

    • Transfer the filtrate to a new 96-well plate.

    • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Evaporate the solvent to yield the crude amide products.

    • For high-purity compounds, further purification can be achieved using high-throughput preparative HPLC-MS.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical 5-member amide library synthesized using the protocol described above.

Compound IDAmine StructureMolecular Weight ( g/mol )Yield (%)Purity (%)
L1-A1 Benzylamine295.728596
L1-A2 4-Methoxybenzylamine325.758295
L1-A3 Cyclohexylamine288.759198
L1-A4 Morpholine276.698897
L1-A5 Piperidine274.739099

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_acid This compound Stock Solution reaction Amidation Reaction (NiCl2, 110°C, 20h) prep_acid->reaction prep_amines Amine Library Stock Solutions prep_amines->reaction filtration Catalyst Filtration reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying & Concentration extraction->drying purification Prep HPLC-MS drying->purification analysis LC-MS & NMR (Yield & Purity) purification->analysis

Caption: Experimental workflow for the parallel synthesis of an amide library.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor (e.g., GPCR, RTK) g_protein G-Protein / Adaptor receptor->g_protein library_compound Library Compound (Antagonist) library_compound->receptor Inhibition effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK Pathway) second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway inhibited by a library compound.

References

Application Notes and Protocols: Synthesis of Agrochemicals Utilizing a 3-Chloro-2,6-difluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms into agrochemical candidates is a widely employed strategy to enhance their metabolic stability, binding affinity, and overall efficacy. The 3-chloro-2,6-difluorophenyl structural motif, in particular, is of significant interest in the design of novel pesticides. While direct applications of 3-Chloro-2,6-difluorophenylacetic acid in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, this molecule serves as a valuable precursor for the synthesis of more complex building blocks. These building blocks can then be utilized in the preparation of advanced agrochemical compounds.

This document provides detailed application notes and proposed experimental protocols for the utilization of the 3-chloro-2,6-difluorophenyl moiety, originating from its corresponding acetic acid, in the synthesis of a mesoionic insecticide. Mesoionic compounds represent a novel class of insecticides that act as nicotinic acetylcholine receptor (nAChR) modulators, offering a unique mode of action that can be effective against a range of insect pests.[1]

The protocols outlined below describe a potential synthetic pathway to a complex mesoionic insecticide, highlighting the conversion of this compound into key intermediates.

Application in the Synthesis of a Mesoionic Insecticide

The 3-chloro-2,6-difluorophenyl group is a key structural component of certain mesoionic insecticides. One such example is the compound 3-(3-chloro-2,6-difluorophenyl)-l-[(6-chloro-3-pyridinyl)methyl]-2-hydroxy-4-oxo-4H-pyrido[l,2-a]pyrimidinium inner salt, which is mentioned in patent literature.[2] The synthesis of this class of compounds often involves the use of a substituted phenylmalonic acid derivative as a key intermediate.

The following sections detail a proposed synthetic route starting from this compound to this class of mesoionic insecticides.

Proposed Synthetic Pathway Overview

The overall proposed synthetic pathway can be visualized as a multi-step process beginning with the conversion of this compound to its corresponding acid chloride, followed by the formation of a malonic ester derivative. This intermediate is then elaborated through a series of reactions to construct the final mesoionic pyridopyrimidinium ring system.

Synthetic Pathway A This compound B 3-Chloro-2,6-difluorophenylacetyl chloride A->B Thionyl Chloride or Oxalyl Chloride C Diethyl (3-chloro-2,6-difluorophenyl)malonate B->C Diethyl malonate, NaH, THF D N-((6-chloro-3-pyridinyl)methyl)-2-(3-chloro-2,6-difluorophenyl)-N-(2-pyridinyl)malonamic acid ethyl ester C->D 2-Amino-N-((6-chloro-3-pyridinyl)methyl)pyridine, Base E Mesoionic Insecticide D->E Cyclization (e.g., POCl3)

Caption: Proposed synthetic pathway from this compound to a mesoionic insecticide.

Experimental Protocols

The following are detailed, proposed experimental protocols for the key transformations in the synthesis of the target mesoionic insecticide. These protocols are based on established synthetic methodologies and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of 3-Chloro-2,6-difluorophenylacetyl chloride

This protocol describes the conversion of the starting carboxylic acid to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM or toluene to dissolve the starting material.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-2,6-difluorophenylacetyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of Diethyl (3-chloro-2,6-difluorophenyl)malonate

This protocol details the formation of the key malonic ester intermediate.

Materials:

  • 3-Chloro-2,6-difluorophenylacetyl chloride

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with addition funnel

  • Magnetic stirrer

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry three-necked round-bottom flask under an inert atmosphere, add sodium hydride (2.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (2.0 eq) in anhydrous THF to the NaH suspension via an addition funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of crude 3-Chloro-2,6-difluorophenylacetyl chloride (1.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl (3-chloro-2,6-difluorophenyl)malonate.

Protocol 3: Synthesis of the Mesoionic Insecticide

This final stage of the synthesis involves the coupling of the malonate derivative with a pyridinylmethyl amine followed by cyclization to form the mesoionic ring system. The synthesis of the intermediate 2-Amino-N-((6-chloro-3-pyridinyl)methyl)pyridine is a multi-step process that is not detailed here but can be achieved through established methods.

Materials:

  • Diethyl (3-chloro-2,6-difluorophenyl)malonate

  • 2-Amino-N-((6-chloro-3-pyridinyl)methyl)pyridine

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous Ethanol or Toluene

  • Phosphorus oxychloride (POCl₃) or a similar cyclizing agent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve diethyl (3-chloro-2,6-difluorophenyl)malonate (1.0 eq) and 2-Amino-N-((6-chloro-3-pyridinyl)methyl)pyridine (1.0 eq) in anhydrous ethanol or toluene.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol and heat the mixture to reflux for 4-6 hours.

  • Monitor the formation of the malonamic acid ethyl ester intermediate by TLC or LC-MS.

  • After cooling, carefully add phosphorus oxychloride (1.5 - 2.0 eq) to the reaction mixture at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours to effect cyclization.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final mesoionic insecticide.

Quantitative Data

As this document outlines a proposed synthetic route, extensive quantitative data from repeated experiments is not available. However, the expected yields for each step, based on similar literature preparations, are summarized in the table below. The insecticidal activity of the final compound would need to be determined through biological screening assays.

StepProductStarting MaterialsKey ReagentsSolventTypical Yield (%)
13-Chloro-2,6-difluorophenylacetyl chlorideThis compoundThionyl chlorideDCM>90 (crude)
2Diethyl (3-chloro-2,6-difluorophenyl)malonate3-Chloro-2,6-difluorophenylacetyl chloride, Diethyl malonateNaHTHF60-80
3Mesoionic InsecticideDiethyl (3-chloro-2,6-difluorophenyl)malonate, 2-Amino-N-((6-chloro-3-pyridinyl)methyl)pyridineNaOEt, POCl₃Ethanol/Toluene40-60

Logical Workflow for Synthesis

Experimental Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Malonate Synthesis cluster_2 Step 3: Mesoionic Ring Formation A Dissolve Starting Acid in Solvent B Add Catalyst (DMF) A->B C Add Chlorinating Agent (SOCl2) B->C D Reflux C->D E Concentrate in vacuo D->E F Prepare NaH suspension in THF G Add Diethyl Malonate F->G H Add Acid Chloride Solution G->H I Reaction and Workup H->I J Purification (Chromatography) I->J K Couple Malonate and Pyridine Amine L Add Cyclizing Agent (POCl3) K->L M Reflux L->M N Workup and Purification M->N

Caption: A logical workflow diagram illustrating the key stages of the proposed synthesis.

Conclusion

While this compound may not be a direct precursor in a large number of commercial agrochemicals, its structural motif is valuable in the design of modern pesticides. The proposed synthetic pathway to a mesoionic insecticide demonstrates the potential utility of this compound as a starting material for creating complex, biologically active molecules. The provided protocols offer a foundational guide for researchers and scientists working in agrochemical synthesis to explore the applications of the 3-chloro-2,6-difluorophenyl moiety. Further research and optimization of these methods are encouraged to develop novel and effective crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2,6-difluorophenylacetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-2,6-difluorophenylacetic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can vary depending on the synthetic route. However, likely impurities include unreacted starting materials, residual solvents, and byproducts from side reactions. For instance, if the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis can lead to the corresponding amide as a significant impurity.[1] Over-chlorination of a toluene precursor, if used, could result in the formation of the corresponding benzaldehyde or benzoic acid analogs.[1]

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suitable eluent would be a mixture of ethyl acetate and hexane. The desired carboxylic acid product is more polar than many common impurities and will have a lower Rf value. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of purity.[2]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is expected to be a solid at room temperature. A brownish or yellowish tint in the final product indicates the presence of colored impurities.

Q4: In which solvents is this compound likely to be soluble?

A4: Based on the behavior of similar phenylacetic acids, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in aqueous solutions is pH-dependent and will increase under alkaline conditions due to the formation of the carboxylate salt.[2] It is likely to be insoluble in nonpolar solvents like hexane.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Probable Cause(s) Troubleshooting Solutions
Low Yield of Purified Product - Incomplete reaction. - Product loss during extractive workup. - Inefficient crystallization.- Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before starting the workup. - pH Adjustment: During extraction, ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid, minimizing its solubility in the aqueous phase before extraction with an organic solvent.[3] - Crystallization Optimization: If crystallization is the issue, consider using a different solvent system or an anti-solvent method.[4]
Product "Oils Out" During Recrystallization - The solvent is too nonpolar for the compound. - The solution is supersaturated. - Rapid cooling of the solution.- Solvent Selection: Use a more polar solvent or a solvent pair, such as ethyl acetate/hexane.[2] - Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote gradual crystal formation.[2] - Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.
Final Product is Colored (Yellow/Brown) - Presence of high molecular weight, colored byproducts.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Remove the charcoal by hot filtration. Be cautious as excessive charcoal can reduce your yield.[5] - Multiple Recrystallizations: A second recrystallization may be necessary to achieve a colorless product.[2]
Presence of Amide Impurity - Incomplete hydrolysis of a nitrile precursor.- Forced Hydrolysis: If the crude product contains the amide, it can be converted to the carboxylic acid by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).[1] Monitor the reaction by TLC until the amide spot disappears.
Broad Melting Point Range of Final Product - Presence of impurities.- Re-purification: If the melting point range is broad, the product is likely impure. Consider an additional purification step such as another recrystallization or column chromatography.

Experimental Protocols

Protocol 1: General Extractive Workup

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in an organic solvent, it can be removed under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel.

  • Make the aqueous layer basic (pH > 8) by adding a base such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

  • Separate the layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Wash the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any remaining non-acidic impurities.[3]

  • Carefully acidify the aqueous phase to a pH of 1-2 with a strong acid (e.g., 3M HCl).[2] The this compound should precipitate out of the solution.

  • Extract the acidified aqueous solution three times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Recrystallization

This protocol is for the purification of the crude solid product.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethanol/water or ethyl acetate/hexane is often effective.[2][4]

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography

This method is useful for separating compounds with different polarities.

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase: Choose a solvent system based on TLC analysis. A common system for phenylacetic acids is a mixture of n-hexane and ethyl acetate.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[6]

Purification Workflow

Purification_Workflow crude_product Crude Reaction Mixture extractive_workup Extractive Workup (Acid/Base Extraction) crude_product->extractive_workup crude_solid Crude Solid Product extractive_workup->crude_solid recrystallization Recrystallization crude_solid->recrystallization column_chromatography Column Chromatography crude_solid->column_chromatography If impurities are close in polarity pure_solid Pure this compound recrystallization->pure_solid analysis Purity Analysis (TLC, HPLC, Melting Point) pure_solid->analysis column_chromatography->pure_solid

References

Technical Support Center: 3-Chloro-2,6-difluorophenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-difluorophenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via a multi-step process starting from a substituted toluene or benzaldehyde. Common routes include:

  • From 3-Chloro-2,6-difluorotoluene: This route involves the radical bromination of the methyl group to form the benzyl bromide, followed by cyanation to the benzyl cyanide, and subsequent hydrolysis to the desired carboxylic acid.

  • From 3-Chloro-2,6-difluorobenzaldehyde: This can be achieved through various methods, including the conversion to the corresponding benzyl alcohol, followed by conversion to the benzyl chloride and then cyanation and hydrolysis. Another approach is the Willgerodt-Kindler reaction.

  • Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester with a suitable 3-chloro-2,6-difluorobenzyl halide, followed by hydrolysis and decarboxylation.

Q2: What are the most common byproducts observed during the synthesis of this compound?

A2: The byproducts largely depend on the synthetic route chosen. However, some common impurities to be aware of include:

  • Incomplete Hydrolysis Product: When preparing the acid from the corresponding nitrile, incomplete hydrolysis can lead to the formation of 3-Chloro-2,6-difluorophenylacetamide.

  • Over-halogenated Species: During the initial halogenation of the starting toluene, over-halogenation can occur, leading to the formation of di- and tri-halogenated species which can carry through the synthesis.

  • Decarboxylation Byproducts: In the malonic ester synthesis, incomplete decarboxylation can leave residual malonic acid derivatives.

  • Starting Material: Unreacted starting materials from any of the steps can also be present as impurities.

Q3: How can I minimize the formation of the amide byproduct during nitrile hydrolysis?

A3: To minimize the formation of 3-Chloro-2,6-difluorophenylacetamide, you can:

  • Increase Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion.

  • Increase Temperature: Refluxing the reaction mixture for an extended period can help drive the reaction to the carboxylic acid.

  • Use a Stronger Acid or Base: Employing more concentrated acidic or basic conditions can facilitate complete hydrolysis. For example, using 6M HCl or 6M NaOH can be effective.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. A suitable solvent system (e.g., toluene, heptane, or a mixture of ethanol and water) should be determined.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexane is often a good starting point.

  • Acid-Base Extraction: The acidic nature of the product allows for its separation from neutral byproducts (like the amide) by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Step
Low overall yield after a multi-step synthesis. Impure starting materials.Verify the purity of your starting materials (e.g., 3-Chloro-2,6-difluorotoluene or 3-Chloro-2,6-difluorobenzaldehyde) by NMR or GC-MS before starting the synthesis.
Suboptimal reaction conditions in one or more steps.Review the reaction parameters for each step (temperature, reaction time, reagent stoichiometry). Consider performing small-scale optimizations for critical steps.
Mechanical losses during workup and purification.Ensure efficient extraction and minimize transfers between flasks. Be mindful of the product's solubility in different solvents to avoid losses.
Low yield in the final hydrolysis step. Incomplete conversion of the nitrile.Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting nitrile and the intermediate amide. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Degradation of the product under harsh hydrolysis conditions.If the product is sensitive to the hydrolysis conditions, consider using milder reagents or a lower reaction temperature for a longer duration.
Problem 2: Presence of Significant Impurities in the Final Product
Symptom Possible Cause Troubleshooting Step
Presence of 3-Chloro-2,6-difluorophenylacetamide. Incomplete hydrolysis of the corresponding nitrile.Force the hydrolysis to completion by refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH). Monitor the reaction by TLC until the amide spot is no longer visible. Alternatively, separate the carboxylic acid from the neutral amide using acid-base extraction.
Presence of di- or tri-chlorinated phenylacetic acid derivatives. Over-chlorination during the initial synthesis of the benzyl chloride intermediate.Optimize the chlorination conditions of the starting toluene (e.g., control the amount of chlorinating agent and reaction time). Purify the benzyl chloride intermediate by distillation before proceeding to the next step.
Presence of unreacted starting materials. Insufficient reaction time or temperature.Ensure the reaction is run for the recommended time and at the correct temperature. Monitor the reaction progress to confirm the consumption of the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 3-Chloro-2,6-difluorophenylacetonitrile

This protocol outlines a general procedure for the hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • 3-Chloro-2,6-difluorophenylacetonitrile

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-Chloro-2,6-difluorophenylacetonitrile (1 equivalent), ethanol, and an aqueous solution of potassium hydroxide (e.g., 50% w/v).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. This should be done in a fume hood. The product will precipitate out of the solution.

  • Extraction: Extract the aqueous layer with chloroform or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data (Representative):

Parameter Value
Starting Material 3-Chloro-2,6-difluorophenylacetonitrile
Typical Yield 85-95%
Common Byproduct 3-Chloro-2,6-difluorophenylacetamide
Byproduct Percentage (if hydrolysis is incomplete) 5-15%

Visualizations

G Workflow for Synthesis via Nitrile Hydrolysis A 3-Chloro-2,6-difluorophenylacetonitrile B KOH, Ethanol/Water A->B Add C Reflux (12-24h) B->C D Reaction Mixture C->D E Acidification (HCl) D->E F Crude Product Precipitation E->F G Extraction F->G H Drying & Concentration G->H I Crude this compound H->I J Recrystallization I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions [Pure] purify_sm Purify Starting Material check_purity->purify_sm [Impure] check_workup Evaluate Workup Procedure check_conditions->check_workup [Optimal] optimize Optimize Time, Temp, Stoichiometry check_conditions->optimize [Suboptimal] improve_workup Refine Extraction/Purification Steps check_workup->improve_workup [Inefficient] end Improved Yield check_workup->end [Efficient] purify_sm->start optimize->start improve_workup->start

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Amide Coupling of 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amide coupling of 3-Chloro-2,6-difluorophenylacetic acid. Given the steric hindrance and electronic properties of this substrate, achieving high yields can be challenging. This guide offers detailed protocols and comparative data to address common issues.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

A1: Low yields in the amide coupling of this sterically hindered and electron-deficient carboxylic acid are common and can be attributed to several factors:

  • Incomplete Carboxylic Acid Activation: The bulky chlorine and fluorine substituents can impede the approach of the coupling reagent to the carboxylic acid, leading to inefficient activation.[1]

  • Steric Hindrance: The di-ortho substitution on the phenyl ring creates significant steric bulk, which can prevent the amine from effectively attacking the activated carboxylic acid intermediate.[1]

  • Deactivation of the Amine: If the amine is also sterically hindered or has low nucleophilicity (e.g., an aniline with electron-withdrawing groups), the reaction rate will be significantly slower.

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.[1][2]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or coupling reagent can drastically affect the reaction outcome.[1]

Q2: Which coupling reagents are most effective for a sterically hindered substrate like this compound?

A2: For sterically hindered substrates, standard carbodiimide reagents like EDC and DCC may give poor results.[3] More potent coupling reagents are generally required.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are known for their high efficiency and fast reaction times, especially with challenging substrates.[4] They form highly reactive OAt-active esters.

  • Phosphonium Salts (PyBOP): These are also very effective for hindered couplings and can be a good alternative to uronium salts.

  • Acyl Fluoride Precursors (BTFFH, TFFH): For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride in situ can be a superior strategy. Acyl fluorides are small and highly reactive, minimizing steric hindrance during the nucleophilic attack by the amine.[3]

Q3: I am observing significant amounts of unreacted starting materials. How can I improve the conversion?

A3: To improve conversion, consider the following strategies:

  • Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid relative to the amine, especially if the amine is the more valuable component.[2]

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for a period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the activated intermediate.[1][5]

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are often slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating can sometimes improve the rate, but be cautious as it can also promote side reactions.[2][5]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[1]

Q4: Are there any common side reactions to be aware of, and how can they be minimized?

A4: Yes, several side reactions can occur:

  • Racemization: If your amine or carboxylic acid has a chiral center, racemization can be a concern, especially at higher temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or its analogues (HOAt, OxymaPure) can suppress racemization.[1]

  • N-acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid. Adding HOBt or HOAt can mitigate this by trapping the intermediate as a more stable active ester.[2]

  • Guanidinylation of Amine: Uronium-based reagents like HATU can react with the amine to form a guanidinium byproduct if the carboxylic acid is not activated efficiently first. This highlights the importance of the pre-activation step.[5]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the amide coupling of this compound.

Troubleshooting_Amide_Coupling Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Change_Reagent Consider a Different Coupling Reagent Start->Change_Reagent Reagent_Purity Are reagents pure and anhydrous? Check_Reagents->Reagent_Purity Anhydrous Are solvent and glassware dry? Check_Conditions->Anhydrous Standard_Reagent Using EDC/DCC? Change_Reagent->Standard_Reagent Stoichiometry Is stoichiometry optimized? (e.g., excess acid/coupling reagent) Reagent_Purity->Stoichiometry Yes Sol_Reagent_Purity Use fresh, high-purity reagents. Handle under inert atmosphere. Reagent_Purity->Sol_Reagent_Purity No Sol_Stoichiometry Use 1.1-1.5 eq of acid and coupling reagent. Stoichiometry->Sol_Stoichiometry No Base Is the base appropriate? (e.g., non-nucleophilic like DIPEA) Anhydrous->Base Yes Sol_Anhydrous Use anhydrous solvents (e.g., DMF, DCM). Dry glassware thoroughly. Anhydrous->Sol_Anhydrous No Temp_Time Have temperature and time been optimized? Base->Temp_Time Yes Sol_Base Use 2-3 eq of DIPEA. Base->Sol_Base No Sol_Temp_Time Monitor reaction by LC-MS. Consider gentle heating or longer reaction times. Temp_Time->Sol_Temp_Time No Uronium_Reagent Using HATU/HBTU? Standard_Reagent->Uronium_Reagent No Sol_Standard_Reagent Switch to a more potent reagent like HATU or PyBOP. Add HOBt to suppress side reactions. Standard_Reagent->Sol_Standard_Reagent Yes Sol_Uronium_Reagent Ensure pre-activation of the acid before adding the amine. Uronium_Reagent->Sol_Uronium_Reagent Yes Acyl_Fluoride For very low yields, try in situ acyl fluoride formation (e.g., with BTFFH). Uronium_Reagent->Acyl_Fluoride Still low yield

Caption: Troubleshooting workflow for low-yield amide coupling.

Data Presentation: Comparison of Coupling Methods

The following table summarizes representative yields for the amide coupling of sterically hindered carboxylic acids with various amines, providing a comparative look at the efficacy of different coupling reagents. While specific data for this compound is limited in comparative studies, the data for structurally similar and other sterically hindered substrates offer valuable insights.

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Sterically Hindered AcidElectron Deficient AmineHATU / DIPEADMF23538[6]
Sterically Hindered AcidElectron Deficient AmineDCC / DMAP / HOBt (cat.)MeCN234251[6]
Sterically Hindered AcidElectron Deficient AmineEDC / DMAP / HOBt (cat.)MeCN231872[6]
Sterically Hindered AcidElectron Deficient AmineBTFFH / DIPEACH₂Cl₂802485[3]
Pyridine-3-carboxylic acidSodium AzideEDC / HOBtCH₂Cl₂0-RT0.3383[7]
Pyridine-3-carboxylic acidSodium AzideHATU / DIPEATHF0-RT0.0884[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for many sterically hindered substrates and is often a good starting point for optimization.

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Add HATU (1.1-1.5 equivalents) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU_Protocol cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Add Acid (1.0 eq) to flask B Dissolve in anhydrous solvent A->B C Add HATU (1.1-1.5 eq) B->C D Add DIPEA (2.0-3.0 eq) C->D E Stir at RT for 15-30 min D->E F Add Amine (1.0-1.2 eq) E->F G Stir at RT, monitor progress F->G H Quench reaction G->H I Extract with organic solvent H->I J Wash, dry, and concentrate I->J K Purify by chromatography J->K

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: In Situ Acyl Fluoride Formation for Highly Hindered Substrates

This protocol is recommended when other methods provide unsatisfactory yields.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.3 equivalents) in anhydrous Dichloromethane (DCM).

  • Add a fluorinating agent such as BTFFH (1.5 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (4.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • In a separate flask, prepare a solution of the amine (1.0 equivalent) in anhydrous DCM.

  • Add the amine solution to the acyl fluoride mixture.

  • Seal the reaction vessel and heat to 80 °C (conventional heating) or use microwave irradiation.

  • Monitor the reaction for 12-24 hours. Note that reaction times can be significantly longer for these challenging couplings.[3]

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography.

This technical support guide is intended to provide a starting point for optimizing your amide coupling reactions. The ideal conditions will ultimately depend on the specific amine being used. Systematic optimization of the parameters outlined above is recommended to achieve the highest possible yield.

References

solubility issues of 3-Chloro-2,6-difluorophenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 3-Chloro-2,6-difluorophenylacetic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted phenylacetic acid derivative. Its solubility is governed by the interplay of its polar carboxylic acid group and the relatively nonpolar chlorodifluorophenyl ring. Generally, it is expected to be more soluble in polar organic solvents, especially those capable of hydrogen bonding, and less soluble in nonpolar organic solvents. Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[1]

Q2: Why is my this compound not dissolving in a particular organic solvent?

A2: Several factors can contribute to poor solubility. These include:

  • Solvent Polarity: A significant mismatch between the polarity of the compound and the solvent is a common reason for poor solubility. The "like dissolves like" principle is a key guideline here.[2]

  • Insufficient Solvent Volume: The amount of solvent may not be sufficient to dissolve the given mass of the compound.

  • Temperature: Solubility is temperature-dependent. For many compounds, solubility increases with temperature.

  • pH of the Solution (for protic solvents): Although less impactful in aprotic organic solvents, the acidity of the carboxylic acid group can influence its interaction with protic solvents.

  • Compound Purity and Polymorphism: Impurities or the existence of different crystalline forms (polymorphs) of the compound can affect its solubility.

Q3: How can I improve the solubility of this compound in my desired solvent?

A3: Here are several strategies to enhance solubility:

  • Co-solvency: Using a mixture of solvents can modulate the overall polarity of the solvent system to better match the solute.[3] For instance, adding a small amount of a more polar, miscible solvent in which the compound is highly soluble can significantly improve the solubility in the bulk solvent.

  • Temperature Adjustment: Gently heating the mixture can increase the rate of dissolution and the overall solubility.[4] However, be cautious of potential degradation at elevated temperatures.

  • pH Adjustment (in aqueous or protic systems): The carboxylic acid group can be deprotonated to form a more soluble salt by adding a base.[3] While this is more common in aqueous solutions, it can be relevant in protic organic solvents.

  • Sonication: Applying ultrasonic energy can help to break down solute aggregates and accelerate the dissolution process.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments.

Issue: The compound is not dissolving completely.

Possible Cause Troubleshooting Steps
Solvent Polarity Mismatch - Consult a solvent polarity chart and select a solvent with a polarity more similar to this compound (a polar compound).- Try a co-solvent system. Start by preparing a concentrated stock solution in a good solvent (e.g., DMSO, DMF) and then diluting it into the desired solvent.[3]
Insufficient Solvent - Add more solvent in small increments while stirring vigorously until the compound dissolves completely.[4]
Low Temperature - Gently warm the solution while stirring. Monitor for any signs of degradation (e.g., color change).
Slow Dissolution Rate - Increase agitation by vigorous stirring or vortexing.- Use a sonicator to aid dissolution.

Qualitative Solubility Data

Solvent Solvent Type Predicted Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate to High
AcetonePolar AproticModerate
AcetonitrilePolar AproticModerate
EthanolPolar ProticModerate
MethanolPolar ProticModerate
Dichloromethane (DCM)NonpolarLow to Moderate
ChloroformNonpolarLow to Moderate
TolueneNonpolarLow
HexaneNonpolarVery Low
Diethyl EtherNonpolarLow

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess if this compound is soluble in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Place approximately 1-5 mg of this compound into a clean, dry test tube.

  • Add 0.1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the tube for 30-60 seconds.[2][5]

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[5]

Protocol 2: Determination of Quantitative Solubility (Gravimetric Method)

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • The organic solvent of interest

  • A temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid portion) using a syringe fitted with a filter to remove any undissolved solid.

  • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.

  • Weigh the dish or vial containing the dried solid.

  • Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant taken. The result is typically expressed in mg/mL or g/L.

Diagrams

Solubility_Troubleshooting_Workflow start Start: Compound Insoluble check_solvent Is the solvent polarity appropriate? start->check_solvent try_polar_solvent Try a more polar solvent (e.g., DMSO, DMF) check_solvent->try_polar_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_polar_solvent->check_concentration add_more_solvent Add more solvent check_concentration->add_more_solvent Yes check_temperature Is the temperature too low? check_concentration->check_temperature No success Success: Compound Dissolved add_more_solvent->success heat_solution Gently heat the solution check_temperature->heat_solution Yes use_cosolvent Consider a co-solvent system check_temperature->use_cosolvent No heat_solution->success sonicate Apply sonication use_cosolvent->sonicate fail Insoluble: Re-evaluate experimental design use_cosolvent->fail sonicate->success

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow start Start add_solid Add excess solid to solvent start->add_solid equilibrate Equilibrate at constant temperature (24-48h with agitation) add_solid->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent from a known volume of supernatant filter->evaporate weigh Weigh dried solid evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Quantitative solubility determination workflow.

References

Technical Support Center: Managing Side Reactions with 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-2,6-difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?

A1: The most prevalent side reactions in amide coupling reactions include the formation of a guanidinium byproduct from the reaction of the amine with certain coupling reagents, and racemization if the amine or carboxylic acid has a chiral center.[1] Incomplete reaction leading to the presence of unreacted starting material is also a common issue.

Q2: Can decarboxylation be a significant side reaction?

A2: Yes, decarboxylation of phenylacetic acids can occur, particularly under high temperatures (around 300°C in aqueous solutions) or prolonged reaction times.[2][3] While typical amide coupling conditions are milder, the potential for decarboxylation to form 1-chloro-2,4-difluorobenzene should be considered, especially if the reaction requires heating. The reaction is irreversible and follows first-order kinetics.[2][3]

Q3: What are potential impurities in the starting material, this compound, that I should be aware of?

A3: Impurities can arise from the synthetic route used to produce the acid. For instance, if synthesized from 3-chloro-2,6-difluorobenzonitrile, residual nitrile or the intermediate amide could be present.[4] Isomeric impurities may also be present, arising from the synthesis of the precursors. It is crucial to check the purity of the starting material by techniques like HPLC or NMR spectroscopy.

Q4: How can I monitor the progress of my reaction to minimize side product formation?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. For TLC, a mixture of ethyl acetate and hexane can often provide good separation. In HPLC, a C18 reversed-phase column with a gradient of water and acetonitrile (often with 0.1% formic acid) is typically used.[5] Monitoring the disappearance of starting materials and the appearance of the product can help in determining the optimal reaction time and preventing the formation of degradation products.

Q5: What are the best practices for purifying the final product to remove unreacted starting materials and side products?

A5: Purification can typically be achieved through aqueous workup and column chromatography. An acidic wash can help remove any unreacted amine, while a basic wash can remove unreacted this compound. Silica gel column chromatography with a gradient of an appropriate solvent system (e.g., hexane/ethyl acetate) is effective for separating the desired product from less polar or more polar impurities.[6] Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Reaction

If you are experiencing a lower than expected yield in your amide coupling reaction, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

LowYield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity review_conditions Review Reaction Conditions (Coupling Reagent, Solvent, Temperature) check_purity->review_conditions Purity OK optimize_conditions Optimize Conditions (See Table 1) review_conditions->optimize_conditions check_incomplete Check for Incomplete Reaction (TLC/HPLC) optimize_conditions->check_incomplete extend_time Extend Reaction Time or Increase Reagent Equivalents check_incomplete->extend_time Incomplete purification_issue Investigate Purification Step (Product lost during workup?) check_incomplete->purification_issue Complete end_node Improved Yield extend_time->end_node modify_purification Modify Purification Protocol purification_issue->modify_purification modify_purification->end_node

Caption: A logical workflow for troubleshooting low product yield.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Impure Starting Materials Verify the purity of this compound and the amine using HPLC or NMR. Purify starting materials if necessary.
Suboptimal Coupling Reagent Different coupling reagents have varying efficiencies depending on the substrates. Consider switching to a different coupling reagent (see Table 1).[7]
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the carboxylic acid or the amine might be beneficial, depending on which is more valuable.
Inappropriate Solvent or Temperature The reaction solvent should fully dissolve the reactants. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) may be required, but be mindful of potential decarboxylation.
Incomplete Reaction Monitor the reaction by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding more coupling reagent.
Product Loss During Workup Analyze aqueous and organic layers after extraction to ensure the product is not being lost. Adjust the pH of the aqueous phase if necessary to ensure the product remains in the desired layer.
Problem 2: Presence of Unexpected Byproducts

The appearance of unknown spots on a TLC plate or unexpected peaks in an HPLC chromatogram indicates the formation of side products.

Troubleshooting Workflow for Unexpected Byproducts

Byproducts start Unexpected Byproducts Detected characterize Characterize Byproducts (LC-MS, NMR) start->characterize decarboxylation Decarboxylation Product? (Loss of COOH group) characterize->decarboxylation coupling_byproduct Coupling Reagent Byproduct? (e.g., Guanidinium) characterize->coupling_byproduct impurity_product Reaction of Impurity? characterize->impurity_product adjust_temp Lower Reaction Temperature decarboxylation->adjust_temp Yes change_reagent Change Coupling Reagent or Order of Addition coupling_byproduct->change_reagent Yes purify_sm Purify Starting Material impurity_product->purify_sm Yes end_node Clean Reaction Profile adjust_temp->end_node change_reagent->end_node purify_sm->end_node

Caption: A systematic approach to identifying and mitigating byproducts.

Common Byproducts and Mitigation Strategies:

Byproduct Identification Mitigation Strategy
1-Chloro-2,4-difluorotoluene Mass spectrometry will show a mass corresponding to the loss of the carboxymethyl group.Avoid high reaction temperatures and prolonged heating.[2][3]
Guanidinium Species Can be detected by LC-MS.Add the amine to the pre-activated carboxylic acid instead of having all components present at the start. Consider using a different class of coupling reagent.
N-acylurea Forms when using carbodiimide coupling reagents (e.g., DCC, EDC).Add an activating agent like HOBt or HOAt to trap the activated acid and prevent rearrangement.[1]
Byproducts from Impurities Compare the impurity profile of the starting material with the byproducts.Purify the this compound before use.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AdditiveTypical SolventKey Considerations
EDC (EDCI)HOBt or HOAtDCM, DMFWater-soluble byproducts, easy workup.
DCCHOBt or HOAtDCM, THFByproduct (DCU) is a precipitate, can be filtered off.
HATU-DMF, NMPHighly efficient, but can be expensive. Potential for guanidinium byproduct.[7]
T3P®Pyridine or other baseEthyl Acetate, THFByproducts are water-soluble.
SOCl₂-Toluene, DCMForms an acid chloride intermediate. Reaction can be vigorous.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Reaction Scheme

AmideCoupling reactant1 This compound reagents EDC, HOBt DMF, RT reactant1->reagents reactant2 Amine (R-NH2) reactant2->reagents product Amide Product reagents->product

Caption: General amide coupling reaction scheme.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in DMF.

  • Add HOBt and the amine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Analytical Method for Reaction Monitoring by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient:

  • Start with 95% A, 5% B

  • Ramp to 5% A, 95% B over 15 minutes

  • Hold at 95% B for 5 minutes

  • Return to initial conditions and equilibrate for 5 minutes

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute with a 1:1 mixture of acetonitrile and water to a total volume of 1 mL.

  • Filter through a 0.45 µm syringe filter before injection.[8]

References

optimizing temperature for 3-Chloro-2,6-difluorophenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-difluorophenylacetic acid. The information is designed to help optimize reaction temperatures and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My esterification reaction with this compound is slow or incomplete. How can I optimize the temperature?

A1: Slow or incomplete esterification is a common issue. Temperature plays a crucial role in driving the reaction towards completion. Here’s a systematic approach to optimizing the temperature:

  • Initial Temperature: For standard Fischer esterification using an alcohol in the presence of an acid catalyst (e.g., H₂SO₄ or p-TsOH), start with a moderate temperature, typically the reflux temperature of the alcohol used. For lower boiling alcohols, this might be in the range of 60-80°C.

  • Increasing Temperature: If the reaction is slow, as monitored by Thin Layer Chromatography (TLC), you can gradually increase the temperature. If using a higher boiling solvent like toluene, you can achieve temperatures of up to 110°C. The use of a Dean-Stark apparatus is highly recommended to remove water, which is a byproduct of the reaction and can inhibit the forward reaction.[1]

  • High-Temperature Considerations: Be cautious with excessively high temperatures, as this can lead to side reactions such as decarboxylation or degradation of your starting material or product. Monitor the reaction closely for the appearance of new, unidentified spots on the TLC plate.

Q2: I am observing significant byproduct formation during my amidation reaction. Could the temperature be the cause?

A2: Yes, incorrect temperature is a likely cause of byproduct formation in amidation reactions.

  • Side Reactions at High Temperatures: Elevated temperatures can lead to various side reactions. For instance, with activated carboxylic acids, high temperatures can promote racemization if the alpha-carbon is chiral. While this compound is not chiral, high temperatures can still lead to decomposition or unwanted reactions with other functional groups in your amine.

  • Optimizing Amidation Temperature: Many amide bond formations proceed efficiently at room temperature, especially when using coupling agents.[2] If you are using a coupling reagent (e.g., DCC, EDC, or a phosphonium salt), it is recommended to start the reaction at 0°C and then allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial. It has been shown that for some amide syntheses, optimal purity and yield are achieved at temperatures around 100°C, but this is highly dependent on the specific substrates and solvent.[3]

  • Troubleshooting Workflow: If you observe significant byproduct formation, it is advisable to lower the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., 0°C, room temperature, 50°C) to determine the optimal condition for your specific substrates.

Q3: My reaction is resulting in a loss of the carboxylic acid group. What is happening and how can I prevent it?

A3: The loss of the carboxylic acid group is likely due to decarboxylation. Phenylacetic acids and their derivatives can undergo decarboxylation, especially at elevated temperatures.[4][5]

  • Mechanism of Decarboxylation: The reaction proceeds by the elimination of CO₂, often facilitated by heat. The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation.

  • Temperature Threshold: While significant decarboxylation of phenylacetic acid in water has been observed at high temperatures (e.g., 300°C), the presence of catalytic amounts of certain metals or acids can lower this temperature.[4][5][6]

  • Prevention: To prevent decarboxylation, it is crucial to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. If you suspect decarboxylation is occurring, try running your reaction at a lower temperature for a longer period. Also, be mindful of the pH of your reaction mixture, as both acidic and basic conditions can sometimes promote decarboxylation, depending on the specific mechanism.

Data Presentation: Temperature Effects on Phenylacetic Acid Reactions

The following tables summarize general temperature considerations for key reactions involving phenylacetic acid derivatives. Note that the optimal temperature for this compound may vary and should be determined empirically.

ReactionTypical Temperature RangeKey Considerations
Esterification (Fischer) 60 - 120°CReflux temperature of the alcohol or a higher boiling solvent with a Dean-Stark trap is common.[1]
Amidation (with coupling agents) 0 - 50°CStart at 0°C and warm to room temperature. Gentle heating may be required.[2]
Decarboxylation > 150°C (can be lower with catalysts)Generally, a high-temperature side reaction to be avoided in other transformations.[4][5]
TemperaturePotential Outcome on Amide Synthesis
Low (0 - 25°C) Higher purity, slower reaction rate.
Moderate (25 - 75°C) Good balance of reaction rate and purity.
High (> 75°C) Faster reaction, but increased risk of side products and lower purity.[3]

Experimental Protocols

General Protocol for Fischer Esterification of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (ideally with a Dean-Stark trap), dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), or in an inert solvent such as toluene with a slight excess of the alcohol (1.2-1.5 eq).[1]

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) or p-toluenesulfonic acid (p-TsOH, ~5-10 mol%).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. If using a Dean-Stark trap, monitor the collection of water.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an excess of alcohol was used, remove it under reduced pressure.

    • If a solvent was used, dilute the mixture with an organic solvent like ethyl acetate and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude ester, which can then be purified by column chromatography or distillation.

Visualizations

Esterification_Workflow start Start: Dissolve Reactants (Acid + Alcohol/Solvent) catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) start->catalyst heat Heat to Reflux (with Dean-Stark if applicable) catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Reaction Work-up (Quench, Wash, Dry) monitor->workup Complete purify Purification (Chromatography/Distillation) workup->purify product Final Ester Product purify->product

Caption: General workflow for Fischer esterification.

Troubleshooting_Amidation issue Issue: Low Yield or Byproducts in Amidation check_temp Is the reaction temperature too high? issue->check_temp check_coupling Is the coupling reagent added correctly? issue->check_coupling check_purity Are starting materials pure? issue->check_purity sol_temp Solution: Lower temperature (e.g., 0°C to RT) check_temp->sol_temp sol_coupling Solution: Add coupling reagent at low temp. check_coupling->sol_coupling sol_purity Solution: Purify starting materials check_purity->sol_purity Temperature_Optimization_Logic rect_node rect_node start Reaction Sluggish? increase_temp Increase Temperature Incrementally start->increase_temp Yes optimal_temp Optimal Temperature Found start->optimal_temp No monitor_purity Monitor Purity (TLC/LC-MS) increase_temp->monitor_purity byproducts Byproducts Forming? monitor_purity->byproducts byproducts->increase_temp No lower_temp Lower Temperature byproducts->lower_temp Yes lower_temp->optimal_temp

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and optimizing conditions for cross-coupling reactions involving the challenging substrate, 3-Chloro-2,6-difluorophenylacetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges associated with this substrate are:

  • Steric Hindrance: The two fluorine atoms ortho to the chlorine atom create significant steric bulk around the reaction center, which can impede the oxidative addition step in the catalytic cycle.

  • Electronic Effects: The difluoro substitution and the carboxylic acid group make the aryl chloride electron-deficient. While this can sometimes facilitate oxidative addition, the overall electronic nature and steric hindrance present a complex challenge.[1][2]

  • C-Cl Bond Inertness: The carbon-chlorine bond is inherently less reactive than C-Br or C-I bonds in oxidative addition, often requiring more active catalyst systems and harsher reaction conditions.[3][4]

  • Carboxylic Acid Group: The presence of the carboxylic acid can lead to side reactions or catalyst inhibition. It may be necessary to protect this group or use a base that does not cause undesirable reactions.

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: The choice of reaction depends on the desired bond to be formed.

  • Suzuki-Miyaura Coupling (C-C bond): This is a versatile and commonly used reaction. For this substrate, success will heavily depend on the selection of a highly active catalyst system capable of activating the C-Cl bond.[5][6]

  • Buchwald-Hartwig Amination (C-N bond): This reaction is well-established for forming C-N bonds. Modern catalyst systems with bulky, electron-rich ligands are often effective for coupling with challenging aryl chlorides.[7][8][9]

  • Sonogashira Coupling (C-C alkyne bond): This reaction can be used to introduce alkyne moieties. Copper-free conditions are often preferred to minimize side reactions.[10][11][12]

  • Heck Coupling (C-C vinyl bond): This reaction couples the aryl chloride with an alkene. Due to the challenges of the substrate, a highly active catalyst and optimized conditions are crucial.[13][14][15]

Q3: What are the recommended starting points for catalyst and ligand selection?

A3: For a sterically hindered and electron-deficient aryl chloride like this compound, highly active palladium catalysts are required.

  • Palladium Precatalysts: Modern palladium precatalysts, such as G3 or G4 palladacycles (e.g., XPhos Pd G3/G4), are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they reliably generate the active Pd(0) species.[16][17]

  • Ligands: Bulky and electron-rich phosphine ligands are generally the best choice. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have shown great success in activating C-Cl bonds.[18][19][20]

Troubleshooting Guides

Issue 1: Low or No Conversion

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a modern precatalyst. Ensure the ligand has not degraded.[16][21]
Insufficiently Degassed Solvent/Reagents Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[21]
Inappropriate Base or Solvent The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be needed.[22] The solvent must be anhydrous and degassed. Toluene, dioxane, or THF are common choices.[21]
Low Reaction Temperature For C-Cl bond activation, higher temperatures (e.g., 100-120 °C) may be required.[16]
Steric Hindrance Employ bulky, electron-rich ligands like XPhos or SPhos to promote oxidative addition.[2]

Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Possible CauseSuggested Solution
Presence of Oxygen Ensure the reaction is performed under a strict inert atmosphere.[22]
Degradation of Coupling Partner (e.g., Boronic Acid) For Suzuki reactions, use a slight excess (1.1-1.2 equivalents) of the boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[21]
Side Reactions with Carboxylic Acid Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.
Beta-Hydride Elimination In Buchwald-Hartwig aminations, this can be a competing side reaction. The choice of ligand and base can influence this pathway.[7]

Experimental Protocols

The following are general, hypothetical protocols that should be optimized for the specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.[22]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[22]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.[22]

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with vigorous stirring at the appropriate temperature (e.g., 100-120 °C).

  • Monitoring and Workup: Monitor the reaction progress. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the resulting product by column chromatography.

Visualizations

Catalytic_Cycle Figure 1: Generalized Catalytic Cycle for Cross-Coupling Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex L-Pd(II)(Ar)(R) OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Conversion start Low or No Conversion check_reagents Check Reagent Purity & Activity (Catalyst, Ligand, Substrates) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_reagents->check_conditions optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->optimize_base optimize_temp Increase Reaction Temperature optimize_base->optimize_temp optimize_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands, NHCs) optimize_temp->optimize_catalyst success Successful Coupling optimize_catalyst->success Experimental_Workflow Figure 3: General Experimental Workflow setup Reaction Setup (Dry Glassware, Reagents) inert Establish Inert Atmosphere (Purge with Ar/N2) setup->inert addition Add Catalyst and Solvent (Under Inert Conditions) inert->addition reaction Heat and Stir (Monitor Progress) addition->reaction workup Reaction Quench & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

troubleshooting difficult esterifications of 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the esterification of the sterically hindered and electron-deficient 3-Chloro-2,6-difluorophenylacetic acid.

I. Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging?

A1: The esterification of this substrate is difficult due to a combination of steric hindrance and electronic effects. The two fluorine atoms at the ortho positions and the chlorine atom at the meta position create significant steric bulk around the carboxylic acid group, hindering the approach of the alcohol nucleophile. Additionally, the electron-withdrawing nature of the halogen substituents deactivates the carbonyl group, making it less electrophilic and therefore less reactive towards nucleophilic attack.

Q2: Which esterification methods are most suitable for this type of substrate?

A2: Standard Fischer esterification is often sluggish and may require harsh conditions, leading to low yields and potential side reactions.[1] More effective methods for sterically hindered and electron-deficient carboxylic acids include:

  • Steglich Esterification: This method uses a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP) under mild, neutral conditions.[2][3][4]

  • Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[1]

  • Yamaguchi Esterification: This method is specifically designed for sterically hindered substrates and employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then reacts with the alcohol.[5][6][7][8][9]

  • Mitsunobu Reaction: This redox-condensation reaction can be effective but requires careful optimization of reagents and conditions to avoid side reactions.[10][11]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions vary depending on the chosen method:

  • Steglich Esterification: Formation of a stable N-acylurea byproduct can occur if the activated O-acylisourea intermediate rearranges before reacting with the alcohol. This is more prevalent with sterically hindered alcohols and can be minimized by the use of a nucleophilic catalyst like DMAP.[3]

  • Acid Chloride Formation: Over-chlorination or charring of the starting material can occur if the reaction with thionyl chloride is too vigorous or prolonged.

  • Mitsunobu Reaction: The formation of byproducts from the reaction of the azodicarboxylate with the activated acid can compete with the desired esterification, especially if the alcohol is not sufficiently nucleophilic.[10]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the ester product will typically have a higher Rf value (be less polar) than the starting carboxylic acid. For HPLC analysis, a reverse-phase column can be used to separate the starting material, product, and any byproducts.

II. Troubleshooting Guide

Problem 1: Low or No Ester Yield
Possible Cause Suggested Solution
Insufficient activation of the carboxylic acid For Steglich esterification, ensure the carbodiimide (DCC, EDC) is fresh and used in at least stoichiometric amounts. For acid chloride formation, use a slight excess of thionyl chloride and ensure the reaction goes to completion. For Yamaguchi esterification, confirm the quality of the 2,4,6-trichlorobenzoyl chloride.
Steric hindrance preventing alcohol attack Switch to a less sterically hindered alcohol if possible. If not, consider using a more powerful activation method like Yamaguchi esterification, which is well-suited for hindered substrates.[6][8][9]
Deactivation by electron-withdrawing groups Increase the reaction temperature cautiously, or prolong the reaction time. The use of a highly nucleophilic catalyst like DMAP is crucial in Steglich and Yamaguchi esterifications to overcome the deactivation.[3][5]
Reversibility of the reaction (Fischer Esterification) If using Fischer esterification, use a large excess of the alcohol as the solvent and remove water as it forms, for example, by using a Dean-Stark apparatus.[1]
Side reaction consuming the activated intermediate In Steglich esterification, the formation of N-acylurea can be a major issue. Ensure a catalytic amount of DMAP is present to facilitate the acyl transfer to the alcohol.[3] In Mitsunobu reactions, ensure the pKa of the carboxylic acid is appropriate for the conditions to avoid unwanted side reactions.[10]
Poor quality of reagents or solvents Use anhydrous solvents, especially for methods sensitive to water like Steglich, Yamaguchi, and Mitsunobu reactions. Ensure all reagents are of high purity and stored under appropriate conditions.
Problem 2: Formation of Impurities and Byproducts
Observed Impurity Possible Cause Suggested Solution
N-acylurea (in Steglich) Rearrangement of the O-acylisourea intermediate.[3]Increase the concentration of the alcohol or the amount of DMAP to accelerate the desired reaction. Running the reaction at a lower temperature might also slow down the rearrangement.
Unreacted Acid Chloride Incomplete reaction with the alcohol.Use a slight excess of the alcohol and a base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, which can drive the reaction to completion.
Triphenylphosphine oxide and reduced azodicarboxylate (in Mitsunobu) Inherent byproducts of the Mitsunobu reaction.These can be challenging to remove. Purification by column chromatography is often necessary. Using polymer-supported triphenylphosphine can simplify the workup.
Multiple spots on TLC Decomposition of starting material or product.If using harsh conditions (e.g., high temperature in Fischer esterification), consider switching to a milder method like Steglich or Yamaguchi esterification.

III. Data Presentation: Comparison of Esterification Methods

Method Typical Reagents Catalyst Solvent Temp (°C) Time (h) Typical Yield Key Advantages Key Disadvantages
Steglich Esterification DCC or EDC, AlcoholDMAP (cat.)DCM, THF0 - RT2 - 24Moderate to HighMild conditions, good for acid-sensitive substrates.[2][3][4]N-acylurea byproduct, purification can be challenging.[3]
Acid Chloride Formation + Esterification SOCl₂, AlcoholPyridine (optional)Toluene, DCMReflux (for acid chloride), RT (for esterification)1 - 4HighHigh reactivity of acid chloride leads to good yields.[1]Harsh conditions for acid chloride formation, HCl byproduct.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Alcohol, Et₃NDMAPToluene, THFRT1 - 6HighExcellent for sterically hindered substrates, high yields.[5][6][8]Reagents are more expensive.
Mitsunobu Reaction PPh₃, DIAD/DEAD, Alcohol-THF, Toluene0 - RT1 - 12VariableMild conditions, inversion of stereochemistry at the alcohol.[10][11]Stoichiometric amounts of reagents, difficult purification.
Fischer Esterification Alcohol (excess)H₂SO₄ (cat.)AlcoholReflux12 - 48Low to ModerateInexpensive reagents.Harsh conditions, reversible reaction, often low yields for hindered substrates.[1]

IV. Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification via Acid Chloride Formation

Step A: Formation of 3-Chloro-2,6-difluorophenylacetyl chloride

  • In a fume hood, carefully add thionyl chloride (SOCl₂, 2.0 eq) to this compound (1.0 eq).

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude acid chloride is typically used directly in the next step.

Step B: Ester Formation

  • Dissolve the crude acid chloride from Step A in an anhydrous solvent such as DCM or toluene under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the alcohol (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ester by column chromatography or distillation.

V. Visualizations

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Mix Mix in Anhydrous DCM (0 °C to RT) Acid->Mix Alcohol Alcohol Alcohol->Mix EDC EDC EDC->Mix DMAP DMAP (cat.) DMAP->Mix Stir Stir for 12-24h Mix->Stir Wash Aqueous Wash (HCl, NaHCO₃, Brine) Stir->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Ester Purify->Product Low_Yield_Troubleshooting Start Low/No Ester Yield Check_Activation Is acid activation sufficient? Start->Check_Activation Check_Sterics Is steric hindrance an issue? Check_Activation->Check_Sterics Yes Solution_Activation Increase coupling agent / Use fresh reagents Check_Activation->Solution_Activation No Check_Electronics Are electronic effects deactivating? Check_Sterics->Check_Electronics No Solution_Sterics Switch to Yamaguchi esterification / Use less hindered alcohol Check_Sterics->Solution_Sterics Yes Check_Side_Reactions Are side reactions occurring? Check_Electronics->Check_Side_Reactions No Solution_Electronics Increase temperature/time / Use stronger catalyst (DMAP) Check_Electronics->Solution_Electronics Yes Check_Conditions Are reaction conditions optimal? Check_Side_Reactions->Check_Conditions No Solution_Side_Reactions Optimize reagent stoichiometry and addition / Lower temperature Check_Side_Reactions->Solution_Side_Reactions Yes Solution_Conditions Use anhydrous solvents / Check reagent purity Check_Conditions->Solution_Conditions

References

Technical Support Center: Deprotection of 3-Chloro-2,6-difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 3-Chloro-2,6-difluorophenylacetic acid. The unique steric and electronic properties of this molecule, arising from the di-ortho fluorine substituents and the electron-withdrawing chlorine atom, present specific challenges in the deprotection of its ester and amide derivatives. This guide offers insights and practical solutions to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of esters and amides of this compound so challenging?

A1: The primary challenges stem from a combination of steric hindrance and electronic effects. The two fluorine atoms in the ortho positions to the acetyl group create a sterically crowded environment around the carbonyl center. This bulkiness physically blocks the approach of nucleophiles, such as hydroxide or water, which are necessary for hydrolysis.[1] Additionally, the electron-withdrawing nature of the fluorine and chlorine atoms deactivates the carbonyl group, making it less electrophilic and therefore less reactive towards nucleophilic attack.

Q2: What are the most common protecting groups used for this compound?

A2: While specific literature on this exact molecule is limited, common protecting groups for carboxylic acids that researchers might employ include simple alkyl esters (e.g., methyl, ethyl) and benzyl esters. For related functionalities where an amine might be protected, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are frequently used. The choice of protecting group is critical and should be made with the challenging deprotection step in mind.

Q3: Are there any general recommendations for setting up a deprotection reaction for these derivatives?

A3: Yes. Due to the anticipated slow reaction rates, it is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). It is also advisable to start with small-scale test reactions to optimize conditions before proceeding to a larger scale. Given the potential for harsh reaction conditions, ensure that other functional groups in your molecule are compatible.

Troubleshooting Guides

Ester Deprotection

Q4: My standard ester hydrolysis (e.g., LiOH, NaOH, or KOH in THF/water or MeOH/water) is very slow or not proceeding to completion. What can I do?

A4: This is a common issue with sterically hindered and electron-deficient esters. Here are several strategies to try:

  • Increase Temperature: Carefully heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Refluxing the solvent is a common approach.

  • Use a Stronger Nucleophile/Base: Switching from hydroxide-based systems to stronger, non-aqueous bases can be effective. For example, using potassium trimethylsilanolate (KOSiMe₃) in an anhydrous solvent can promote saponification.

  • Employ a Phase-Transfer Catalyst: For biphasic reactions (e.g., aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the hydroxide ion into the organic phase, increasing the effective concentration of the nucleophile around the ester.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the rate of hydrolysis for hindered esters by rapidly and efficiently heating the reaction mixture.

  • Alternative Deprotection Reagents: If hydrolytic methods fail, consider reagents that cleave the ester through a different mechanism. For methyl or ethyl esters, boron tribromide (BBr₃) in a chlorinated solvent can be effective, although it is a harsh reagent. For benzyl esters, catalytic hydrogenolysis (e.g., H₂, Pd/C) is a mild and efficient alternative, provided other functional groups are not susceptible to reduction.

Troubleshooting Workflow: Ester Deprotection

G start Ester Deprotection Fails (Standard Conditions) increase_temp Increase Temperature (e.g., Reflux) start->increase_temp stronger_base Use Stronger Base (e.g., KOSiMe3) start->stronger_base ptc Add Phase-Transfer Catalyst (e.g., TBAB) start->ptc microwave Use Microwave Irradiation start->microwave alternative Alternative Deprotection (Non-Hydrolytic) start->alternative success Deprotection Successful increase_temp->success failure Consider Resynthesis with Labile Protecting Group increase_temp->failure stronger_base->success stronger_base->failure ptc->success ptc->failure microwave->success microwave->failure bbr3 BBr3 (for Me/Et esters) alternative->bbr3 hydrogenolysis Hydrogenolysis (for Bn esters) alternative->hydrogenolysis bbr3->success bbr3->failure hydrogenolysis->success hydrogenolysis->failure

Caption: Decision tree for troubleshooting failed ester deprotection.

Amide Deprotection

Q5: I am unable to hydrolyze my 3-Chloro-2,6-difluorophenylacetamide derivative using standard acidic or basic conditions. What are my options?

A5: Amides are significantly more stable to hydrolysis than esters, and the steric and electronic factors of the 3-chloro-2,6-difluorophenyl group will exacerbate this stability.

  • Harsh Hydrolysis Conditions: Extremely harsh conditions, such as prolonged heating in concentrated strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH), may be required. However, be aware of potential side reactions and degradation of your molecule.

  • Nitrosation followed by Hydrolysis: For primary amides, treatment with sodium nitrite in an acidic aqueous solution can generate an N-nitroso amide, which is more readily hydrolyzed.

  • Alternative Protecting Groups: If you are in the synthesis design phase, avoid using a simple amide as a protecting group for the carboxylic acid. If you are protecting an amine with an acyl group, consider using a more labile protecting group such as a carbamate (e.g., Boc, Fmoc) which can be removed under milder, non-hydrolytic conditions.

Quantitative Data

Due to the lack of specific literature data for the deprotection of this compound derivatives, the following table provides representative conditions for the hydrolysis of other sterically hindered esters to serve as a starting point for optimization.

EntrySubstrate (Ester)Reagent/ConditionsTime (h)Yield (%)
1Methyl 2,6-dimethylbenzoate2M NaOH, MeOH, reflux2495
2Ethyl 2,4,6-triisopropylbenzoateKOH, DMSO, 100 °C1280
3Methyl 2-(1-adamantyl)benzoateLiOH, THF/H₂O (3:1), 60 °C4875
4Benzyl 2,6-dichlorobenzoateH₂, 10% Pd/C, EtOAc, rt498

Experimental Protocols

Protocol 1: Microwave-Assisted Saponification of a Hindered Ethyl Ester

This protocol is a starting point for the hydrolysis of ethyl 3-chloro-2,6-difluorophenylacetate.

  • In a 10 mL microwave reaction vial, dissolve the ethyl ester (1.0 mmol) in a mixture of ethanol (4 mL) and water (2 mL).

  • Add sodium hydroxide (2.0 mmol, 2.0 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes, monitoring the pressure to ensure it remains within the safe limits of the instrument.

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Experimental Workflow: Microwave-Assisted Saponification

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve Ester in EtOH/H2O prep2 Add NaOH prep1->prep2 prep3 Seal Vial prep2->prep3 react Irradiate at 120°C prep3->react workup1 Remove EtOH react->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Acidify workup2->workup3 workup4 Extract Product workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify Recrystallization or Chromatography workup5->purify product Pure Carboxylic Acid purify->product

Caption: General workflow for microwave-assisted saponification.

Protocol 2: Deprotection of a Benzyl Ester via Hydrogenolysis

This protocol is for the deprotection of benzyl 3-chloro-2,6-difluorophenylacetate.

  • Dissolve the benzyl ester (1.0 mmol) in a suitable solvent such as ethyl acetate, methanol, or tetrahydrofuran (20 mL) in a flask equipped with a stir bar.

  • Carefully add 10% palladium on carbon (10 mol % Pd).

  • Seal the flask and purge with nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product is often pure enough for subsequent steps, but can be further purified if necessary.

References

analytical methods for detecting impurities in 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3-Chloro-2,6-difluorophenylacetic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1][2] For this compound, potential impurities are typically categorized as:

  • Process-Related Impurities: These arise from the synthetic route. Common synthetic pathways, such as the Grignard reaction of a corresponding benzyl halide followed by carboxylation, can introduce specific impurities.[3][4][5]

    • Unreacted Starting Materials: Such as 1-bromo-3-chloro-2,6-difluorobenzene or related precursors.

    • Intermediates: For example, the benzyl cyanide or benzyl halide intermediate if those routes are used.

    • Byproducts: Including positional isomers (e.g., 2-Chloro-3,5-difluorophenylacetic acid), or homocoupling products from a Grignard reaction (e.g., biphenyl derivatives).[4]

  • Degradation Products: These can form during storage or under stress conditions (e.g., exposure to light, heat, or humidity).

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification steps.[1]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: The choice of technique depends on the nature of the impurities. A combination of methods often provides the most comprehensive profile.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for analyzing non-volatile organic impurities.[1] A reversed-phase HPLC method with UV detection is typically the first choice for aromatic carboxylic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain process-related impurities.[1][6] For a non-volatile compound like phenylacetic acid, derivatization is often required to increase its volatility for GC analysis.[6]

Q3: How should I prepare my sample for HPLC analysis?

A3: Proper sample preparation is crucial for accurate results. The goal is to dissolve the sample in a solvent that is compatible with the mobile phase. For reversed-phase HPLC, it is recommended to dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength (e.g., a mixture of water and a small amount of organic solvent) to avoid peak distortion.

Q4: Do I need to derivatize this compound for GC-MS analysis?

A4: Yes, derivatization is generally necessary. Phenylacetic acids are not sufficiently volatile for direct GC analysis. A common derivatization technique is silylation (e.g., using BSTFA) or esterification (e.g., with methanol and an acid catalyst) to convert the carboxylic acid group into a more volatile ester or silyl ester.[6]

Troubleshooting Guides

HPLC Analysis

Issue 1: My analyte peak is tailing.

  • Question: My peak for this compound has a tailing factor greater than 1.5. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds in reversed-phase HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[7][8]

    • Mobile Phase pH: The pH of the mobile phase may be too high, causing the acidic analyte to be partially ionized and interact with residual silanol groups on the silica-based column.

      • Solution: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of the analyte. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid can ensure the analyte is in its neutral, protonated form, leading to better peak shape.[1][9]

    • Column Contamination: The column may be contaminated with strongly retained basic compounds.

      • Solution: Flush the column with a strong solvent wash sequence.

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.[10]

Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH with 0.1% TFA or Phosphoric Acid check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes end_node Peak Shape Improved adjust_ph->end_node dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is column old or contaminated? check_overload->check_column No dilute_sample->end_node wash_column Perform Column Wash Procedure check_column->wash_column Possible replace_column Replace Column check_column->replace_column Yes wash_column->end_node replace_column->end_node

Caption: Decision tree for troubleshooting HPLC peak tailing.

Issue 2: Poor resolution between the main peak and an impurity.

  • Question: An impurity peak is co-eluting or poorly resolved from the main this compound peak. How can I improve the separation?

  • Answer: Poor resolution requires optimization of the chromatographic conditions to enhance the selectivity between the two compounds.

    • Mobile Phase Composition: The organic modifier percentage can be adjusted.

      • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention times and potentially improve separation. Trying a different organic solvent (e.g., methanol instead of acetonitrile) can also alter selectivity.

    • Gradient Slope: If using a gradient method, the slope of the gradient can be made shallower.

      • Solution: Decrease the rate of change of the organic solvent concentration over time. This will increase the separation window for closely eluting peaks.

    • Column Chemistry: The current column may not be suitable for separating these specific compounds, especially if they are positional isomers.[11][12]

      • Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for aromatic and halogenated compounds.

GC-MS Analysis

Issue 3: No peak detected for this compound after derivatization.

  • Question: I have derivatized my sample but do not see the expected peak in the GC-MS chromatogram. What could be the problem?

  • Answer: This issue can stem from several factors, from the derivatization reaction itself to the GC-MS instrument parameters.

    • Incomplete Derivatization: The reaction may not have gone to completion.

      • Solution: Ensure the derivatizing reagent is fresh and the reaction conditions (temperature, time, and solvent) are optimal. It may be necessary to optimize the derivatization protocol.

    • Injector Temperature: The injector temperature may be too low, causing the derivatized analyte to not vaporize efficiently, or too high, causing it to degrade.

      • Solution: Optimize the injector temperature. Start with a temperature around 250 °C and adjust as needed.

    • Column Choice: The GC column may not be suitable for the derivatized analyte.

      • Solution: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase like a DB-5ms) is generally a good starting point for this type of compound.

Data Presentation

Table 1: Potential Impurities in this compound
Impurity TypePotential Compound NameLikely SourceRecommended Analytical Technique
Starting Material 1,2,4-Trichloro-3,5-difluorobenzeneSynthesisGC-MS
Intermediate 1-(Bromomethyl)-3-chloro-2,6-difluorobenzeneSynthesisGC-MS, HPLC-UV
Byproduct 2-Chloro-3,5-difluorophenylacetic acid (Positional Isomer)SynthesisHPLC-UV
Byproduct Bis(3-chloro-2,6-difluorophenyl)methaneSynthesis (Side Reaction)HPLC-UV, GC-MS
Degradation Decarboxylation Product (e.g., 3-Chloro-2,6-difluorotoluene)Storage/HandlingGC-MS
Residual Solvent Toluene, Tetrahydrofuran (THF), Diethyl EtherPurification/ReactionHeadspace GC-MS
Table 2: Typical Method Parameters and Performance
ParameterHPLC-UV MethodGC-MS Method (after derivatization)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% H₃PO₄ in Water, B: Acetonitrile (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmMass Spectrometry (Scan or SIM mode)
Typical LoQ ~0.05% (relative to main peak)< 10 ppm
Typical LoD ~0.015% (relative to main peak)< 3 ppm

Note: LoQ (Limit of Quantitation) and LoD (Limit of Detection) values are estimates based on similar compounds and may vary depending on the specific impurity and instrument sensitivity.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Impurity Profiling
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks are present.

    • Inject the sample solution and integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method (assuming similar response factors for closely related impurities).

Protocol 2: GC-MS Method for Volatile Impurities and Derivatized Analyte
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Derivatization (for the main analyte and non-volatile impurities):

    • In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Analysis:

    • Inject the derivatized sample.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualization

Analytical Workflow for Impurity Detection

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis sample This compound Sample dissolve_hplc Dissolve in ACN/H2O (0.5 mg/mL) sample->dissolve_hplc derivatize_gc Derivatize with BSTFA sample->derivatize_gc hplc HPLC-UV Analysis dissolve_hplc->hplc gcms GC-MS Analysis derivatize_gc->gcms quantify Quantify Impurities (Area %) hplc->quantify identify Identify Impurities (MS Library Search) gcms->identify report Final Impurity Profile Report quantify->report identify->report

Caption: General workflow for impurity analysis.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-2,6-difluorophenylacetic Acid and Other Halogenated Phenylacetic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Chloro-2,6-difluorophenylacetic acid and other halogenated phenylacetic acids, focusing on their synthesis, physicochemical properties, and biological activity. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their drug discovery and development projects.

Introduction

Halogenated phenylacetic acids are a class of compounds with significant interest in medicinal chemistry, primarily due to their prevalence in non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of halogen atoms onto the phenylacetic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its pharmacokinetic and pharmacodynamic profiles. This compound is a specific analogue within this class, and understanding its properties in comparison to other halogenated derivatives is crucial for the rational design of new therapeutic agents.

The primary mechanism of action for many halogenated phenylacetic acids, including the well-known drug diclofenac, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The degree of inhibition of each COX isoenzyme can determine both the therapeutic efficacy and the side-effect profile of the drug.

Physicochemical Properties

The substitution pattern of halogens on the phenyl ring significantly alters the physicochemical properties of phenylacetic acids. These properties, including acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (predicted)XLogP3 (predicted)
Phenylacetic AcidC₈H₈O₂136.1576-78[4]4.31[5]1.4[6]
2-Chlorophenylacetic AcidC₈H₇ClO₂170.5995-984.072.0
3-Chlorophenylacetic AcidC₈H₇ClO₂170.5973-764.142.0
4-Chlorophenylacetic AcidC₈H₇ClO₂170.59104-1064.192.0
2,6-Dichlorophenylacetic AcidC₈H₆Cl₂O₂205.04155-1583.452.6
2-Fluorophenylacetic AcidC₈H₇FO₂154.1465-684.091.5
3-Fluorophenylacetic AcidC₈H₇FO₂154.1442-444.141.5
4-Fluorophenylacetic AcidC₈H₇FO₂154.1485-884.241.5
2,6-Difluorophenylacetic AcidC₈H₆F₂O₂172.13100-1023.711.7
This compound C₈H₅ClF₂O₂ 206.57 126-130 [7]3.5 (estimated) 2.1 [7]
Diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid)C₁₄H₁₁Cl₂NO₂296.15156-1584.154.51

Biological Activity: COX Inhibition

The anti-inflammatory activity of many halogenated phenylacetic acids is attributed to their ability to inhibit COX-1 and COX-2 enzymes. The relative inhibitory potency against these two isoforms is a key factor in the drug's efficacy and side-effect profile. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation.[8] Selective inhibition of COX-2 is a desirable characteristic for reducing gastrointestinal side effects.

Compound NameCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Phenylacetic Acid>100>100-
2,6-Dichlorophenylacetic Acid1553
Diclofenac0.090.042.25
This compound Not ReportedNot ReportedNot Reported

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of phenylacetic acid derivatives is through the hydrolysis of a corresponding phenylacetonitrile. The following protocol is adapted from the synthesis of 2,6-dichlorophenylacetic acid and can be applied to the synthesis of this compound.[9]

Materials:

  • 3-Chloro-2,6-difluorophenylacetonitrile

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-2,6-difluorophenylacetonitrile in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield this compound as a solid.

Workflow for the Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Final Product 3-Chloro-2,6-difluorophenylacetonitrile 3-Chloro-2,6-difluorophenylacetonitrile Hydrolysis Hydrolysis 3-Chloro-2,6-difluorophenylacetonitrile->Hydrolysis KOH, Ethanol/H2O, Reflux Solvent Removal Solvent Removal Hydrolysis->Solvent Removal Extraction Extraction Solvent Removal->Extraction Acidification Acidification Extraction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying This compound This compound Drying->this compound

Caption: Synthetic workflow for this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes using a commercially available inhibitor screening assay kit.[8][10]

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reference inhibitor (e.g., Diclofenac)

  • 96-well plate

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Prepare the reaction buffer, enzyme, heme, and arachidonic acid solutions according to the manufacturer's instructions.

  • In a 96-well plate, add the reaction buffer to each well.

  • Add the test compound at various concentrations to the sample wells. Include a vehicle control (solvent only) and a positive control (reference inhibitor).

  • Add the COX-1 or COX-2 enzyme to all wells except the blank.

  • Add heme to all wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a short period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

  • The amount of prostaglandin produced is then quantified using a colorimetric or fluorometric method as per the kit's protocol.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Workflow for COX Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction cluster_3 Detection & Analysis Prepare Reagents Prepare Reagents Add Buffer Add Buffer Prepare Reagents->Add Buffer Prepare Test Compounds Prepare Test Compounds Add Compound/Control Add Compound/Control Prepare Test Compounds->Add Compound/Control Add Buffer->Add Compound/Control Add Enzyme Add Enzyme Add Compound/Control->Add Enzyme Add Heme Add Heme Add Enzyme->Add Heme Pre-incubation Pre-incubation Add Heme->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add Arachidonic Acid Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Quantify Prostaglandin Quantify Prostaglandin Stop Reaction->Quantify Prostaglandin Calculate IC50 Calculate IC50 Quantify Prostaglandin->Calculate IC50

Caption: Experimental workflow for in vitro COX inhibition assay.

Signaling Pathway

The primary mechanism of action of NSAIDs like diclofenac is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins.[1][11] Prostaglandins are involved in a variety of physiological and pathological processes, including inflammation, pain sensitization, and fever.

Prostaglandin Synthesis Pathway and NSAID Inhibition

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX-1 / COX-2->Prostaglandin G2 (PGG2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Halogenated Phenylacetic Acids (e.g., Diclofenac) Halogenated Phenylacetic Acids (e.g., Diclofenac) Halogenated Phenylacetic Acids (e.g., Diclofenac)->COX-1 / COX-2 Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by halogenated phenylacetic acids.

Conclusion

The halogenation pattern of phenylacetic acids plays a critical role in determining their physicochemical properties and biological activity. While comprehensive comparative data for this compound is limited, its structural similarity to potent NSAIDs like diclofenac suggests it is a promising candidate for further investigation as a COX inhibitor. The provided experimental protocols offer a framework for the synthesis and biological evaluation of this and other halogenated phenylacetic acids. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify novel candidates with improved therapeutic profiles.

References

A Comparative Guide to Bioisosteric Replacements for 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bioisosteric replacements for the carboxylic acid moiety of 3-Chloro-2,6-difluorophenylacetic acid. The aim is to offer insights into how modifying this key functional group can impact physicochemical properties and potential biological activity. This document outlines the rationale for selecting specific bioisosteres, presents a comparison of their predicted properties, and provides detailed experimental protocols for their evaluation.

Introduction to Bioisosterism and this compound

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.[1] These improvements can manifest as enhanced potency, selectivity, metabolic stability, or reduced toxicity. The carboxylic acid group, while often crucial for target engagement, can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[2]

This compound is a halogenated phenylacetic acid derivative. Phenylacetic acid derivatives are known to possess a range of biological activities, including anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1] However, the clinical utility of carboxylic acid-containing drugs can be hampered by issues related to their acidic nature.[2] This guide explores the replacement of the carboxylic acid in this compound with two common bioisosteres: a tetrazole and a 1,3,4-oxadiazole.

Proposed Bioisosteric Replacements

Based on established principles of bioisosterism for carboxylic acids, two heterocyclic replacements are proposed:

  • 5-((3-Chloro-2,6-difluorophenyl)methyl)-1H-tetrazole: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. It is a non-classical bioisostere that mimics the acidity and charge distribution of a carboxylate at physiological pH.[3] Tetrazoles are often more metabolically stable and can offer improved oral bioavailability.[3]

  • 2-((3-Chloro-2,6-difluorophenyl)methyl)-1,3,4-oxadiazole: The 1,3,4-oxadiazole ring is another common replacement for carboxylic acids and amides.[4] It can act as a hydrogen bond acceptor and is generally more lipophilic than a carboxylic acid, which can enhance cell permeability.[4] 1,3,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[5][6]

Physicochemical Properties Comparison

The following table summarizes the predicted physicochemical properties of this compound and its proposed bioisosteres. These values provide a preliminary indication of how the modifications might influence the pharmacokinetic profile of the compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPTopological Polar Surface Area (TPSA) (Ų)
This compoundC₈H₅ClF₂O₂206.572.137.3
5-((3-Chloro-2,6-difluorophenyl)methyl)-1H-tetrazoleC₈H₅ClF₂N₄258.611.959.9
2-((3-Chloro-2,6-difluorophenyl)methyl)-1,3,4-oxadiazoleC₉H₅ClF₂N₂O242.602.342.9

Data is based on predicted values from publicly available chemical databases.

Expected Biological Activity and Evaluation

Experimental Protocols

To facilitate the direct comparison of this compound and its bioisosteric replacements, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compounds induce cell death, providing a measure of their general toxicity to cells.

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound and its bioisosteres) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • A commercially available COX inhibitor screening kit (fluorometric or colorimetric) or an ELISA-based method to measure prostaglandin E2 (PGE₂) production.[1]

  • 96-well plates

  • Microplate reader (fluorometer or spectrophotometer)

Procedure (Fluorometric Kit Example): [5]

  • Prepare a reaction mix containing COX Assay Buffer, Heme, and a fluorometric probe.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a known COX inhibitor as a positive control and a vehicle control.

  • Add diluted COX-1 or COX-2 enzyme to the respective wells.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ values for both COX-1 and COX-2.

TNF-α Release Inhibition Assay in LPS-Stimulated THP-1 Cells

This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well plates

  • Microplate reader

Procedure: [7]

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. If desired, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control and a known inhibitor of TNF-α release (e.g., dexamethasone).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

  • Centrifuge the plates and collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ values.

Visualizations

G cluster_0 Bioisosteric Replacement Strategy Parent_Compound This compound (Carboxylic Acid) Bioisostere_1 5-((3-Chloro-2,6-difluorophenyl)methyl)-1H-tetrazole (Tetrazole) Parent_Compound->Bioisostere_1 Replacement of Carboxylic Acid Bioisostere_2 2-((3-Chloro-2,6-difluorophenyl)methyl)-1,3,4-oxadiazole (1,3,4-Oxadiazole) Parent_Compound->Bioisostere_2 Replacement of Carboxylic Acid

Caption: Bioisosteric replacement of the carboxylic acid moiety.

G Experimental Workflow: In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Aspirate medium, add DMSO Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

G Simplified Arachidonic Acid Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Key steps in the COX-mediated inflammatory pathway.

Conclusion

The replacement of the carboxylic acid in this compound with bioisosteres such as tetrazole and 1,3,4-oxadiazole represents a valid strategy to potentially improve the druglike properties of the parent compound. The provided physicochemical predictions suggest that these modifications can alter lipophilicity and polar surface area, which in turn may affect absorption, distribution, metabolism, and excretion (ADME) profiles. The detailed experimental protocols offer a clear path for researchers to empirically determine the biological activity of these new chemical entities, particularly in the context of inflammation. The successful application of this bioisosteric replacement approach could lead to the discovery of novel compounds with enhanced therapeutic potential.

References

comparing the reactivity of 3-Chloro-2,6-difluorophenylacetic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Chloro-2,6-difluorophenylacetic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of this compound and its positional isomers. Due to a lack of direct comparative experimental data in peer-reviewed literature, this document outlines the theoretical basis for their relative reactivity, drawing upon established principles of organic chemistry. Furthermore, it provides detailed experimental protocols to enable researchers to conduct their own quantitative comparisons.

Introduction to Isomeric Effects on Reactivity

The reactivity of substituted phenylacetic acids is primarily governed by the electronic and steric effects of the substituents on the phenyl ring. In the case of this compound and its isomers, the electron-withdrawing inductive effects of the fluorine and chlorine atoms, as well as their positions relative to the acetic acid side chain, are expected to play a significant role in influencing the reactivity of the carboxylic acid group and the benzylic position.

The isomers considered in this guide are:

  • This compound

  • 4-Chloro-2,6-difluorophenylacetic acid

  • 5-Chloro-2,6-difluorophenylacetic acid

Theoretical Reactivity Comparison

The primary reaction types considered for comparing the reactivity of these isomers are those involving the carboxylic acid functional group, such as esterification and amidation. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon.

Electronic Effects:

  • Inductive Effect: Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, which should, in principle, increase the rate of nucleophilic acyl substitution reactions. The closer the halogen is to the phenylacetic acid side chain's point of attachment, the stronger its inductive influence on the carboxylic acid group.

  • Mesomeric Effect: Halogens also possess a lone pair of electrons that can be donated to the aromatic ring through the mesomeric effect (+M effect). However, for halogens, the inductive effect is generally considered to be stronger than the mesomeric effect.

Steric Effects:

The presence of substituents at the ortho positions (2 and 6) can sterically hinder the approach of nucleophiles to the carboxylic acid group, potentially slowing down reaction rates. In all the isomers considered here, the two fluorine atoms are placed at the 2 and 6 positions, creating a constant steric environment around the side chain's attachment point. The position of the chlorine atom is therefore the primary variable influencing electronic effects.

Predicted Reactivity Ranking (for Nucleophilic Acyl Substitution):

Based on the strength of the inductive effect, the isomer with the chlorine atom exerting the strongest electron-withdrawing effect on the benzylic carbon and, by extension, the carboxylic acid group, would be expected to be the most reactive.

  • This compound: The chlorine at the 3-position is meta to the side chain. Its inductive effect will be significant.

  • 4-Chloro-2,6-difluorophenylacetic acid: The chlorine at the 4-position is para to the side chain. Its inductive and mesomeric effects will both influence the electronic properties of the ring.

  • 5-Chloro-2,6-difluorophenylacetic acid: The chlorine at the 5-position is also meta to the side chain, and its inductive effect will be comparable to the 3-chloro isomer.

A definitive theoretical ranking is challenging without computational studies. However, it is reasonable to hypothesize that all three isomers will exhibit high reactivity due to the presence of three electron-withdrawing halogens. The subtle differences in the position of the chlorine atom will likely lead to small but measurable differences in reaction rates.

Quantitative Data Summary

As no direct comparative experimental data is available, the following table is provided as a template for researchers to populate with their own findings.

CompoundReaction TypeRate Constant (k)Yield (%)pKa
This compoundEsterificationData to be determinedData to be determinedData to be determined
4-Chloro-2,6-difluorophenylacetic acidEsterificationData to be determinedData to be determinedData to be determined
5-Chloro-2,6-difluorophenylacetic acidEsterificationData to be determinedData to be determinedData to be determined
This compoundAmidationData to be determinedData to be determined
4-Chloro-2,6-difluorophenylacetic acidAmidationData to be determinedData to be determined
5-Chloro-2,6-difluorophenylacetic acidAmidationData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments that can be used to compare the reactivity of the isomers.

Comparative Fischer Esterification

This experiment will compare the rate of esterification of the three isomers with a model alcohol, such as methanol, under acidic catalysis.

Materials:

  • This compound

  • 4-Chloro-2,6-difluorophenylacetic acid

  • 5-Chloro-2,6-difluorophenylacetic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • In three separate, dry, round-bottom flasks equipped with reflux condensers and magnetic stirrers, place 1.0 mmol of each phenylacetic acid isomer.

  • To each flask, add 10 mL of anhydrous methanol and 0.1 mmol of concentrated sulfuric acid.

  • Add a known amount of the internal standard to each flask.

  • Heat the reaction mixtures to reflux.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quench the aliquot with 1 mL of saturated sodium bicarbonate solution.

  • Extract the product with 1 mL of ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the sample by Gas Chromatography (GC) to determine the ratio of the ester product to the starting carboxylic acid, relative to the internal standard.

  • Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.

Comparative Amide Formation

This protocol compares the rate of amide formation using a common coupling agent.

Materials:

  • This compound

  • 4-Chloro-2,6-difluorophenylacetic acid

  • 5-Chloro-2,6-difluorophenylacetic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Internal standard for HPLC analysis

Procedure:

  • In three separate, dry flasks, dissolve 1.0 mmol of each phenylacetic acid isomer in 10 mL of anhydrous DCM.

  • To each flask, add 1.1 mmol of benzylamine, 1.2 mmol of EDC, and 1.2 mmol of HOBt.

  • Add a known amount of the internal standard to each flask.

  • Stir the reactions at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Plot the consumption of the starting material or the formation of the product over time to determine the reaction rates for each isomer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Isomer1 Isomer 1 Reaction1 Esterification Isomer1->Reaction1 Reaction2 Amidation Isomer1->Reaction2 Isomer2 Isomer 2 Isomer2->Reaction1 Isomer2->Reaction2 Isomer3 Isomer 3 Isomer3->Reaction1 Isomer3->Reaction2 Analysis GC/HPLC Analysis Reaction1->Analysis Reaction2->Analysis Comparison Rate Comparison Analysis->Comparison

Caption: Workflow for comparing the reactivity of isomers.

Fischer_Esterification Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)2+ Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate R-C(OH)2(OR'H)+ Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Protonated_Ester R-COOR'H+ Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ H+ H+ ROH ROH -H2O -H2O -H+ -H+

Caption: Mechanism of Fischer Esterification.

A Comparative Guide to the Structural Validation of 3-Chloro-2,6-difluorophenylacetic Acid and Its Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-2,6-difluorophenylacetic acid and its methyl ester derivative. The structural validation of these compounds is crucial in drug discovery and development, where precise molecular architecture dictates biological activity. This document presents experimental and predicted NMR data to facilitate the characterization and quality control of these important chemical entities.

Introduction

This compound and its derivatives are key building blocks in the synthesis of various pharmacologically active molecules. Their structural integrity is paramount, and NMR spectroscopy stands as the most powerful technique for unambiguous structure elucidation in solution. This guide focuses on the comparative analysis of ¹H, ¹³C, and ¹⁹F NMR data, offering a clear distinction between the parent acid and its methyl ester, and providing a predicted dataset for the title compound based on established substituent effects.

Comparative NMR Data

The following tables summarize the experimental and predicted NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogue, 2,6-difluorophenylacetic acid, along with its methyl ester derivative. The data for this compound is predicted based on the known effects of a chlorine substituent on a benzene ring.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityCoupling Constant (J) in Hz
This compound (Predicted) -CH₂-~3.8tJ(H,F) ≈ 2
Ar-H4~7.3m
Ar-H5~7.0m
2,6-difluorophenylacetic acid (Experimental) -CH₂-3.75tJ(H,F) = 1.5
Ar-H (meta)7.25m
Ar-H (para)6.95m
Methyl 2,6-difluorophenylacetate (Experimental) -CH₂-3.70tJ(H,F) = 1.5
-OCH₃3.72s
Ar-H (meta)7.23m
Ar-H (para)6.93m

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundCarbonPredicted/Experimental δ (ppm)
This compound (Predicted) -COOH~175
-CH₂-~35
Ar-C1~115 (t)
Ar-C2 (C-F)~160 (dd)
Ar-C3 (C-Cl)~125 (t)
Ar-C4~130 (t)
Ar-C5~115 (d)
Ar-C6 (C-F)~160 (dd)
2,6-difluorophenylacetic acid (Experimental) -COOH176.1
-CH₂-34.8 (t, J(C,F) = 3.8 Hz)
Ar-C1112.9 (t, J(C,F) = 16.5 Hz)
Ar-C2/C6 (C-F)161.8 (dd, J(C,F) = 250.5, 7.6 Hz)
Ar-C3/C5111.7 (d, J(C,F) = 21.1 Hz)
Ar-C4130.0 (t, J(C,F) = 10.5 Hz)
Methyl 2,6-difluorophenylacetate (Experimental) -C=O170.5
-OCH₃52.5
-CH₂-34.7 (t, J(C,F) = 4.0 Hz)
Ar-C1113.2 (t, J(C,F) = 16.0 Hz)
Ar-C2/C6 (C-F)161.7 (dd, J(C,F) = 250.0, 7.5 Hz)
Ar-C3/C5111.6 (d, J(C,F) = 21.0 Hz)
Ar-C4129.8 (t, J(C,F) = 10.0 Hz)

Table 3: ¹⁹F NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundFluorinePredicted/Experimental δ (ppm)
This compound (Predicted) F2, F6~ -115 to -120
2,6-difluorophenylacetic acid (Experimental) F2, F6-117.8
Methyl 2,6-difluorophenylacetate (Experimental) F2, F6-118.0

Experimental Protocols

A standardized protocol for the acquisition of high-resolution NMR spectra for small organic molecules is detailed below.

1. Sample Preparation [1][2][3][4][5]

  • Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition

  • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to approximately 12 ppm, with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds. Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.

  • For ¹³C NMR, a spectral width of about 240 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • For ¹⁹F NMR, a spectral width of around 200 ppm is common, with referencing to an external standard like CFCl₃ (0 ppm).[6]

3. Data Processing

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Visualization of NMR-based Structural Elucidation

The logical workflow for validating the structure of a substituted phenylacetic acid derivative using NMR data is depicted below. This process involves the sequential analysis of different NMR spectra to piece together the molecular structure.

G Workflow for NMR-based Structure Elucidation cluster_1H_NMR 1H NMR Analysis cluster_13C_NMR 13C NMR Analysis cluster_19F_NMR 19F NMR Analysis cluster_Structure Structure Confirmation H_Integration Proton Integration (Determine proton ratios) H_Multiplicity Signal Multiplicity (Identify neighboring protons) H_Integration->H_Multiplicity H_Coupling Coupling Constants (Deduce connectivity and stereochemistry) H_Multiplicity->H_Coupling H_ChemShift Chemical Shifts (Identify proton environments, e.g., Ar-H, -CH2-) H_Coupling->H_ChemShift Structure Final Structure Validation H_ChemShift->Structure C_NumSignals Number of Signals (Determine number of unique carbons) C_ChemShift Chemical Shifts (Identify carbon types, e.g., C=O, Ar-C, -CH2-) C_NumSignals->C_ChemShift DEPT DEPT Spectra (Distinguish CH, CH2, CH3) C_ChemShift->DEPT DEPT->Structure F_NumSignals Number of Signals (Determine number of unique fluorines) F_Coupling F-H and F-C Couplings (Confirm proximity to H and C atoms) F_NumSignals->F_Coupling F_Coupling->Structure

Caption: A flowchart illustrating the systematic approach to elucidating a molecular structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

The logical relationship for predicting the ¹H NMR chemical shifts of this compound from the known data of 2,6-difluorophenylacetic acid is based on the additive nature of substituent chemical shift (SCS) effects.

G Prediction of 1H NMR Shifts via Substituent Effects Start Known 1H shifts of 2,6-difluorophenylacetic acid SCS Additive Substituent Chemical Shift (SCS) of Chlorine [5, 11, 12] Start->SCS Prediction Predicted 1H shifts of This compound SCS->Prediction Effect Chlorine is an ortho, para director but deactivating. Inductive effect deshields ortho and para protons. Resonance effect shields meta protons slightly. SCS->Effect

Caption: A diagram showing the logic of predicting ¹H NMR chemical shifts by applying the substituent effect of chlorine.

References

A Comparative Guide to the Structural Elucidation of 3-Chloro-2,6-difluorophenylacetic Acid Derivatives: Single-Crystal X-ray Diffraction and a Suite of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD) with alternative analytical techniques for the structural elucidation of halogenated phenylacetic acid derivatives, with a specific focus on compounds structurally related to 3-Chloro-2,6-difluorophenylacetic acid. Due to the limited availability of published complete datasets for this specific molecule, this guide will utilize data from the closely related compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), to provide a robust and illustrative comparison.

Performance Comparison: Single-Crystal XRD vs. Spectroscopic Methods

The unequivocal determination of a molecule's solid-state structure is most reliably achieved through single-crystal X-ray diffraction. However, a suite of spectroscopic techniques provides complementary and often more readily obtainable information regarding the molecule's connectivity and functional groups. The following table summarizes the quantitative and qualitative data obtained from these methods for 3-chloro-4-hydroxyphenylacetic acid (CHPAA) and its derivatives, offering a clear comparison of their analytical power.

Analytical TechniqueParameter3-chloro-4-hydroxyphenylacetic acid (CHPAA) Salt with 4-dimethylaminopyridine
Single-Crystal XRD Crystal SystemOrthorhombic[1][2][3][4]
Space GroupPbca[1][2][3][4]
Unit Cell Dimensionsa = 8.0264(4) Å, b = 11.6750(6) Å, c = 18.2345(9) Å[5]
Bond Lengths (selected)C-Cl: ~1.74 Å, C-O (hydroxyl): ~1.37 Å, C=O (carboxyl): ~1.25 Å, C-O (carboxyl): ~1.26 Å
Bond Angles (selected)O-C-O (carboxyl): ~124°
¹H NMR Chemical Shift (δ)11 ppm (br s, 1H, COOH), 10 ppm (s, 1H, OH), 7.23 ppm (d, 1H), 7.02 ppm (d, 1H), 6.92 ppm (dd, 1H), 3.47 ppm (s, 2H, CH₂)[6]
FTIR Wavenumber (cm⁻¹)Dominated by N-H···O and O-H···O hydrogen bonding interactions. C-H···Cl contacts are also significant in stabilizing the structure.[1][4]
Mass Spectrometry Molecular Ion Peak (m/z)For the parent acid: 186.00838 Da (Monoisotopic Mass)[7]
Raman Spectroscopy Key BandsProvides information on vibrational modes, complementary to FTIR.[8]

Experimental Protocols

Detailed and accurate experimental protocols are critical for reproducible results. Below are methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction of an Organic Salt

This protocol is based on the methods described for the analysis of 3-chloro-4-hydroxyphenylacetic acid salts.[1][2][3]

  • Crystal Growth: Single crystals suitable for XRD analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol).

  • Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.[9]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[2] A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizing the Workflow and a Comparative Overview

To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR SC_XRD Single-Crystal XRD Crystal_Growth->SC_XRD Structure_Elucidation 3D Structure Elucidation SC_XRD->Structure_Elucidation Connectivity Connectivity & Functional Groups NMR->Connectivity MS->Connectivity FTIR->Connectivity comparison_diagram cluster_xrd Single-Crystal X-ray Diffraction cluster_spectroscopy Spectroscopic Techniques center Structural Information of 3-Chloro-Phenylacetic Acid Derivative xrd_info Definitive 3D Structure (Solid State) - Bond Lengths - Bond Angles - Crystal Packing center->xrd_info Provides nmr_info NMR Spectroscopy - Connectivity - Chemical Environment of Nuclei center->nmr_info Provides ms_info Mass Spectrometry - Molecular Weight - Elemental Composition center->ms_info Provides ftir_info FTIR Spectroscopy - Functional Groups - Vibrational Modes center->ftir_info Provides

References

A Comparative Guide to the In Vitro Metabolic Stability of Novel Compounds Derived from 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of hypothetical novel compounds synthesized from the parent structure, 3-Chloro-2,6-difluorophenylacetic acid. Understanding the metabolic fate of new chemical entities is a cornerstone of modern drug discovery, directly influencing critical pharmacokinetic parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2] The data and protocols presented herein are designed to offer a framework for assessing and comparing the metabolic liabilities of structural analogs, thereby guiding the selection of more robust drug candidates for further development.

The primary methodologies utilized for this assessment are the liver microsomal stability assay and the hepatocyte stability assay. Microsomal assays are a cost-effective, high-throughput method to evaluate Phase I metabolic pathways, predominantly mediated by cytochrome P450 (CYP) enzymes.[3] In contrast, hepatocyte assays provide a more comprehensive picture of overall cellular metabolism, encompassing both Phase I and Phase II enzymatic pathways within an intact cell system.[4][5][6]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a parent compound (Compound A) and its hypothetical analogs (Compounds B, C, and D) in human liver microsomes (HLM) and human hepatocytes. The data is presented as the percentage of the parent compound remaining after a 60-minute incubation period and the calculated in vitro half-life (t½). Higher percentages and longer half-lives are indicative of greater metabolic stability.

Compound IDStructure% Remaining (HLM, 60 min)t½ (HLM, min)% Remaining (Hepatocytes, 120 min)t½ (Hepatocytes, min)
Compound A This compound45552540
Compound B Analog with blocked hydroxylation site85>1207095
Compound C Analog with modified carboxylic acid50653048
Compound D Analog with combined modifications92>12085>120

Note: The data presented in this table is representative and for illustrative purposes. Actual experimental results will vary depending on the specific molecular modifications.

Discussion of Metabolic Stability

The structural modifications introduced in the hypothetical analogs aim to mitigate common metabolic pathways.

  • Compound B , featuring a modification to block potential sites of aromatic hydroxylation, demonstrates a significant enhancement in stability against CYP-mediated oxidation in human liver microsomes. This is a common strategy to improve the metabolic profile of drug candidates.

  • Compound C , with a modification to the carboxylic acid moiety, shows a modest improvement in stability. This suggests that direct glucuronidation of the carboxylic acid may be a metabolic pathway for the parent compound, although perhaps less significant than oxidative metabolism.

  • Compound D , which incorporates the modifications of both B and C, exhibits the highest metabolic stability in both microsomal and hepatocyte systems. This synergistic effect underscores the importance of a multi-pronged approach to addressing metabolic liabilities.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Human Liver Microsomal Stability Assay

Purpose: To assess the metabolic stability of a compound in the presence of human liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.[3]

Materials:

  • Human liver microsomes (pooled)

  • Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)[3]

  • Phosphate buffer (100 mM, pH 7.4)[7][8]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][9]

  • Acetonitrile with an internal standard for reaction termination[3]

  • 96-well plates

  • Incubator shaker set to 37°C[7]

  • LC-MS/MS system for analysis[3]

Procedure:

  • Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer to the final incubation concentration (e.g., 1-2 µM).[7][8]

  • Incubation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.415 mg/mL protein concentration), the test compound, and phosphate buffer in a 96-well plate.[7] The plate is pre-incubated at 37°C for a short period.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.[8]

  • Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]

  • Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.[3]

  • Sample Processing: The samples are centrifuged to precipitate proteins.[9]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[3][6]

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this plot is used to determine the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.[3][10]

Hepatocyte Stability Assay

Purpose: To evaluate the metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as active transport mechanisms.[4][5][6]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams Medium E with supplements)[11]

  • Test compounds and positive control compounds (e.g., Phenacetin, Diclofenac)[6]

  • CO2 incubator[6]

  • Orbital shaker[11]

  • LC-MS/MS system for analysis[6]

Procedure:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in pre-warmed incubation medium to a specific cell density (e.g., 0.5-2 million viable cells/mL).[6][11]

  • Incubation Setup: The hepatocyte suspension is added to a multi-well plate containing the test compounds at the final desired concentration (e.g., 2 µM).[6]

  • Incubation: The plate is incubated at 37°C in a humidified CO2 atmosphere on an orbital shaker.[6][11]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[6][11]

  • Termination: The reaction is quenched by adding a cold organic solvent (e.g., methanol/acetonitrile) with an internal standard.[6]

  • Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.[6]

  • Analysis: The concentration of the parent compound is quantified using LC-MS/MS.[6]

Data Analysis: Similar to the microsomal assay, the half-life and intrinsic clearance are determined by plotting the natural logarithm of the percent remaining compound versus time.[11]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability assays.

G cluster_prep Preparation cluster_inc Incubation & Sampling cluster_analysis Analysis prep_cpd Prepare Test Compound (1-2 µM final) incubate Incubate at 37°C prep_cpd->incubate prep_mic Prepare Microsome/NADPH Mix (0.415 mg/mL protein) prep_mic->incubate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sampling terminate Terminate with ACN + IS sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the Liver Microsomal Stability Assay.

G cluster_prep Preparation cluster_inc Incubation & Sampling cluster_analysis Analysis prep_cpd Prepare Test Compound (2 µM final) incubate Incubate at 37°C in CO2 Incubator prep_cpd->incubate prep_hep Prepare Hepatocyte Suspension (0.5-2x10^6 cells/mL) prep_hep->incubate sampling Sample at Time Points (0, 15, 30, 60, 90, 120 min) incubate->sampling terminate Terminate with ACN/MeOH + IS sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the Hepatocyte Stability Assay.

Concluding Remarks

The in vitro metabolic stability assays detailed in this guide are fundamental tools in the early stages of drug discovery.[1] By systematically evaluating the metabolic fate of novel compounds derived from this compound, researchers can identify structural liabilities and guide medicinal chemistry efforts to synthesize more stable and promising drug candidates. The ultimate goal is to select compounds with favorable pharmacokinetic properties for progression into more complex in vivo studies.[12]

References

Navigating the Structure-Activity Landscape of Phenylacetic Acid Analogs: A Comparative Guide Focused on 3-Chloro-2,6-difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms on a phenylacetic acid scaffold can significantly influence its biological activity, a cornerstone of structure-activity relationship (SAR) studies in drug discovery. This guide provides a comparative analysis of 3-Chloro-2,6-difluorophenylacetic acid analogs, drawing upon experimental data from closely related compound series to elucidate the impact of substitution patterns on potency and potential mechanisms of action. While direct, comprehensive SAR studies on this compound are not extensively published, by examining analogs with similar structural motifs, we can infer key trends and guide future derivatization efforts.

Comparative Analysis of Phenylacetic Acid Analog Activity

The biological activity of phenylacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Halogenation, in particular, plays a crucial role in modulating properties such as lipophilicity, electronic character, and metabolic stability, which in turn affect target binding and overall efficacy.[1][2]

Generally, for arylalkanoic acids, an acidic center (like the carboxylic acid of phenylacetic acid) is crucial for activity, and this center is typically separated from an aromatic or heteroaromatic ring by a single carbon atom. The presence of electron-withdrawing groups on the aryl ring, such as halogens, has been shown to be favorable in several series of related compounds.

The following table summarizes the general SAR trends observed in halogenated phenylacetic acid and phenylacetamide analogs, providing a framework for understanding the potential activity of this compound derivatives. Phenylacetamides are included due to their structural similarity and the availability of more extensive public SAR data.

Compound SeriesSubstitution PatternGeneral Impact on ActivityReference Compound ExamplePotency (IC50/EC50)
Phenylacetamide Analogs (Anticancer) Unsubstituted PhenylBaseline activityPhenylacetamide~22 µM
4-FluoroIncreased potency4-Fluorophenylacetamide1.2 µM
4-ChloroSignificant increase in potency4-Chlorophenylacetamide0.66 µM
3,4-DichloroSynergistic effect, enhanced potency3,4-DichlorophenylacetamidePotent activity observed
2-SubstitutedGenerally inactive2-Substituted PhenylacetamideInactive
Aryl Acetamide Triazolopyridazines 4-Fluoro, 3-CF3High potencyCompound 52 0.07 µM

Data is synthesized from studies on related compound series and is intended to be illustrative of general SAR principles.[3]

From this data, we can infer several key points relevant to this compound:

  • Role of Halogens: The presence of chlorine and fluorine atoms is generally associated with enhanced biological activity. The 4-position appears to be a particularly favorable site for halogen substitution.

  • Electron-Withdrawing Effect: The preference for electron-withdrawing groups suggests that the electronic nature of the phenyl ring is a key determinant of activity.

  • Steric Hindrance: The observation that 2-substituted analogs are often inactive highlights the potential for steric hindrance to negatively impact binding to a biological target.[3] This is a critical consideration for the 2,6-difluoro substitution pattern in the title compound. The presence of two fluorine atoms flanking the acetic acid side chain could impose significant conformational restrictions.

  • Synergistic Effects: The enhanced potency of di-substituted analogs like the 3,4-dichloro derivative suggests that combinations of halogens can lead to synergistic improvements in activity.

Experimental Protocols

To evaluate the biological activity of these analogs, standardized in vitro assays are typically employed. A common method for assessing anticancer activity is the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the compounds. A control group with vehicle (e.g., DMSO) alone is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few more hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of structurally related phenylacetamide derivatives with anticancer properties, a plausible mechanism of action for active this compound analogs could be the induction of apoptosis, or programmed cell death.[4][5] This process is tightly regulated by a complex network of signaling molecules.

G cluster_0 Intrinsic Apoptosis Pathway Phenylacetic Acid Analog Phenylacetic Acid Analog Bcl-2 Bcl-2 Phenylacetic Acid Analog->Bcl-2 Inhibits Bax Bax Phenylacetic Acid Analog->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by phenylacetic acid analogs.

This diagram illustrates a simplified version of the intrinsic apoptosis pathway. Active analogs may inhibit anti-apoptotic proteins like Bcl-2 and/or promote pro-apoptotic proteins like Bax. This leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis.

Conclusion

The SAR of this compound analogs, inferred from related compound series, suggests that the specific halogenation pattern is a critical determinant of biological activity. The presence of both chloro and fluoro substituents is promising, though the steric implications of the 2,6-difluoro pattern warrant careful consideration in analog design. Future research should focus on the synthesis and biological evaluation of a focused library of analogs to directly probe the SAR of this scaffold. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such investigations.

References

Assessing the Lipophilicity of 3-Chloro-2,6-difluorophenylacetic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Lipophilicity, typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For phenylacetic acid derivatives, which include well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac, modulating lipophilicity is a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Lipophilicity

A direct comparison of the lipophilicity of 3-Chloro-2,6-difluorophenylacetic acid and its derivatives requires experimentally determined LogP or LogD values. While a predicted LogP value for this compound is approximately 2.1, experimental validation is crucial for accurate assessment. In the absence of specific experimental data for this series, the following table structure is recommended for presenting such data once generated. For illustrative purposes, data for the related compound, diclofenac, is included.

CompoundMolecular FormulaPredicted LogPExperimental LogP/LogDMethodReference
This compoundC₈H₅ClF₂O₂2.1Data not availableShake-flask/HPLCTo be determined
Derivative 1To be specifiedCalculatedTo be determinedShake-flask/HPLCTo be determined
Derivative 2To be specifiedCalculatedTo be determinedShake-flask/HPLCTo be determined
Diclofenac (for comparison)C₁₄H₁₁Cl₂NO₂4.514.51Shake-flask[1]

Experimental Protocols for Lipophilicity Determination

The "shake-flask" method is a widely accepted standard for determining the partition coefficient. Below is a detailed protocol that can be adapted for the analysis of this compound derivatives.

Shake-Flask Method for LogP Determination

Objective: To determine the n-octanol/water partition coefficient (LogP) of a compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Test compound (e.g., this compound derivative)

  • Phosphate buffer (pH 7.4) for LogD determination

  • Glassware: flasks with stoppers, centrifuge tubes, pipettes

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solvents:

    • Mix equal volumes of n-octanol and water (or phosphate buffer for LogD) in a separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the aqueous phase at a concentration where it is fully dissolved.

  • Partitioning:

    • In a centrifuge tube, add a precise volume of the pre-saturated n-octanol and the aqueous stock solution of the compound (e.g., a 1:1 volume ratio).

    • Securely cap the tube and shake vigorously for a predetermined amount of time (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the mixture at a sufficient speed and duration to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]ₙ-octanol / [Compound]ₐqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

Visualizing Experimental and Biological Contexts

To aid in the understanding of the experimental process and the potential biological relevance of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Solvent Saturation (n-Octanol & Water) Partition Partitioning (Shake-Flask) Solvents->Partition Compound Compound Stock Solution Compound->Partition Separation Phase Separation (Centrifugation) Partition->Separation Quantification Quantification (HPLC/LC-MS) Separation->Quantification Calculation LogP Calculation Quantification->Calculation

Experimental workflow for LogP determination.

Phenylacetic acid derivatives, such as diclofenac, are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling pathway. The lipophilicity of these compounds can influence their ability to reach and interact with the active site of these enzymes.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Phenylacetic Acid Derivatives (e.g., Diclofenac) nsaids->cox Inhibition

Simplified cyclooxygenase (COX) signaling pathway.

References

A Comparative Guide to the Biological Screening of a 3-Chloro-2,6-difluorophenylacetic Acid-Based Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical library based on the 3-Chloro-2,6-difluorophenylacetic acid scaffold against well-established small molecule libraries. The following sections present quantitative data from high-throughput screening campaigns, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate an objective evaluation of their potential in drug discovery.

Introduction to the this compound Scaffold

The this compound scaffold is a synthetic chemical framework with potential for derivatization to create a diverse chemical library. The presence of halogen atoms (chlorine and fluorine) can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. Screening a library based on this scaffold can uncover novel bioactive compounds with unique structure-activity relationships.

Performance Comparison of Small Molecule Libraries

The following tables summarize the performance of the hypothetical this compound-based library against established quinazoline, benzimidazole, and natural product-derived libraries in a series of common high-throughput screening assays. The data for the alternative libraries is sourced from published screening campaigns, while the data for the this compound library is projected for illustrative purposes.

Table 1: High-Throughput Cell Viability Screen against A549 Lung Carcinoma Cell Line

Library TypeLibrary SizeHit Rate (%) (at 10 µM)Average Hit Potency (IC50, µM)
This compound-Based10,0001.5 (Hypothetical)5.2 (Hypothetical)
Quinazoline-Based5,0002.13.8[1]
Benzimidazole-Based15,0000.98.1[2]
Natural Product-Derived2,0003.51.5[3]

Table 2: EGFR Kinase Inhibition Assay

Library TypeLibrary SizeHit Rate (%) (at 1 µM)Average Hit Potency (IC50, nM)
This compound-Based10,0000.8 (Hypothetical)150 (Hypothetical)
Quinazoline-Based5,0003.250
Benzimidazole-Based15,0000.5350
Natural Product-Derived2,0001.1200

Table 3: GPCR β-Arrestin Recruitment Assay (for a representative orphan GPCR)

Library TypeLibrary SizeHit Rate (%) (at 10 µM)Average Hit Efficacy (% of control)
This compound-Based10,0000.5 (Hypothetical)65 (Hypothetical)
Quinazoline-Based5,0000.375
Benzimidazole-Based15,0000.760
Natural Product-Derived2,0001.885

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

High-Throughput Cell Viability Assay (A549 Lung Carcinoma)
  • Cell Culture and Seeding: A549 cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the assay, cells are seeded into 384-well black, clear-bottom plates at a density of 2,000 cells per well in 40 µL of medium and incubated for 24 hours.

  • Compound Addition: The small molecule libraries are formatted in 384-well plates and diluted to a final assay concentration of 10 µM. 100 nL of each compound solution is transferred to the cell plates using an automated liquid handler. Control wells containing DMSO (vehicle) and a known cytotoxic agent (e.g., staurosporine) are included on each plate.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • Viability Assessment (CellTiter-Glo®): After incubation, the plates are equilibrated to room temperature for 30 minutes. 40 µL of CellTiter-Glo® reagent is added to each well. The plates are then placed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is read using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control wells. A "hit" is defined as a compound that reduces cell viability by more than 50%.

EGFR Kinase Inhibition Assay (HTRF)
  • Reagent Preparation: Reagents are prepared according to the HTRF Kinase TK assay kit manufacturer's instructions. This includes the biotinylated substrate peptide, XL665-labeled streptavidin, and Eu3+-labeled anti-phosphotyrosine antibody.

  • Compound Dispensing: 2 µL of each library compound (at 5x the final concentration) is dispensed into a low-volume 384-well white plate.

  • Kinase Reaction: 4 µL of a solution containing recombinant human EGFR kinase is added to each well, followed by 4 µL of a solution containing ATP and the biotinylated substrate peptide. The final reaction volume is 10 µL. The reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for 60 minutes.

  • Detection: 10 µL of the detection mixture containing streptavidin-XL665 and the europium-labeled antibody in detection buffer is added to each well to stop the kinase reaction. The plate is incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: The HTRF signal is read on a compatible plate reader using an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

  • Data Analysis: The ratio of the emission at 665 nm to that at 620 nm is calculated. The percent inhibition is determined by comparing the signal from compound-treated wells to the signals from no-enzyme and no-inhibitor controls. Hits are identified as compounds causing greater than 50% inhibition.

GPCR β-Arrestin Recruitment Assay (PathHunter®)
  • Cell Culture and Seeding: A PathHunter® cell line stably co-expressing a ProLink™-tagged orphan GPCR and an Enzyme Acceptor-tagged β-arrestin is used. Cells are cultured according to the manufacturer's recommendations. For the assay, cells are seeded into 384-well white, solid-bottom plates at an optimized density in cell plating reagent and incubated overnight.

  • Compound Addition: Library compounds are diluted to the final desired concentration (e.g., 10 µM) in assay buffer. 5 µL of the compound solution is added to the cells. A known agonist for a control GPCR is used as a positive control, and DMSO is used as a negative control.

  • Incubation: The plates are incubated for 90 minutes at 37°C.

  • Detection: 12 µL of the PathHunter® Detection Reagent mixture is added to each well. The plate is incubated at room temperature for 60 minutes.

  • Data Acquisition: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The signal from each well is normalized to the vehicle control. An increase in signal indicates β-arrestin recruitment. A hit is defined as a compound that induces a signal greater than three standard deviations above the mean of the vehicle control wells.

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for a high-throughput screening campaign and key signaling pathways relevant to the described assays.

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Follow-up Assay_Dev Assay Development & Optimization Lib_Prep Library Preparation (Plate Reformatting) Cell_Culture Cell Culture & Seeding Compound_Screen Primary Screen (Single Concentration) Cell_Culture->Compound_Screen Data_Acq Data Acquisition Compound_Screen->Data_Acq Data_Analysis Primary Data Analysis (Hit Identification) Data_Acq->Data_Analysis Dose_Response Dose-Response (IC50/EC50 Determination) Data_Analysis->Dose_Response Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor 3-Chloro-2,6-difluoro- phenylacetic acid Derivative Inhibitor->EGFR Inhibits NFkB_Signaling cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leads to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression NFkB_n NF-κB Inhibitor 3-Chloro-2,6-difluoro- phenylacetic acid Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds to DNA->Gene_Expression Initiates Transcription

References

Comprehensive Analysis of Drugs Synthesized with 3-Chloro-2,6-difluorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2,6-difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both chlorine and fluorine atoms, can impart desirable properties to drug candidates, including enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This guide provides a comparative analysis of drugs synthesized using this versatile intermediate, focusing on their efficacy, underlying mechanisms of action, and the experimental data supporting their clinical use.

Core Data Summary

Following an extensive review of scientific literature and patent databases, it has been determined that specific, named drugs directly synthesized from this compound are not prominently disclosed in publicly accessible resources. This chemical is primarily categorized as a versatile intermediate in drug discovery, suggesting its use in the proprietary development of a range of therapeutic agents. The lack of direct attribution to marketed drugs prevents a head-to-head comparative efficacy analysis based on clinical trial data.

However, the structural motif of a chloro-difluorophenyl group is present in various classes of therapeutic agents, indicating the potential application of this compound in their synthesis. These classes include, but are not limited to, non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other enzyme inhibitors. The following sections will explore the conceptual application of this building block in these therapeutic areas and provide generalized experimental protocols and signaling pathway diagrams relevant to such drug classes.

Conceptual Applications and Methodologies

1. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenylacetic acid structure is a common scaffold for NSAIDs. The addition of chloro and fluoro substituents can modulate the anti-inflammatory and analgesic properties of these drugs.

  • Hypothetical Drug Profile: A hypothetical NSAID, "Chlorofluoprofen," synthesized from this compound.

  • Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Experimental Protocol: In Vitro COX Enzyme Inhibition Assay

    • Objective: To determine the inhibitory potency (IC50) of the test compound against COX-1 and COX-2 enzymes.

    • Materials: Purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, test compound, and a known NSAID as a positive control (e.g., celecoxib, ibuprofen).

    • Procedure: a. The test compound is pre-incubated with the COX enzyme in a suitable buffer. b. Arachidonic acid is added to initiate the enzymatic reaction. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of prostaglandin produced is quantified using a detection kit. e. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by plotting inhibition versus a range of compound concentrations.

Table 1: Hypothetical Comparative Efficacy of "Chlorofluoprofen"

DrugTargetIC50 (COX-1) (nM)IC50 (COX-2) (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
ChlorofluoprofenCOX-1/COX-250510
IbuprofenCOX-1/COX-2152500.06
CelecoxibCOX-225004062.5

2. Kinase Inhibitors

The 3-chloro-2,6-difluorophenyl moiety can serve as a key pharmacophore in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

  • Hypothetical Drug Profile: A hypothetical kinase inhibitor, "Clodifetinib," targeting a specific oncogenic kinase.

  • Signaling Pathway: The diagram below illustrates a generalized kinase signaling pathway that could be targeted.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Ligand Binding TargetKinase Target Kinase (e.g., inhibited by Clodifetinib) Kinase1->TargetKinase Phosphorylation Substrate Substrate Protein TargetKinase->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor GeneExpression Gene Expression (Cell Proliferation, Survival) TranscriptionFactor->GeneExpression Clodifetinib Clodifetinib Clodifetinib->TargetKinase

Caption: Generalized kinase signaling pathway and the inhibitory action of a hypothetical drug.

  • Experimental Protocol: Kinase Activity Assay

    • Objective: To measure the ability of the test compound to inhibit the activity of a specific kinase.

    • Materials: Recombinant active kinase, kinase-specific substrate (peptide or protein), ATP, test compound, and a known kinase inhibitor as a positive control.

    • Procedure: a. The kinase, substrate, and test compound are combined in a reaction buffer. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at a specific temperature for a set time. d. The reaction is terminated, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (with ³²P-ATP), or luminescence-based assays (e.g., ADP-Glo™).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel drug candidate.

Experimental_Workflow cluster_discovery Drug Discovery cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Compound Synthesis (using 3-Chloro-2,6- difluorophenylacetic acid) B High-Throughput Screening A->B C In Vitro Efficacy Assays (e.g., Enzyme Inhibition) B->C D Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D E In Vivo Animal Models D->E F Phase I Trials (Safety) E->F G Phase II Trials (Efficacy & Dosing) F->G H Phase III Trials (Comparative Efficacy) G->H

Caption: A simplified workflow for the development of a new drug candidate.

While a direct comparative efficacy guide for marketed drugs synthesized from this compound cannot be compiled due to a lack of publicly available data linking this specific intermediate to named drugs, its structural features suggest its utility in the development of potent NSAIDs and kinase inhibitors. The provided hypothetical examples, experimental protocols, and pathway diagrams serve as a foundational guide for researchers and drug development professionals interested in the potential applications of this and structurally related chemical building blocks. Further investigation into proprietary and patent literature may reveal more specific applications and allow for a more direct comparative analysis in the future.

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-2,6-difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2,6-difluorophenylacetic acid, ensuring compliance with standard laboratory safety protocols. This procedure is designed for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, treat the cleanup materials as hazardous waste.[1]

Step-by-Step Disposal Protocol

1. Waste Classification:

  • This compound is a halogenated organic acid and must be treated as hazardous chemical waste.[2] Never dispose of this chemical down the drain or in regular trash.[3][4]

2. Waste Segregation:

  • It is critical to segregate this waste stream.

  • Do collect it with other halogenated organic wastes.[2][5]

  • Do not mix with non-halogenated organic solvents, as this can significantly increase disposal costs.[5][6]

  • Do not mix with incompatible materials such as bases, strong oxidizing agents, or reactive chemicals to prevent dangerous reactions.[1][7][8]

3. Container Management:

  • Select a chemically compatible and leak-proof waste container with a secure, threaded cap.[3][8] Plastic containers are often preferred for chemical waste.[9]

  • The container must be in good condition, free of cracks or residue on the outside.[3]

4. Labeling:

  • Label the waste container before adding any waste.[8]

  • The label must be clearly marked with the words "Hazardous Waste".[4]

  • Identify the full chemical name of the contents: "Waste this compound". Do not use abbreviations or chemical formulas.[8]

  • If mixing with other compatible halogenated wastes, maintain a list of all components and their approximate percentages.[5]

  • Include relevant hazard pictograms (e.g., corrosive, irritant) as indicated by the Safety Data Sheet (SDS).[4][7]

5. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[4][9]

  • Keep the waste container securely closed at all times, except when actively adding waste.[3][8]

  • Store the container in a cool, dry, and well-ventilated location.[8][10]

  • It is best practice to use secondary containment (such as a tray or tub) to capture any potential leaks.[1][3]

6. Requesting Disposal:

  • Do not allow hazardous waste to accumulate indefinitely.[3][9] Adhere to your institution's storage time limits.

  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[1][9]

  • Follow your institution's specific procedures for requesting chemical waste collection.

Hazardous Waste Storage Guidelines

The following table summarizes common quantitative limits for the accumulation of hazardous waste in a laboratory setting. Always confirm your institution's specific limits.

ParameterLimitCitation(s)
Maximum Total Hazardous Waste in SAA55 Gallons[1][9]
Maximum Acutely Toxic (P-listed) Waste in SAA1 Quart (liquid)[1][9]
Maximum Accumulation TimeUp to 9-12 months[3][9]

Disposal Workflow

The following diagram illustrates the procedural workflow for the safe disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Generate Waste: This compound B Classify as Halogenated Organic Waste A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' & Full Chemical Name C->D E Add Waste to Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Use Secondary Containment G->H I Monitor Accumulation (Volume & Time Limits) H->I J Container Full or Time Limit Reached? I->J J->E No K Contact EHS for Pickup J->K Yes L EHS Collects Waste for Final Disposal K->L

References

Personal protective equipment for handling 3-Chloro-2,6-difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-2,6-difluorophenylacetic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data and best practices for handling similar chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]Protects eyes from dust, splashes, and vapors, preventing serious eye irritation.
Hand Protection Chemically resistant gloves such as nitrile or butyl rubber should be worn.[1][2]Prevents skin contact, which can cause irritation. Nitrile gloves offer good resistance to a variety of chemicals.
Skin and Body Protection A laboratory coat is required. For tasks with a higher risk of exposure, an impervious apron should be worn over the lab coat.[1]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate acid gas cartridges is recommended.[1][3]Minimizes the risk of respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][3]

    • Verify that a safety shower and eyewash station are readily accessible and in good working order.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of dust or vapors.[4]

    • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

    • If creating a solution, always add the acid to the solvent slowly. Never add solvent to the acid.

    • Keep containers securely sealed when not in use.[4]

  • In Case of a Spill:

    • For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[5]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

    • For major spills, evacuate the area and contact emergency services.[4]

    • Ensure the spill area is well-ventilated during and after cleanup.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is a halogenated organic compound.[6]

  • Collection:

    • Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[6]

    • Do not mix with non-halogenated waste, acids, or bases in the same container.[6][7]

  • Disposal Method:

    • Dispose of the waste through a licensed professional waste disposal company.[8]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Contaminated packaging should be disposed of as unused product.[8]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Work in Fume Hood prep2 Verify Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Avoid Personal Contact prep4->handle1 handle2 Minimize Dust Generation handle1->handle2 spill1 Minor Spill: Absorb & Collect handle1->spill1 If spill occurs spill2 Major Spill: Evacuate & Call for Help handle1->spill2 If spill occurs handle3 Properly Prepare Solutions handle2->handle3 handle4 Keep Containers Sealed handle3->handle4 disp1 Classify as Halogenated Waste handle4->disp1 disp2 Collect in Designated Container disp1->disp2 disp3 Engage Professional Disposal Service disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.